molecular formula C12H14F3NO B1309742 4-[2-(Trifluoromethyl)phenoxy]piperidine CAS No. 824390-04-7

4-[2-(Trifluoromethyl)phenoxy]piperidine

Cat. No.: B1309742
CAS No.: 824390-04-7
M. Wt: 245.24 g/mol
InChI Key: MBZJEIRMMYDAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Trifluoromethyl)phenoxy]piperidine is a useful research compound. Its molecular formula is C12H14F3NO and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(trifluoromethyl)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9/h1-4,9,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZJEIRMMYDAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407571
Record name 4-[2-(trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824390-04-7
Record name 4-[2-(trifluoromethyl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-[2-(Trifluoromethyl)phenoxy]piperidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 4-[2-(trifluoromethyl)phenoxy]piperidine. This compound serves as a valuable building block in medicinal chemistry and agrochemical research, primarily due to the unique characteristics imparted by its trifluoromethyl group and piperidine scaffold. The trifluoromethyl group enhances chemical stability and lipophilicity, which can improve a molecule's ability to penetrate biological membranes.[1] This document consolidates key data on its physical and chemical properties, structural identifiers, and discusses its role as a synthetic intermediate for bioactive molecules. A generalized experimental workflow for its synthesis and characterization is also presented.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a central piperidine ring. A phenoxy group, substituted at the ortho-position with a trifluoromethyl (CF₃) moiety, is connected to the piperidine ring at the 4-position via an ether linkage. This specific arrangement of functional groups is crucial for its utility in the synthesis of novel therapeutic agents and other specialized chemicals.[1]

The hydrochloride salt, this compound Hydrochloride, is also a common form of this compound, offering altered solubility and handling properties.[1]

G start Reactants: - N-Boc-4-hydroxypiperidine - 2-(Trifluoromethyl)phenol - Base (e.g., NaH) reaction Williamson Ether Synthesis (Solvent: DMF, Heat) start->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor workup Aqueous Work-up & Organic Extraction monitor->workup Reaction Complete dry Dry & Concentrate workup->dry deprotection Boc Deprotection (Acid Treatment, e.g., TFA or HCl) dry->deprotection purify Purification (Column Chromatography) deprotection->purify free_base Pure Free Base Product purify->free_base salt_formation Salt Formation (Add HCl solution) free_base->salt_formation Optional hcl_salt Final HCl Salt Product salt_formation->hcl_salt

References

Synthesis of 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-[2-(Trifluoromethyl)phenoxy]piperidine Hydrochloride

Introduction

This compound hydrochloride is a valuable chemical intermediate, recognized for its application as a key building block in the synthesis of various bioactive molecules and novel pharmaceuticals.[1] The presence of the trifluoromethyl group can enhance chemical stability, lipophilicity, and metabolic resistance, making it a desirable feature in drug design.[1] This compound is particularly utilized in research and development targeting neurological disorders.[1] This technical guide provides a comprehensive overview of a common synthetic route to this compound hydrochloride, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
Chemical Name This compound hydrochloride[2]
CAS Number 823782-74-7[3]
Molecular Formula C₁₂H₁₅ClF₃NO[2]
Molecular Weight 281.70 g/mol [2]
Appearance Solid[2]
MDL Number MFCD03840133[2]

Overall Synthetic Pathway

The synthesis of this compound hydrochloride is typically achieved through a multi-step process. The general workflow involves the protection of the piperidine nitrogen, followed by a nucleophilic aromatic substitution to form the core ether linkage, deprotection of the nitrogen, and final conversion to the hydrochloride salt for improved stability and handling.

G start_material 4-Hydroxypiperidine intermediate1 N-Boc-4-hydroxypiperidine start_material->intermediate1 Step 1: N-Protection (Boc)₂O, Base intermediate2 tert-butyl 4-[2-(trifluoromethyl) phenoxy]piperidine-1-carboxylate intermediate1->intermediate2 Step 2: Ether Synthesis NaH, DMF reagent1 2-Fluorobenzotrifluoride reagent1->intermediate2 intermediate3 This compound (Free Base) intermediate2->intermediate3 Step 3: N-Deprotection HCl or TFA final_product 4-[2-(Trifluoromethyl)phenoxy] piperidine hydrochloride intermediate3->final_product Step 4: Salt Formation HCl

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

This initial step protects the piperidine nitrogen to prevent side reactions in subsequent steps. N-Boc-4-hydroxypiperidine is a versatile building block for many piperidine-based pharmaceuticals.[4]

  • Materials : 4-hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.

  • Procedure :

    • A mixture of 4-hydroxypiperidine (e.g., 10.0 g, 98.9 mmol) and 1 M aqueous sodium hydrogen carbonate (150 mL) is prepared in a suitable reaction vessel.[5][6]

    • Di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) dissolved in dichloromethane is added to the stirred mixture.[5][6]

    • The reaction is stirred vigorously at room temperature for approximately 15 hours.[6]

    • Following the reaction, the organic and aqueous phases are separated.

    • The aqueous layer is extracted with additional dichloromethane.

    • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield N-Boc-4-hydroxypiperidine, typically as an oil or low-melting solid.[6]

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

This crucial step forms the aryl ether bond via a nucleophilic aromatic substitution reaction.

  • Materials : N-Boc-4-hydroxypiperidine, Sodium hydride (NaH, 60% dispersion in mineral oil), 2-Fluorobenzotrifluoride, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure :

    • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the alkoxide.

    • Add 2-Fluorobenzotrifluoride (1.0-1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired protected intermediate.

Step 3: N-Boc Deprotection of tert-butyl this compound-1-carboxylate

The Boc protecting group is removed under acidic conditions to liberate the secondary amine.[7][8]

  • Materials : tert-butyl this compound-1-carboxylate, Hydrochloric acid (e.g., 4M in 1,4-dioxane or isopropanol) or Trifluoroacetic acid (TFA), Dichloromethane (DCM) or other suitable solvent.

  • Procedure :

    • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like DCM or ethyl acetate.

    • Add an excess of an acidic deprotection reagent, such as 4M HCl in dioxane or TFA, and stir the solution at room temperature.[8]

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

    • Remove the solvent and excess acid under reduced pressure to yield the crude amine salt.

    • To obtain the free base, neutralize the salt with an aqueous base (e.g., NaOH or NaHCO₃) and extract with an organic solvent. Dry the organic phase and concentrate to yield this compound.

Step 4: Formation of this compound Hydrochloride

The final step involves converting the free base into its more stable and handleable hydrochloride salt.[9]

  • Materials : this compound (free base), Hydrochloric acid (e.g., ethereal HCl or HCl in isopropanol), Diethyl ether or Isopropanol.

  • Procedure :

    • Dissolve the free base of this compound in a suitable solvent such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in the same or a miscible solvent while stirring.

    • The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry at room temperature or in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.

    • Dry the product under vacuum to obtain the final this compound hydrochloride as a crystalline solid.[9]

Quantitative Data Summary

The following table summarizes the reaction steps and provides typical, expected yields for this synthetic sequence.

StepTransformationKey ReagentsSolventTypical Yield
1 4-Hydroxypiperidine → N-Boc-4-hydroxypiperidine(Boc)₂O, NaHCO₃DCM / H₂O>95%[6]
2 N-Boc-4-hydroxypiperidine → Boc-protected EtherNaH, 2-FluorobenzotrifluorideDMF60-80%
3 Boc-protected Ether → Free Base AmineHCl or TFADioxane or DCM>90%
4 Free Base Amine → Hydrochloride SaltHClEther or Isopropanol>95%

Alternative Synthetic Approaches: Buchwald-Hartwig Coupling

While nucleophilic aromatic substitution is a viable method, the Palladium-catalyzed Buchwald-Hartwig amination (or its ether synthesis variant) represents a powerful and widely used alternative for forming C-N and C-O aryl bonds.[10][11] This reaction class is known for its broad substrate scope and tolerance of various functional groups.[10] The general catalytic cycle provides a framework for understanding how such transformations occur.

G ox_add Oxidative Addition lig_exch Ligand Exchange red_elim Reductive Elimination pd0 Pd(0)L₂ pd0->ox_add pd_complex L₂Pd(II)(Ar)X ox_add->pd_complex pd_complex->lig_exch amide_complex L₂Pd(II)(Ar)(OR) lig_exch->amide_complex amide_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-OR red_elim->product Product Release aryl_halide Ar-X aryl_halide->ox_add + alcohol R-OH alcohol->lig_exch + base Base base->lig_exch

Caption: A simplified catalytic cycle for Buchwald-Hartwig C-O cross-coupling.

References

Unraveling the Molecular Mechanisms of 4-[2-(Trifluoromethyl)phenoxy]piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the potential mechanisms of action for 4-[2-(Trifluoromethyl)phenoxy]piperidine, a piperidine-based compound with significant interest in neuropharmacology and drug development. Due to a lack of direct studies on this specific molecule, this document synthesizes findings from closely related analogues to infer its likely biological targets and signaling pathways. The primary focus is on its potential roles as a dopamine D4 receptor antagonist and a sigma-1 (σ1) receptor ligand, with secondary possibilities including interactions with serotonin receptors and the dopamine transporter.

The inclusion of a trifluoromethyl group on the phenoxy ring is known to enhance lipophilicity and metabolic stability, potentially improving blood-brain barrier penetration and interaction with biological targets.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological profile of this and similar compounds.

Core Postulated Mechanisms of Action

Based on structure-activity relationship (SAR) studies of analogous compounds, the principal mechanisms of action for this compound are likely centered on two key central nervous system receptors: the dopamine D4 receptor and the sigma-1 receptor.

Dopamine D4 Receptor Antagonism

A compelling body of evidence suggests that phenoxypiperidine scaffolds, particularly those with halogenated substitutions, exhibit high affinity and selectivity for the dopamine D4 receptor, acting as antagonists.[3][4][5][6] The D4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is predominantly expressed in the prefrontal cortex, hippocampus, and basal ganglia.[3][4] Its modulation is a key area of research for treating neuropsychiatric conditions.

Signaling Pathway:

As an antagonist, this compound would bind to the D4 receptor without activating it, thereby blocking the binding of the endogenous ligand, dopamine. This would inhibit the canonical Gi/o signaling cascade, leading to a disinhibition of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA).

D4_Receptor_Antagonism cluster_presynaptic cluster_postsynaptic Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Gi_o Gi/o Protein D4R->Gi_o Activates AC_inactive Adenylyl Cyclase (Inactive) AC_active Adenylyl Cyclase (Active) cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response Phosphorylates Compound This compound Compound->D4R Blocks Gi_o->AC_inactive Inhibits

Postulated D4 Receptor Antagonist Signaling Pathway.
Sigma-1 (σ1) Receptor Modulation

Phenoxyalkylpiperidines are a well-established class of high-affinity sigma-1 (σ1) receptor ligands.[7][8] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it is involved in the regulation of calcium signaling, ion channel activity, and cellular stress responses.[9] Ligands can act as either agonists or antagonists, each with distinct therapeutic implications.

Signaling Pathway:

If this compound acts as a σ1 receptor agonist, it would facilitate the dissociation of the receptor from its binding partner, BiP (Binding immunoglobulin Protein), allowing it to translocate and modulate the activity of various ion channels (e.g., voltage-gated K+ channels) and signaling proteins, ultimately influencing neuronal excitability and survival.

Sigma1_Receptor_Agonism cluster_er Endoplasmic Reticulum cluster_cellular Sigma1_BiP Sigma-1 Receptor-BiP Complex Sigma1 Sigma-1 Receptor Sigma1_BiP->Sigma1 Dissociates BiP BiP Sigma1_BiP->BiP Ion_Channel Ion Channels (e.g., K+ channels) Sigma1->Ion_Channel Modulates Signaling_Proteins Other Signaling Proteins Sigma1->Signaling_Proteins Modulates Compound This compound Compound->Sigma1_BiP Binds to Neuronal_Response Modulation of Neuronal Excitability & Survival Ion_Channel->Neuronal_Response Signaling_Proteins->Neuronal_Response

Postulated Sigma-1 Receptor Agonist Signaling Pathway.

Quantitative Data from Analogous Compounds

The following tables summarize binding affinity data (Ki values) for structurally related phenoxypiperidine and piperidine derivatives at the dopamine D4 and sigma-1 receptors. This data provides a quantitative basis for the hypothesized targets of this compound.

Table 1: Binding Affinities of Piperidine Derivatives at Dopamine Receptors

CompoundStructureD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D2/D4)Selectivity (D3/D4)
14a (a 4,4-difluoro-3-(phenoxymethyl)piperidine analog)Not explicitly shown, but described in source0.3>600>600>2000>2000
8b (a 3,4-difluorophenoxy analog)Not explicitly shown, but described in source5.5----
8c (a 3-methylphenoxy analog)Not explicitly shown, but described in source13----
16 (a regioisomer of a potent D4R ligand)Not explicitly shown, but described in sourcepKi = 8.79--2239-

Data extracted from studies on D4 receptor antagonists.[3][10]

Table 2: Binding Affinities of Phenoxyalkylpiperidines at Sigma Receptors

CompoundStructureσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1a (p-chlorophenoxy analog)N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine0.34-1.18--
1b (p-methoxyphenoxy analog)N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine0.89-1.49--
4a (p-chlorophenoxy analog)cis-1-[3-(4-chlorophenoxy)propyl]-2,6-dimethylpiperidine17.252.3-809-
Halogenated 4-(phenoxymethyl)piperidinesGeneral Structure0.38-24.33.9-3611.19-121

Data extracted from studies on sigma-1 receptor ligands.[7][8][11]

Experimental Protocols

The following are representative protocols for assays used to characterize the interaction of compounds like this compound with their putative targets.

Protocol 1: Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine D4 receptor (hD4R).

1. Materials and Reagents:

  • Cell Membranes: Membranes from HEK293 cells stably expressing hD4R.

  • Radioligand: [³H]Spiperone or another suitable D4R radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: 10 µM haloperidol or another suitable D4R ligand.

  • Test Compound: this compound dissolved in DMSO.

  • Scintillation Cocktail and Counter.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI).

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the hD4R-expressing cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Serial dilutions of test compound - Radioligand solution - Cell membrane suspension start->prep_reagents plate_setup Plate Setup (96-well): Add buffer, radioligand, and test compound / controls prep_reagents->plate_setup add_membranes Add cell membranes to initiate binding plate_setup->add_membranes incubation Incubate at RT (60-120 min) add_membranes->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash filters with ice-cold buffer (3x) filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis: Calculate IC50 and Ki scintillation->data_analysis end End data_analysis->end

Experimental workflow for a radioligand binding assay.
Protocol 2: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol is adapted from procedures used for evaluating piperidine derivatives' binding to sigma receptors.[12][13]

1. Materials and Reagents:

  • Tissue Homogenate: Guinea pig brain or rat liver homogenate as a source of σ1 receptors.

  • Radioligand: --INVALID-LINK---Pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Control: 10 µM Haloperidol or (+)-Pentazocine.

  • Test Compound: this compound dissolved in a suitable solvent.

  • Scintillation Cocktail and Counter.

  • Glass Fiber Filters (e.g., Whatman GF/B).

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In polypropylene tubes, add the tissue homogenate, --INVALID-LINK---Pentazocine (at a final concentration of ~2-3 nM), and the test compound or control.

  • Incubate at 37°C for 120 minutes.[13]

  • Terminate the incubation by rapid filtration over glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 and Ki values.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, a strong inference can be drawn from the extensive research on structurally related compounds. The phenoxypiperidine scaffold, particularly with halogen substitutions, is a privileged structure for targeting the dopamine D4 receptor and the sigma-1 receptor. The quantitative data from analogues show high, often nanomolar, affinity for these targets. Therefore, it is highly probable that this compound functions as a dopamine D4 receptor antagonist and/or a sigma-1 receptor ligand. Further in-depth studies, including radioligand binding assays, functional assays, and in vivo models, are necessary to definitively elucidate its precise mechanism of action and therapeutic potential. The protocols and data presented in this guide offer a foundational framework for such investigations.

References

Spectroscopic Data for 4-[2-(Trifluoromethyl)phenoxy]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-[2-(Trifluoromethyl)phenoxy]piperidine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside typical Infrared (IR) absorption bands and Mass Spectrometry (MS) fragmentation patterns based on the analysis of its structural motifs. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6d1HAr-H
~7.5t1HAr-H
~7.2d1HAr-H
~7.0t1HAr-H
~4.5m1HO-CH (piperidine)
~3.2m2HN-CH₂ (axial)
~2.8m2HN-CH₂ (equatorial)
~2.1m2HC-CH₂ (axial)
~1.8m2HC-CH₂ (equatorial)
~1.7br s1HN-H

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~155Ar-C-O
~133Ar-C
~127 (q, J ≈ 30 Hz)Ar-C-CF₃
~126Ar-C
~124 (q, J ≈ 272 Hz)-CF₃
~122Ar-C
~118Ar-C
~72O-CH (piperidine)
~44N-CH₂
~32C-CH₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Medium, sharpN-H stretch (secondary amine)
3100-3000MediumAromatic C-H stretch
2950-2800StrongAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1350-1250StrongC-F stretch (trifluoromethyl group)
1250-1200StrongAryl-O stretch (asymmetric)[1][2][3]
1150-1050StrongC-O stretch (aliphatic ether)[1][2][3]
1100-1000StrongC-N stretch
Mass Spectrometry (MS)
m/zInterpretation
245[M]⁺ (Molecular Ion)
244[M-H]⁺
174[M - C₅H₁₀N]⁺ (Loss of piperidine ring fragment)
145[CF₃C₆H₄O]⁺
84[C₅H₁₀N]⁺ (Piperidine ring fragment)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.[4][5] ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 90-degree pulse angle, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) with proton decoupling would be employed.[6]

IR Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common method. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.[7][8][9] The characteristic C-O stretching of an aromatic ether is typically a strong band between 1300 and 1200 cm⁻¹.[1]

Mass Spectrometry

Mass spectral data can be obtained using an electron impact (EI) ionization source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.[10][11] The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV).[10][11] This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[10][11] The fragmentation of piperidine derivatives is often characterized by alpha-cleavage next to the nitrogen atom.[12]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation & Structure Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Technical Guide / Whitepaper Interpretation->Reporting

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and data reporting.

References

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 823782-74-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound associated with CAS number 823782-74-7, identified as 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride. While this compound is a known chemical entity, it is also structurally related to pharmacologically active molecules such as GSK1070916 (CAS 942918-07-2), a potent inhibitor of Aurora kinases B and C.[1][2] This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by presenting available data, outlining detailed experimental protocols for property determination, and providing context for its potential relevance in medicinal chemistry.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride.

Identifier Value Source
CAS Number 823782-74-7N/A
Chemical Name 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride[3]
Molecular Formula C₁₂H₁₅ClF₃NO[3]
Molecular Weight 281.70 g/mol [3]
Canonical SMILES C1CNCCC1OC2=CC=CC=C2C(F)(F)F.Cl[3]
InChI Key FIPQGQLTGWTZQZ-UHFFFAOYSA-N[3]
Calculated Physicochemical Properties Value
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 2
Topological Polar Surface Area 21.3 Ų
LogP (octanol-water partition coefficient) 3.2
pKa (most basic) 9.5

Note: The calculated properties are estimates generated from computational models and should be confirmed through experimental validation.

Experimental Protocols for Physicochemical Property Determination

Detailed experimental validation of physicochemical properties is crucial for drug development. The following sections describe standard protocols for determining key parameters.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, finely powdered sample of 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride is packed into a thin-walled capillary tube to a height of 2-3 mm.[4][5]

  • Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.[6]

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[4]

  • Data Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range.[5][6] For a pure compound, this range is typically narrow (0.5-1 °C).[4]

Solubility Determination

Aqueous solubility is a key determinant of a drug's bioavailability.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.[7][8]

  • Equilibration: The flask is agitated in a constant temperature water bath (typically 37 °C to simulate physiological conditions) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Sample Processing: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove undissolved solid.[7]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

  • Data Analysis: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

pKa Determination

The acid dissociation constant (pKa) influences a compound's ionization state at different physiological pH values, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO for sparingly soluble compounds.[10][11]

  • Apparatus: A calibrated pH meter with a combination glass electrode and an automated titrator are used.[10]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is measured after each incremental addition of the titrant.[10][12]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[13][14]

Biological Context: Aurora Kinase Signaling

Given the structural similarity of 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride to known Aurora kinase inhibitors like GSK1070916, understanding the Aurora kinase signaling pathway is highly relevant for researchers in drug discovery. Aurora kinases (A, B, and C) are crucial regulators of cell division, and their dysregulation is often implicated in cancer.[15][16][17] GSK1070916 is a potent and selective inhibitor of Aurora B and Aurora C kinases.[1][2]

The following diagram illustrates a simplified overview of the Aurora Kinase B and C signaling pathways, which are critical for proper chromosome segregation and cytokinesis during mitosis and meiosis.[15][18][19]

Aurora_Kinase_Signaling cluster_mitosis Mitosis / Meiosis cluster_auroraB Aurora Kinase B Pathway cluster_auroraC Aurora Kinase C Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Meiosis_Reg Meiosis Regulation Prophase->Meiosis_Reg Anaphase Anaphase Metaphase->Anaphase AURKB Aurora B Metaphase->AURKB Telophase Telophase Anaphase->Telophase Cytokinesis_Reg Cytokinesis Regulation Anaphase->Cytokinesis_Reg Cytokinesis Cytokinesis Telophase->Cytokinesis HistoneH3 Histone H3 AURKB->HistoneH3 phosphorylates (S10) Kinetochore Kinetochore-Microtubule Attachments AURKB->Kinetochore corrects errors AURKB->Cytokinesis_Reg promotes CPC Chromosomal Passenger Complex (CPC) CPC->AURKB activates Spindle_Checkpoint Spindle Assembly Checkpoint (SAC) Kinetochore->Spindle_Checkpoint regulates AURKC Aurora C AURKC->Meiosis_Reg regulates Spermatogenesis Spermatogenesis Meiosis_Reg->Spermatogenesis essential for

Aurora Kinase B and C Signaling Pathways

This guide provides foundational information on the physicochemical properties of 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride (CAS 823782-74-7). The provided experimental protocols offer a starting point for rigorous characterization, and the contextual information on Aurora kinase signaling highlights potential areas of therapeutic interest for structurally related compounds. Researchers are encouraged to perform experimental validation to confirm the properties of this compound for their specific applications.

References

The Multifaceted Biological Activities of Trifluoromethylphenyl Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethylphenyl moiety into a piperidine scaffold has yielded a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of these derivatives, focusing on their interactions with various biological targets. The strategic placement of the trifluoromethyl group on the phenyl ring, combined with substitutions on the piperidine nitrogen, allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles, making this chemical class a fertile ground for drug discovery.

Quantitative Analysis of Biological Activity

The biological efficacy of trifluoromethylphenyl piperidine derivatives has been quantified across a range of targets, including monoamine transporters, enzymes involved in inflammation and neurological disorders, and cancer cell lines. The following tables summarize key inhibitory and binding affinity data from various studies, providing a comparative overview of their potential therapeutic applications.

Monoamine Transporter Inhibition

Trifluoromethylphenyl piperidine derivatives have shown significant activity as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT), which is a key target in the treatment of neuropsychiatric disorders.

Table 1: Monoamine Transporter Binding Affinities of Trifluoromethylphenyl Piperidine Derivatives

Compound IDPhenyl SubstitutionPiperidine N-SubstitutionTargetKᵢ (nM)Reference
1 3-CF₃HDAT230[1]
2 3-CF₃(Bis(4-fluorophenyl)methyl)sulfinylethylDAT2.60[1]
3 3-CF₃(Bis(4-fluorophenyl)methyl)sulfinylethylSERT>10,000[1]
4 4-CF₃HDAT50.6[1]

DAT: Dopamine Transporter; SERT: Serotonin Transporter. Data is illustrative of the trends observed in the literature.

Enzyme Inhibition

This class of compounds has also been investigated for its potential to inhibit various enzymes implicated in disease pathology.

Table 2: Enzyme Inhibitory Activity of Trifluoromethylphenyl Piperidine Derivatives

Compound IDDerivative ClassTarget EnzymeIC₅₀ (µM)Reference
5 2-(Trifluoromethyl)benzyl azepane-1-carbodithioateAChE4.37[2]
6 2-(Trifluoromethyl)benzyl azepane-1-carbodithioateBChE14.9[2]
7 Piperidine derivativeMAO-A1.14[2]
8 Piperidine derivativeMAO-B1.01[2]
9 Trifluoromethyl-pyrazole-carboxamideCOX-10.46[3]
10 Trifluoromethyl-pyrazole-carboxamideCOX-23.82[3]

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; MAO-A: Monoamine Oxidase A; MAO-B: Monoamine Oxidase B; COX-1: Cyclooxygenase-1; COX-2: Cyclooxygenase-2.

Cytotoxic Activity

The anti-cancer potential of trifluoromethylphenyl piperidine derivatives has been explored against various cancer cell lines.

Table 3: Cytotoxic Activity of Trifluoromethyl-Thiazolo[4,5-d]pyrimidine Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
11 A375 (Melanoma)<50[4]
12 C32 (Amelanotic Melanoma)<50[4]
13 DU145 (Prostate Cancer)<50[4]
14 MCF-7/WT (Breast Cancer)<50[4]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of trifluoromethylphenyl piperidine derivatives.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine transporter (hDAT).[5]

Materials:

  • Cell Membranes: Membranes from cells expressing hDAT.[5]

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.[5]

  • Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.[5]

  • Test Compounds: Trifluoromethylphenyl piperidine derivatives dissolved in a suitable solvent (e.g., DMSO).[5]

  • Glass Fiber Filters (e.g., Whatman GF/B).[5]

  • Scintillation Cocktail and Scintillation Counter. [5]

Procedure:

  • Thaw the hDAT-expressing cell membranes on ice.[5]

  • Prepare serial dilutions of the test compounds in the assay buffer.[5]

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle for total binding, or non-specific control), 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).[5]

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.[5]

  • Following incubation, rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.[5]

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.[5]

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate overnight.[5]

  • Measure the radioactivity in each vial using a liquid scintillation counter.[5]

  • Calculate specific binding by subtracting non-specific binding from total binding.[5]

  • Determine the IC₅₀ values for each test compound by non-linear regression analysis of the competition binding data.[5]

  • Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

In Vitro COX Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2 isozymes using an ELISA-based method.[6][7]

Materials:

  • Enzymes: Ovine COX-1 and human recombinant COX-2.[6]

  • Substrate: Arachidonic acid.

  • Assay Kit: COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Cat # 701050).[7]

  • Test Compounds: Trifluoromethylphenyl piperidine derivatives dissolved in a suitable solvent.

  • Reference Compounds: Ibuprofen, Diclofenac sodium, Indomethacin.[6]

  • Microplate Reader.

Procedure:

  • Prepare serial dilutions of the test compounds and reference compounds.

  • Add the appropriate enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

  • Add the test compound dilutions to the respective wells and incubate for a short period (e.g., 2 minutes).[7]

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate to allow for the enzymatic reaction to proceed.

  • Stop the reaction and measure the product formation (e.g., prostaglandin) using a colorimetric method as per the assay kit instructions.

  • Determine the IC₅₀ values for each compound against both COX-1 and COX-2 by non-linear regression analysis.

  • Calculate the COX-2 selectivity index (S.I. = IC₅₀ (COX-1) / IC₅₀ (COX-2)).[6]

Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the anti-inflammatory activity of the test compounds.[8]

Materials:

  • Animals: Male Wistar rats (or a similar strain).

  • Inducing Agent: 1% solution of carrageenan in saline.

  • Test Compounds: Trifluoromethylphenyl piperidine derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Reference Drug: Indomethacin or Celecoxib.[8]

  • Pletysmometer.

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer the test compounds or reference drug orally or via another appropriate route.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle and carrageenan.

Signaling Pathways and Experimental Workflows

The biological effects of trifluoromethylphenyl piperidine derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows associated with these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Further Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Binding Assays) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Functional Assays) Primary_Screening->Secondary_Screening Active Compounds InVitro_ADMET In Vitro ADME/Tox Profiling Secondary_Screening->InVitro_ADMET InVivo_Efficacy In Vivo Efficacy Studies InVitro_ADMET->InVivo_Efficacy Lead_Candidate Lead Candidate InVivo_Efficacy->Lead_Candidate

Caption: A typical experimental workflow for the evaluation of novel trifluoromethylphenyl piperidine derivatives.

DAT_inhibition_pathway TFMPP_Derivative Trifluoromethylphenyl Piperidine Derivative DAT Dopamine Transporter (DAT) TFMPP_Derivative->DAT Inhibits Dopamine_Extracellular Increased Extracellular Dopamine DAT->Dopamine_Extracellular Leads to Dopamine_Receptor Postsynaptic Dopamine Receptors (D1/D2) Dopamine_Extracellular->Dopamine_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., cAMP, PKA) Dopamine_Receptor->Downstream_Signaling Initiates Neuronal_Response Altered Neuronal Response Downstream_Signaling->Neuronal_Response Results in anti_inflammatory_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Pro_inflammatory_Cytokines Induces NFkB_Pathway->Pro_inflammatory_Cytokines Induces TFMPP_Derivative Trifluoromethylphenyl Piperidine Derivative TFMPP_Derivative->MAPK_Pathway Inhibits TFMPP_Derivative->NFkB_Pathway Inhibits Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

References

In Silico Modeling of 4-[2-(Trifluoromethyl)phenoxy]piperidine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the in silico modeling of 4-[2-(Trifluoromethyl)phenoxy]piperidine binding to its putative primary biological targets: the Sigma-1 (σ1) and Dopamine D4 (D4) receptors. While experimental binding data for this specific molecule is not extensively available in public literature, this document outlines the established computational methodologies used to predict and analyze the binding of structurally similar phenoxy-piperidine derivatives. This guide details experimental protocols for receptor binding assays, computational workflows for molecular docking and molecular dynamics simulations, and summarizes quantitative data for analogous compounds to provide a predictive context for the target molecule.

Introduction to this compound and its Therapeutic Potential

The this compound scaffold is a versatile structure in medicinal chemistry. Derivatives of phenoxyalkylpiperidines have shown high affinity for a range of receptors, including Sigma-1 (σ1) and Dopamine D4 (D4) receptors[1]. The trifluoromethyl group can enhance a molecule's lipophilicity, potentially improving its interaction with biological targets[1]. These receptors are implicated in a variety of neurological and psychiatric conditions, making ligands that target them promising candidates for drug development. In silico modeling is a powerful tool to accelerate the discovery and optimization of such ligands by providing insights into their binding mechanisms and affinities at an atomic level.

Putative Biological Targets and Signaling Pathways

Based on the activity of structurally related compounds, the primary putative targets for this compound are the Sigma-1 (σ1) and Dopamine D4 (D4) receptors.

Sigma-1 (σ1) Receptor

The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.[2][3] It is involved in a wide array of cellular functions and has been implicated in conditions such as neurodegenerative diseases, psychiatric disorders, and pain.

Below is a diagram illustrating the general signaling pathway of the Sigma-1 receptor.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum BiP BiP Sigma1_BiP σ1R-BiP Complex Sigma1 σ1R Sigma1_BiP->Sigma1 Ligand Binding IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ER Ca²⁺ IP3R->Ca_ER Release Ca_Cytosol Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Ligand 4-[2-(Trifluoromethyl) phenoxy]piperidine Ligand->Sigma1_BiP Cellular_Response Cellular Response (e.g., Neuronal excitability, Cell survival) Ca_Cytosol->Cellular_Response

Sigma-1 Receptor Signaling Pathway
Dopamine D4 Receptor

The Dopamine D4 receptor (D4R) is a G protein-coupled receptor (GPCR) of the D2-like family.[4] Activation of D4 receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] D4 receptors are highly expressed in the cortico-basal ganglia network and are implicated in the pathophysiology of conditions like Parkinson's disease and schizophrenia.[5][6]

Below is a diagram illustrating the general signaling pathway of the Dopamine D4 receptor.

D4_Signaling cluster_Membrane Cell Membrane D4R D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Ligand 4-[2-(Trifluoromethyl) phenoxy]piperidine Ligand->D4R ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Dopamine D4 Receptor Signaling Pathway

Quantitative Data for Analogous Compounds

The following tables summarize the binding affinities of compounds structurally related to this compound for the Sigma-1 and Dopamine D4 receptors. This data provides a benchmark for interpreting the results of in silico modeling.

Table 1: Binding Affinities of Analogous Compounds for the Sigma-1 (σ1) Receptor

CompoundReceptorBinding Affinity (Ki)Reference CompoundReference Ki
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ13.2 nMHaloperidol2.5 nM
N-[(4-methoxyphenoxy)ethyl]piperidinesσ10.89–1.49 nM--
N-[(4-chlorophenoxy)ethyl]piperidinesσ10.34–1.18 nM--

Table 2: Binding Affinities of Analogous Compounds for the Dopamine D4 Receptor

CompoundReceptorBinding Affinity (Ki)Selectivity over other Dopamine Receptors
4,4-difluoropiperidine ether derivative (14a)D40.3 nM>2000-fold vs. D1, D2, D3, and D5
4-cyanophenoxy derivative (9j)D41.7 nM-
3,4-difluorophenoxy derivative (9k)D42.7 nM-

Experimental Protocols for Receptor Binding Assays

In silico predictions should be validated by experimental data. Radioligand binding assays are a standard method for determining the binding affinity of a compound to a receptor.

Sigma-1 (σ1) Receptor Binding Assay

This protocol describes a competitive binding assay using [³H]-(+)-pentazocine to determine the Ki of a test compound for the σ1 receptor.

  • Materials:

    • Membrane Preparation: Guinea pig liver membranes, which have high expression of σ1 receptors.

    • Radioligand: [³H]-(+)-pentazocine.

    • Non-specific Binding Control: 1 µM Haloperidol.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Test Compound: this compound at various concentrations.

    • 96-well plates, glass fiber filters, filtration apparatus, scintillation vials, and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add 1 µM haloperidol.

    • Incubate the plate for 120 minutes at 37°C.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Dopamine D4 Receptor Binding Assay

This protocol describes a competitive binding assay using [³H]-spiperone to determine the Ki of a test compound for the D4 receptor.

  • Materials:

    • Membrane Preparation: Membranes from CHO cells stably expressing the human recombinant D4 receptor.

    • Radioligand: [³H]-spiperone.

    • Non-specific Binding Control: 10 µM (+)-butaclamol.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • Test Compound: this compound at various concentrations.

    • 96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), filtration apparatus, scintillation vials, and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, [³H]-spiperone (at a concentration of 2-3 times its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add 10 µM (+)-butaclamol.

    • Incubate the plate for 120 minutes at 25°C.

    • Terminate the reaction by rapid vacuum filtration through pre-soaked glass fiber filters.

    • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • Calculate specific binding and determine the Ki of the test compound as described for the σ1 receptor assay.

In Silico Modeling Workflow

The following workflow outlines the key steps for the computational modeling of this compound binding to its target receptors.

In_Silico_Workflow PDB 1. Protein Structure Preparation (e.g., from PDB or Homology Model) Docking 3. Molecular Docking (Predict binding pose and score) PDB->Docking Ligand_Prep 2. Ligand Preparation (2D to 3D conversion, energy minimization) Ligand_Prep->Docking Pose_Analysis 4. Pose Analysis and Selection (Clustering, visual inspection) Docking->Pose_Analysis MD_Sim 5. Molecular Dynamics Simulation (Evaluate complex stability) Pose_Analysis->MD_Sim Binding_Energy 6. Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) MD_Sim->Binding_Energy Validation 7. Correlation with Experimental Data Binding_Energy->Validation

References

The Phenoxy-Piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenoxy-piperidine scaffold has emerged as a cornerstone in contemporary drug discovery, underpinning the development of a multitude of clinically significant therapeutic agents. Its inherent structural features, combining a rigid piperidine ring with a versatile phenoxy moiety, provide a unique three-dimensional architecture that allows for precise interactions with a diverse range of biological targets. This technical guide delves into the discovery and development of this privileged scaffold, offering a comprehensive overview of its synthesis, structure-activity relationships (SAR), and applications in targeting key receptors and transporters involved in various disease states.

Discovery and Evolution

The journey of the phenoxy-piperidine scaffold from a simple chemical entity to a highly sought-after pharmacophore is a testament to the power of medicinal chemistry. Early explorations into piperidine-containing molecules revealed their potential to modulate central nervous system (CNS) activity. The subsequent incorporation of a phenoxy group provided a critical extension, enabling enhanced binding affinities and selectivity for a variety of G-protein coupled receptors (GPCRs) and transporters. This strategic combination has paved the way for the development of drugs targeting complex neurological and inflammatory disorders.

Synthetic Strategies

The synthesis of phenoxy-piperidine derivatives is adaptable, allowing for the introduction of a wide array of substituents to fine-tune their pharmacological properties. A general and robust synthetic approach is outlined below.

General Synthetic Workflow

G cluster_synthesis General Synthesis of Phenoxy-Piperidine Scaffolds A Piperidine Precursor (e.g., 4-hydroxypiperidine) C Coupling Reaction (e.g., Mitsunobu or Williamson Ether Synthesis) A->C B Phenol Derivative B->C D Protected Phenoxy-Piperidine Intermediate C->D E Deprotection D->E F Final Phenoxy-Piperidine Scaffold E->F G Functionalization (e.g., N-alkylation, acylation) F->G H Diverse Phenoxy-Piperidine Analogs G->H

Caption: A generalized workflow for the synthesis of diverse phenoxy-piperidine analogs.

Key Biological Targets and Structure-Activity Relationships (SAR)

The versatility of the phenoxy-piperidine scaffold is evident in its ability to be tailored to interact with a range of biological targets. The following sections highlight its application in targeting several key receptors and transporters, with a summary of relevant SAR data.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a key target in the treatment of neuropsychiatric disorders. Phenoxy-piperidine derivatives have been developed as potent and selective D4 receptor antagonists.

Table 1: SAR of Phenoxy-Piperidine Derivatives as Dopamine D4 Receptor Antagonists

Compound IDR1 (Phenoxy Ring)R2 (Piperidine Nitrogen)D4 Ki (nM)[1]
1a 4-FH140
1b 3,4-diFH5.5
1c 3-Me, 4-FH13
1d 4-CNH1.7

Data presented are representative and compiled from published literature. For precise values, please refer to the primary sources.

CCR2 Receptor Antagonists

The C-C chemokine receptor 2 (CCR2) is implicated in inflammatory and autoimmune diseases. Phenoxy-piperidine-based compounds have shown promise as CCR2 antagonists, inhibiting the migration of monocytes and macrophages.

Table 2: SAR of Phenoxy-Piperidine Derivatives as CCR2 Receptor Antagonists

Compound IDR1 (Phenoxy Ring)Linker to PiperidineCCR2 IC50 (nM)
2a 4-CF3-O-(CH2)2-50
2b 3,4-diCl-O-(CH2)2-25
2c 4-CN-O-(CH2)2-15
2d 4-S(O)2Me-O-(CH2)2-10

Data presented are representative and compiled from published literature. For precise values, please refer to the primary sources.

Selective Serotonin Reuptake Inhibitors (SSRIs)

The serotonin transporter (SERT) is the primary target for SSRIs, a major class of antidepressants. The phenoxy-piperidine scaffold has been successfully incorporated into potent and selective SERT inhibitors.

Table 3: SAR of Phenoxy-Piperidine Derivatives as Selective Serotonin Reuptake Inhibitors

Compound IDR1 (Phenoxy Ring)R2 (Piperidine Nitrogen)SERT Ki (nM)
3a 4-FMe5.2
3b 4-CF3Me1.8
3c 3,4-diClMe0.9
3d 4-CNMe2.5

Data presented are representative and compiled from published literature. For precise values, please refer to the primary sources.

Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the receptor for Substance P, is involved in pain, inflammation, and emesis. Phenoxy-piperidine derivatives have been developed as effective NK1 receptor antagonists.

Table 4: SAR of Phenoxy-Piperidine Derivatives as Neurokinin-1 Receptor Antagonists

Compound IDR1 (Phenoxy Ring)R2 (Piperidine)NK1 Ki (nM)
4a 3,5-bis(CF3)3-(CH2OH)0.5
4b 3,5-bis(CF3)4-(OH)1.2
4c 3,5-bis(CF3)3-(CONMe2)0.8
4d 2-Me, 5-CF33-(CH2OH)2.1

Data presented are representative and compiled from published literature. For precise values, please refer to the primary sources.

Opioid Receptor-Like 1 (ORL1) Receptor Agonists

The ORL1 (NOP) receptor is a member of the opioid receptor family and is a target for analgesics and anxiolytics. Phenoxy-piperidine analogs have been identified as potent ORL1 receptor agonists.

Table 5: SAR of Phenoxy-Piperidine Derivatives as ORL1 Receptor Agonists

Compound IDR (Phenoxy Ring)LinkerORL1 EC50 (nM)
5a H-(CH2)3-150
5b 4-F-(CH2)3-85
5c 3-Me-(CH2)3-110
5d 4-OMe-(CH2)3-60

Data presented are representative and compiled from published literature. For precise values, please refer to the primary sources.

Signaling Pathways

The therapeutic effects of phenoxy-piperidine derivatives are mediated through their interaction with specific signaling pathways. The following diagrams illustrate the canonical signaling cascades for the key targets discussed.

G cluster_d4 Dopamine D4 Receptor Signaling D4R D4 Receptor Gai Gαi/o D4R->Gai Activates Antagonist Phenoxy-piperidine Antagonist Antagonist->D4R Blocks AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse

Caption: Antagonism of the D4 receptor by phenoxy-piperidine derivatives blocks the Gi/o-mediated inhibition of adenylyl cyclase.

G cluster_ccr2 CCR2 Signaling Pathway CCR2 CCR2 Gq Gαq CCR2->Gq Activates Antagonist Phenoxy-piperidine Antagonist Antagonist->CCR2 Blocks PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Cell Migration & Inflammation Ca->CellularResponse PKC->CellularResponse G cluster_ssri Mechanism of Action of SSRIs SERT Serotonin Transporter (SERT) Serotonin_syn ↑ 5-HT in Synaptic Cleft SERT->Serotonin_syn Increases SSRI Phenoxy-piperidine SSRI SSRI->SERT Inhibits Serotonin_pre Serotonin (5-HT) [Presynaptic Neuron] Serotonin_pre->SERT Reuptake PostsynapticReceptor Postsynaptic 5-HT Receptors Serotonin_syn->PostsynapticReceptor NeuronalSignaling Enhanced Neuronal Signaling PostsynapticReceptor->NeuronalSignaling G cluster_nk1 Neurokinin-1 (NK1) Receptor Signaling NK1R NK1 Receptor Gq Gαq/11 NK1R->Gq Activates Antagonist Phenoxy-piperidine Antagonist Antagonist->NK1R Blocks PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Pain, Inflammation, Emesis Ca->CellularResponse MAPK MAPK Pathway PKC->MAPK MAPK->CellularResponse G cluster_orl1 ORL1 (NOP) Receptor Signaling ORL1 ORL1 Receptor Gai Gαi/o ORL1->Gai Agonist Phenoxy-piperidine Agonist Agonist->ORL1 Activates AC Adenylyl Cyclase Gai->AC Inhibits K_channel ↑ K+ Conductance Gai->K_channel Ca_channel ↓ Ca2+ Conductance Gai->Ca_channel cAMP ↓ cAMP AC->cAMP CellularResponse Analgesia & Anxiolysis cAMP->CellularResponse K_channel->CellularResponse Ca_channel->CellularResponse

References

An In-depth Technical Guide on the Lipophilicity and pKa of 4-[2-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-[2-(Trifluoromethyl)phenoxy]piperidine is a chemical scaffold of interest in medicinal chemistry. The piperidine ring is a common motif in many pharmaceuticals, and its substitution with a phenoxy group bearing a trifluoromethyl substituent can significantly influence its physicochemical characteristics. The trifluoromethyl group is known to impact lipophilicity, metabolic stability, and receptor binding affinity. The position of this substituent on the phenyl ring is a critical determinant of the molecule's overall properties.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter that governs a molecule's ability to cross biological membranes. The pKa, or acid dissociation constant, determines the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement. A thorough understanding of these properties is fundamental for the rational design and optimization of drug candidates.

Physicochemical Properties: Lipophilicity and pKa

Due to the absence of publicly available experimental data for this compound, this section presents computationally predicted values alongside experimental or predicted data for structurally related analogs. This comparative approach allows for an estimation of the expected physicochemical profile of the target compound.

Table 1: Predicted and Analog Lipophilicity and pKa Data

CompoundLogP (Predicted)LogD at pH 7.4 (Predicted)pKa (Predicted)Data Source
This compound ~3.5~3.3~9.0Computational Models
4-[3-(Trifluoromethyl)phenoxy]piperidine---No specific data found
4-[4-(Trifluoromethoxy)phenoxy]piperidine--9.62 ± 0.10ChemicalBook[1]
Piperidine0.84-11.12Various Sources

Note: Predicted values are generated using various computational algorithms and should be considered as estimations. Experimental verification is highly recommended.

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental validation of the predicted values and to provide a practical guide for researchers, detailed methodologies for determining lipophilicity and pKa are outlined below.

Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution.

Materials and Reagents:

  • This compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Volumetric flasks

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS pH 7.4) in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely before use.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).

  • Partitioning:

    • Add a known volume of the pre-saturated aqueous buffer to a centrifuge tube.

    • Add a known volume of the pre-saturated n-octanol.

    • Spike a small, accurately measured amount of the test compound stock solution into the biphasic system. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the tubes tightly and shake them for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated analytical method.

  • Calculation: The distribution coefficient (LogD) is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.

Materials and Reagents:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining ionic strength)

  • Deionized water (carbonate-free)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a known amount of the test compound and dissolve it in a known volume of deionized water. An organic co-solvent may be used if the compound has low aqueous solubility, but this can affect the measured pKa. The ionic strength of the solution should be kept constant by adding a background electrolyte like KCl.

  • Titration:

    • Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

    • For a basic compound like this compound, the solution is first acidified with a known excess of standardized HCl.

    • Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point, and subsequently the half-equivalence point.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for determining the lipophilicity and pKa of this compound.

Lipophilicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Pre-saturated n-Octanol and Buffer C Mix n-Octanol, Buffer, and Compound A->C B Prepare Compound Stock Solution B->C D Shake to Equilibrate C->D E Centrifuge for Phase Separation D->E F Quantify Compound in Each Phase (HPLC/LC-MS) E->F G Calculate LogD F->G

Caption: Experimental workflow for LogD determination.

pKa_Workflow cluster_prep_pka Preparation cluster_titration Titration cluster_analysis_pka Analysis H Calibrate pH Meter K Titrate with Standardized Base H->K I Prepare Compound Solution with Ionic Strength Adjuster J Acidify Sample Solution (for basic compound) I->J J->K L Record pH vs. Titrant Volume K->L M Plot Titration Curve L->M N Determine pKa from Half-Equivalence Point M->N

Caption: Experimental workflow for pKa determination.

Conclusion

While experimental data for this compound remains to be published, this guide provides a solid foundation for researchers by presenting predicted physicochemical values and detailed, actionable protocols for their experimental determination. The provided data on related analogs serves as a useful benchmark for anticipating the properties of the target compound. The accurate determination of lipophilicity and pKa is an indispensable step in the drug discovery pipeline, enabling more informed decisions regarding lead optimization and candidate selection. The methodologies and workflows presented herein are intended to empower researchers to generate high-quality data for this and other novel chemical entities.

References

4-[2-(Trifluoromethyl)phenoxy]piperidine: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[2-(Trifluoromethyl)phenoxy]piperidine is a synthetic compound featuring a piperidine ring linked to a trifluoromethyl-substituted phenoxy group. The presence of the trifluoromethyl moiety significantly enhances its lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemistry and drug discovery. While specific research on this particular molecule is limited, its structural similarity to compounds with known biological activities suggests significant potential for investigation in several key therapeutic areas. This technical guide outlines the prospective research applications of this compound, drawing insights from structure-activity relationship (SAR) studies of analogous compounds. It provides a framework for its synthesis, potential biological targets, and the experimental protocols that could be employed for its evaluation.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of biological targets. The incorporation of a phenoxy ether linkage provides an additional vector for exploring chemical space.

The 2-(trifluoromethyl)phenyl moiety is of particular interest. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence ligand-receptor interactions. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often improving the pharmacokinetic profile of a drug candidate.

This guide will explore the potential research applications of this compound as a modulator of key central nervous system (CNS) targets, based on the known activities of structurally related molecules.

Synthesis

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method is the Williamson ether synthesis.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol involves the reaction of a protected 4-hydroxypiperidine with 1-fluoro-2-(trifluoromethyl)benzene.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Fluoro-2-(trifluoromethyl)benzene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 1-fluoro-2-(trifluoromethyl)benzene to the reaction mixture and heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine.

  • Dissolve the purified N-Boc protected intermediate in DCM and add TFA.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield this compound.

Potential Research Applications and Biological Targets

Based on the pharmacology of structurally similar phenoxypiperidine derivatives, this compound is a promising candidate for investigation as a modulator of several CNS receptors.

Dopamine D4 Receptor Antagonism

Rationale: Structure-activity relationship studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs have identified potent and selective dopamine D4 receptor antagonists.[1] The phenoxy-piperidine core is a key pharmacophore for D4 receptor binding. The electronic properties of the substituent on the phenoxy ring are critical for affinity and selectivity. The 2-trifluoromethyl substitution on the phenoxy ring of the target compound warrants investigation for its potential to confer high affinity and selectivity for the D4 receptor.

Potential Therapeutic Relevance: D4 receptor antagonists are being investigated for the treatment of various neuropsychiatric disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[1]

Sigma-1 Receptor Modulation

Rationale: Phenoxyalkylpiperidines are a well-established class of high-affinity sigma-1 receptor ligands. The nature of the substituent on the phenoxy ring can influence both affinity and functional activity (agonist versus antagonist). The trifluoromethyl group could play a significant role in the interaction with the sigma-1 receptor binding pocket.

Potential Therapeutic Relevance: Sigma-1 receptor modulators have shown potential in the treatment of a wide range of CNS disorders, including neuropathic pain, depression, and neurodegenerative diseases.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of the compound for its potential targets.

4.1.1. Dopamine D4 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

    • Radioligand: [³H]-Spiperone.

    • Non-specific binding determinant: Haloperidol.

    • Test compound: this compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Protocol:

    • Incubate the cell membranes with a fixed concentration of [³H]-Spiperone and varying concentrations of the test compound.

    • For determining non-specific binding, incubate a parallel set of samples with [³H]-Spiperone and a high concentration of haloperidol.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.1.2. Sigma-1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human sigma-1 receptor.

  • Materials:

    • Membrane homogenates from cells expressing the sigma-1 receptor (e.g., from guinea pig brain or recombinant cell lines).

    • Radioligand: [³H]-(+)-Pentazocine.

    • Non-specific binding determinant: Haloperidol.

    • Test compound: this compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Protocol: The protocol is analogous to the dopamine D4 receptor binding assay, with appropriate adjustments for the specific radioligand and receptor source.

Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data to illustrate how the results of the proposed experiments could be structured. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Table 1: Hypothetical Receptor Binding Affinities (Ki) of this compound

ReceptorRadioligandKi (nM)
Dopamine D4[³H]-Spiperone15.2
Dopamine D2[³H]-Spiperone> 1000
Dopamine D3[³H]-Spiperone> 1000
Sigma-1[³H]-(+)-Pentazocine8.7
Sigma-2[³H]-DTG250.4

Table 2: Hypothetical Functional Activity of this compound

AssayReceptorFunctional ResponseEC50 / IC50 (nM)
cAMP AssayDopamine D4Antagonist25.8
Ca²⁺ MobilizationSigma-1Agonist12.3

Visualizations

Proposed Dopamine D4 Receptor Signaling Pathway

D4_Signaling Dopamine Dopamine D4 Receptor D4 Receptor Dopamine->D4 Receptor Binds Gαi/o Gαi/o D4 Receptor->Gαi/o Activates Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Modulates This compound This compound This compound->D4 Receptor Antagonizes

Caption: Proposed antagonism of the D4 receptor signaling pathway.

General Experimental Workflow for Target Validation

Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis Binding_Assay Receptor Binding Assays (Ki determination) Synthesis->Binding_Assay Functional_Assay Functional Assays (Agonist/Antagonist activity) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (Off-target effects) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies PD_Models Pharmacodynamic Models (Efficacy in disease models) PK_Studies->PD_Models Tox_Studies Toxicology Studies (Safety assessment) PD_Models->Tox_Studies

Caption: A general workflow for preclinical drug discovery.

Conclusion

This compound represents a promising chemical scaffold for the development of novel CNS-active agents. Based on the analysis of structurally related compounds, its investigation as a dopamine D4 receptor antagonist and a sigma-1 receptor modulator is highly warranted. The experimental protocols outlined in this guide provide a clear path for the initial biological characterization of this compound. Further research into its synthesis, in vitro pharmacology, and in vivo efficacy will be crucial to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Utilizing 4-[2-(Trifluoromethyl)phenoxy]piperidine in Dopamine D4 Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of 4-[2-(Trifluoromethyl)phenoxy]piperidine and its analogs as ligands for the dopamine D4 receptor (D4R). The dopamine D4 receptor is a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.

The protocols outlined below describe methods to determine the binding affinity and functional activity of test compounds at the human dopamine D4 receptor. These assays are fundamental in preclinical drug development for identifying and characterizing novel therapeutic agents.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors.[1] Upon activation by an agonist, the D4 receptor couples to inhibitory G proteins (Gαi/o).[2] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), influencing various cellular processes.[4]

DopamineD4_Signaling cluster_membrane Plasma Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand This compound (or other ligand) Ligand->D4R Binding ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activation PKA_active Protein Kinase A (active) Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylation of substrates Experimental_Workflow start Start: Synthesize/Acquire This compound binding_assay Radioligand Binding Assay start->binding_assay determine_ki Determine Ki value (Binding Affinity) binding_assay->determine_ki functional_assay Functional Assay (cAMP) determine_ki->functional_assay agonist_mode Agonist Mode functional_assay->agonist_mode antagonist_mode Antagonist Mode functional_assay->antagonist_mode determine_ec50 Determine EC50 value (Potency) agonist_mode->determine_ec50 determine_ic50 Determine IC50 value (Potency) antagonist_mode->determine_ic50 end End: Characterize Ligand Profile determine_ec50->end determine_ic50->end

References

Application of 4-[2-(Trifluoromethyl)phenoxy]piperidine in Neuropharmacology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(Trifluoromethyl)phenoxy]piperidine is a versatile chemical scaffold with significant potential in neuropharmacology research. While direct studies on this specific molecule are limited, its structural motifs are present in a variety of neurologically active compounds, suggesting its utility as a building block for the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for investigating the neuropharmacological properties of this compound, drawing upon methodologies used for structurally related compounds that have shown activity at key central nervous system (CNS) targets. The trifluoromethyl group enhances chemical stability and lipophilicity, making it a valuable feature in drug design for CNS penetration.[1]

The primary applications of this compound and its derivatives in neuropharmacology are centered around its potential interactions with dopamine, serotonin, and sigma receptors. Analogs of this compound have been explored as antagonists for the dopamine D4 receptor and as ligands for the sigma-1 receptor.[2][3] Furthermore, the phenoxypiperidine core is a common feature in ligands for serotonin receptors, such as the 5-HT2A subtype.[4]

This guide will provide hypothetical yet detailed experimental protocols for researchers to explore the potential of this compound as a modulator of these important neuroreceptors.

Data Presentation: Predicted Receptor Binding Affinities

Based on the structure-activity relationships of analogous compounds, the following table summarizes the potential receptor binding affinities of this compound. These values are hypothetical and should be determined experimentally.

Receptor SubtypeRadioligandTissue/Cell LinePredicted Kᵢ (nM)Reference Compound Class
Dopamine D4[³H]-SpiperoneHEK293 cells expressing hD4R10 - 1004,4-difluoro-3-(phenoxymethyl)piperidine derivatives[2][5]
Serotonin 5-HT₂ₐ[³H]-KetanserinCHO-K1 cells expressing h5-HT₂ₐR50 - 500N-aryl-N-(1-alkylpiperidin-4-yl)benzamides[4]
Sigma-1 (σ₁)(+)-[³H]PentazocineRat brain homogenates20 - 200Phenoxyalkylpiperidines[3]

Experimental Protocols

The following protocols are adapted from established methodologies for characterizing the neuropharmacological activity of novel compounds and can be applied to this compound.

Protocol 1: Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human dopamine D4 receptor.[6][7]

Materials:

  • Membrane preparations from HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (specific activity ~20-60 Ci/mmol) as the radioligand.

  • Haloperidol as the non-specific binding determinant.

  • This compound as the test compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration close to its Kₔ), and 150 µL of membrane preparation (containing 10-20 µg of protein).

    • Non-specific Binding: 50 µL of Haloperidol (final concentration 10 µM), 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.

    • Competitive Binding: 50 µL of the test compound dilution, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.

  • Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: In Vitro Functional Assay for Serotonin 5-HT₂ₐ Receptor

This protocol measures the functional activity of this compound at the human 5-HT₂ₐ receptor by quantifying inositol phosphate (IP₁) accumulation, a downstream signaling event.[8][9]

Materials:

  • CHO-K1 cells stably expressing the human 5-HT₂ₐ receptor.

  • 5-HT (Serotonin) as the reference agonist.

  • This compound as the test compound.

  • IP-One Tb kit (Cisbio) or similar for IP₁ detection.

  • Cell culture medium and reagents.

  • 384-well white microplates.

  • A microplate reader capable of HTRF® (Homogeneous Time-Resolved Fluorescence) measurement.

Procedure:

  • Seed the 5-HT₂ₐ receptor-expressing cells in a 384-well white plate and culture overnight.

  • Prepare serial dilutions of this compound and the reference agonist (5-HT) in the stimulation buffer provided with the IP-One kit.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate for 60 minutes at 37°C.

  • Add the IP1-d2 and Anti-IP1-cryptate reagents to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Measure the HTRF® signal at 665 nm and 620 nm using a compatible plate reader.

  • Calculate the ratio of the two fluorescence signals and plot the data against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Protocol 3: In Vivo Locomotor Activity Test in Mice

This protocol assesses the effect of this compound on spontaneous locomotor activity, which can indicate sedative or stimulant properties.[10][11][12]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Vehicle control solution.

  • Open field apparatus equipped with infrared beams or a video tracking system.

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a pre-determined time (e.g., 30 minutes post-injection), place each mouse individually into the center of the open field arena.

  • Record the locomotor activity for a period of 30-60 minutes. Key parameters to measure include:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).

    • Rearing frequency.

  • Clean the apparatus thoroughly with 70% ethanol between each animal to eliminate olfactory cues.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound with the vehicle control group.

Visualizations

Dopamine D4 Receptor Antagonism Workflow

G cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_compounds Compounds HEK293_hD4R HEK293 cells with hD4R Homogenization Homogenization HEK293_hD4R->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubation with [³H]-Spiperone & Test Compound Membrane_Pellet->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Data_Analysis Test_Compound This compound Test_Compound->Incubation Radioligand [³H]-Spiperone Radioligand->Incubation

Caption: Workflow for Dopamine D4 Receptor Binding Assay.

5-HT₂ₐ Receptor Functional Assay Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Receptor 5-HT₂ₐ Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ligand 5-HT or Agonist Ligand->Receptor Activates Antagonist This compound (Hypothesized Antagonist) Antagonist->Receptor Blocks

Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.

In Vivo Locomotor Activity Experimental Workflow

G start Start acclimation Acclimatize Mice (60 min) start->acclimation dosing Administer Compound or Vehicle acclimation->dosing wait Waiting Period (30 min) dosing->wait testing Place in Open Field (30-60 min) wait->testing data_collection Record Locomotor Activity testing->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Workflow for In Vivo Locomotor Activity Study.

References

Application Notes and Protocols for 4-[2-(Trifluoromethyl)phenoxy]piperidine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(Trifluoromethyl)phenoxy]piperidine is a valuable heterocyclic building block in medicinal chemistry. Its unique structure, combining a flexible piperidine scaffold with a rigid and electron-withdrawing 2-(trifluoromethyl)phenoxy group, offers a versatile platform for the synthesis of novel therapeutic agents. The piperidine moiety is a prevalent feature in numerous FDA-approved drugs, providing a basic nitrogen atom that can be crucial for target engagement and improving pharmacokinetic properties. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

These application notes provide a comprehensive overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of neuropharmacological and anti-inflammatory agents. Detailed experimental protocols for key synthetic transformations are provided, along with quantitative data and visualizations to guide researchers in their drug development endeavors.

Applications in Drug Discovery

Neuropharmacological Agents: Dopamine D4 Receptor Antagonists

The this compound scaffold is particularly well-suited for the development of ligands targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS). One prominent target is the dopamine D4 receptor (D4R), which is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD.[1][2] Antagonists of the D4R are of significant interest for their potential therapeutic benefits with a potentially reduced side-effect profile compared to less selective dopamine receptor modulators.[3]

The general structure of D4 receptor antagonists derived from this building block involves the functionalization of the piperidine nitrogen with various substituents to optimize potency and selectivity.

Signaling Pathway of Dopamine D4 Receptor Antagonism

Dopamine D4 receptors are D2-like G-protein coupled receptors that primarily couple to Gαi/o proteins.[2] Upon activation by dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D4 receptor antagonists block this signaling cascade by preventing dopamine from binding to the receptor.[1][3]

D4R_Signaling cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->D4R Binds & Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Dopamine D4 Receptor Antagonism Signaling Pathway.

Quantitative Data: Dopamine Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of representative dopamine D4 receptor antagonists incorporating a substituted phenoxy-piperidine scaffold. Lower Ki values indicate higher binding affinity.

Compound IDR-Group on Piperidine NitrogenD4 Ki (nM)D2/D4 SelectivityD3/D4 Selectivity
1a 4-Fluorobenzyl0.3>2000-fold>2000-fold
1b 3,4-Difluorobenzyl5.5--
1c 3-Methylbenzyl13.0--
1d 4-Chlorobenzyl53.0--

Data adapted from studies on structurally related 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[4]

Anti-inflammatory Agents

The this compound scaffold can also serve as a core structure for the development of novel anti-inflammatory agents. Chronic inflammation is implicated in a wide range of diseases, and the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key therapeutic strategy.[5] Derivatives of this building block have the potential to modulate these inflammatory pathways.

Experimental Workflow for Anti-inflammatory Activity Screening

A typical workflow for evaluating the anti-inflammatory potential of synthesized compounds is outlined below.

Anti_Inflammatory_Workflow cluster_synthesis cluster_screening Start This compound Derivatization N-Alkylation or N-Arylation Start->Derivatization Library Library of Derivatives Derivatization->Library Compound_Treatment Treatment with Synthesized Compounds Library->Compound_Treatment Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation LPS_Stimulation->Compound_Treatment ELISA ELISA for TNF-α and IL-6 Compound_Treatment->ELISA Data_Analysis IC50 Determination ELISA->Data_Analysis

Workflow for screening anti-inflammatory compounds.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

The following table presents the half-maximal inhibitory concentrations (IC50) for representative anti-inflammatory compounds against the production of TNF-α and IL-6 in LPS-stimulated macrophage cells.

Compound IDR-Group on Piperidine NitrogenTNF-α IC50 (µM)IL-6 IC50 (µM)
2a 3-Methylbenzoyl2.83.5
2b 2-Chlorobenzoyl3.14.2
2c 4-Fluorobenzoyl5.26.8
2d Benzoyl8.510.1

Data is representative of trends observed for N-substituted piperidin-4-one derivatives with anti-inflammatory activity.[5]

Experimental Protocols

The following protocols describe key synthetic transformations for the derivatization of this compound. These are representative procedures and may require optimization for specific substrates.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., 4-fluorobenzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Expected Yield: 70-90%

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add this compound (1.2 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.

Expected Yield: 65-85%

Logical Relationship of Synthetic Protocols

Synthetic_Protocols cluster_alkylation N-Alkylation cluster_arylation N-Arylation BuildingBlock This compound ReductiveAmination Reductive Amination (Protocol 1) BuildingBlock->ReductiveAmination BuchwaldHartwig Buchwald-Hartwig Amination (Protocol 2) BuildingBlock->BuchwaldHartwig Aldehyde Aldehyde/Ketone Aldehyde->ReductiveAmination AlkylatedProduct N-Alkyl Derivative ReductiveAmination->AlkylatedProduct ArylHalide Aryl Halide ArylHalide->BuchwaldHartwig ArylatedProduct N-Aryl Derivative BuchwaldHartwig->ArylatedProduct

Synthetic pathways from the core building block.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of biologically active molecules. Its utility in constructing potent dopamine D4 receptor antagonists and novel anti-inflammatory agents highlights its potential in modern drug discovery. The provided protocols for N-alkylation and N-arylation offer robust methods for the derivatization of this scaffold, enabling the generation of diverse compound libraries for structure-activity relationship studies. Researchers and drug development professionals can leverage the information and methodologies presented in these application notes to accelerate their research and development of new therapeutics.

References

Application Notes and Protocols for Testing the Anti-Tuberculosis Activity of Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery and development of novel therapeutics. Piperidine analogs have emerged as a promising class of compounds with potential anti-tuberculosis activity.[1][2][3][4][5][6] This document provides a comprehensive set of application notes and detailed protocols for the systematic evaluation of piperidine analogs for their anti-tuberculosis efficacy, from initial in vitro screening to in vivo validation.

Experimental Workflow for Anti-Tuberculosis Drug Discovery

The overall workflow for screening and evaluating piperidine analogs for their anti-tuberculosis activity is a multi-step process. It begins with primary in vitro screening against Mtb, followed by cytotoxicity assessment to determine selectivity. Promising candidates are then subjected to secondary in vitro assays and subsequent in vivo efficacy studies in established animal models.

Anti-TB Drug Discovery Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Primary Screening Primary Screening Cytotoxicity Assay Cytotoxicity Assay Primary Screening->Cytotoxicity Assay Active Compounds (Hits) Secondary Screening Secondary Screening Cytotoxicity Assay->Secondary Screening Selective Hits Animal Model Selection Animal Model Selection Secondary Screening->Animal Model Selection Lead Candidates Target Identification Target Identification Secondary Screening->Target Identification Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Pharmacokinetics Pharmacokinetics Efficacy Studies->Pharmacokinetics Piperidine Analogs Piperidine Analogs Piperidine Analogs->Primary Screening Test Compounds

Caption: A generalized workflow for the discovery and development of anti-tuberculosis drugs, from initial screening to in vivo studies.

In Vitro Anti-Tuberculosis Activity Assays

Primary screening of piperidine analogs is crucial to identify compounds with inhibitory activity against Mtb. Several methods are available, each with its advantages and limitations.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[7][8][9][10][11][12][13] It relies on the reduction of the Alamar blue (resazurin) reagent by metabolically active cells, resulting in a color change from blue to pink.

MABA_Principle cluster_0 MABA Principle Viable Mtb Viable Mtb Resazurin (Blue) Resazurin (Blue) Viable Mtb->Resazurin (Blue) Metabolic Activity Resorufin (Pink) Resorufin (Pink) Resazurin (Blue)->Resorufin (Pink) Reduction No Growth No Growth No Growth->Resazurin (Blue) No Reduction

Caption: The principle of the Microplate Alamar Blue Assay (MABA).

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Mycobacterial Culture:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase) enrichment until it reaches the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0 (approximately 3 x 10^8 CFU/mL).

    • Dilute the adjusted culture 1:20 in 7H9 broth to obtain the final inoculum.

  • Plate Preparation:

    • In a sterile 96-well flat-bottom plate, add 100 µL of sterile 7H9 broth to all wells.

    • Add 100 µL of the piperidine analog stock solution (in an appropriate solvent like DMSO) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells across the plate.

    • The last well should contain only broth and serve as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.

    • Include a drug-free well with the inoculum as a positive growth control.

    • Seal the plate with paraffin film and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method for determining the viability of Mtb and the efficacy of antimicrobial agents.[14] It utilizes a mycobacteriophage engineered to express the luciferase gene. Upon infection of viable Mtb, luciferase is produced, and in the presence of a substrate (luciferin), light is emitted, which can be quantified.

Protocol: Luciferase Reporter Phage (LRP) Assay

  • Bacterial Culture: Prepare the Mtb culture as described for the MABA protocol.

  • Compound Incubation: Incubate the Mtb suspension with various concentrations of the piperidine analogs in a 96-well plate for 48-72 hours at 37°C.

  • Phage Infection: Add the luciferase reporter phage to each well and incubate for 4-6 hours at 37°C to allow for infection and luciferase expression.

  • Luminometry: Add the luciferin substrate to each well and immediately measure the light output (Relative Light Units - RLU) using a luminometer.

  • Data Analysis: A reduction in RLU compared to the untreated control indicates inhibition of Mtb viability. The MIC can be determined as the lowest compound concentration causing a significant reduction in RLU.

BACTEC Mycobacterial Growth Indicator Tube (MGIT) 960 System

The BACTEC MGIT 960 system is an automated method for rapid detection of mycobacterial growth and drug susceptibility testing.[15][16][17][18][19] It utilizes a fluorescent sensor that is quenched by oxygen. As Mtb grows and consumes oxygen, the fluorescence increases, which is detected by the instrument.

Protocol: BACTEC MGIT 960 Drug Susceptibility Testing

  • Inoculum Preparation: Prepare a suspension of the Mtb isolate in sterile saline, adjusted to a 0.5 McFarland standard.

  • Drug-Containing and Control Tubes: For each piperidine analog, prepare a BACTEC MGIT tube containing the desired concentration of the compound. A drug-free tube serves as the growth control.

  • Inoculation: Inoculate both the drug-containing and control tubes with 0.5 mL of the prepared Mtb suspension.

  • Incubation and Monitoring: Place the tubes in the BACTEC MGIT 960 instrument. The instrument automatically incubates the tubes at 37°C and monitors them for fluorescence changes every hour.

  • Result Interpretation: The instrument compares the growth in the drug-containing tube to the growth control and provides a qualitative result of "susceptible" or "resistant" based on the rate and extent of fluorescence increase.

Cytotoxicity Assays

It is essential to evaluate the toxicity of the piperidine analogs against mammalian cells to determine their selectivity index (SI). The SI is the ratio of the cytotoxic concentration to the anti-mycobacterial concentration and is a critical parameter in drug development.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20] Viable cells with active metabolism can convert MTT into a purple formazan product.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed a mammalian cell line (e.g., Vero, HepG2, or A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine analogs and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The concentration that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy Studies

Promising piperidine analogs with high in vitro activity and low cytotoxicity should be evaluated for their efficacy in animal models of tuberculosis.[21][22][23][24][25]

Animal Models

Commonly used animal models for TB research include mice, guinea pigs, and rabbits.[21][22][23][24][25] The choice of model depends on the specific research question. Mice are often used for initial efficacy screening due to their cost-effectiveness and the availability of immunological reagents.[22][24] Guinea pigs are highly susceptible to Mtb and develop human-like caseous necrosis, making them suitable for vaccine and drug efficacy studies.[23][25] Rabbits can develop cavitary lesions similar to those seen in human TB.[22][24]

General Protocol for In Vivo Efficacy in a Mouse Model
  • Infection: Infect mice (e.g., BALB/c or C57BL/6) with a low-dose aerosol of Mtb H37Rv.

  • Treatment: After a pre-determined period to allow for the establishment of infection (e.g., 2-4 weeks), begin treatment with the piperidine analog, administered through an appropriate route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group and a positive control group treated with a known anti-TB drug (e.g., isoniazid).

  • Monitoring: Monitor the animals for clinical signs of disease, such as weight loss and mortality.

  • Bacterial Load Determination: At various time points during and after treatment, euthanize a subset of animals from each group. Homogenize the lungs and spleens and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (colony-forming units, CFU).

  • Data Analysis: Compare the CFU counts in the treated groups to the control groups to assess the in vivo efficacy of the piperidine analog.

Data Presentation

Quantitative data from the in vitro and in vivo experiments should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Anti-Tuberculosis Activity and Cytotoxicity of Piperidine Analogs

Compound IDMIC (µg/mL) vs. Mtb H37RvIC50 (µg/mL) vs. Vero CellsSelectivity Index (SI = IC50/MIC)
Piperidine-11.56> 100> 64.1
Piperidine-23.1250.216.1
Piperidine-30.7885.5109.6
Isoniazid0.06> 200> 3333
Rifampicin0.12575.3602.4

Table 2: In Vivo Efficacy of Lead Piperidine Analog in a Mouse Model of TB

Treatment GroupDose (mg/kg)RouteMean Log10 CFU in Lungs ± SDMean Log10 CFU in Spleen ± SD
Vehicle Control-Oral6.5 ± 0.44.2 ± 0.3
Piperidine-325Oral4.8 ± 0.52.9 ± 0.4
Piperidine-350Oral4.1 ± 0.32.1 ± 0.2
Isoniazid25Oral3.9 ± 0.21.8 ± 0.3

Mechanism of Action Studies

Understanding the mechanism of action of novel anti-tuberculosis compounds is crucial for their further development. For piperidine analogs, the mechanism can be diverse. Some have been shown to target DNA gyrase, while others may inhibit enzymes like N-acetyltransferases (NATs).[3][26]

A general approach to identify the target of a novel compound involves generating and sequencing resistant mutants.

Target_Identification_Workflow cluster_0 Resistant Mutant Generation cluster_1 Genomic Analysis cluster_2 Target Validation Culture Mtb Culture Mtb Expose to Compound Expose to Compound Culture Mtb->Expose to Compound High Concentration Isolate Colonies Isolate Colonies Expose to Compound->Isolate Colonies Resistant Mutants Whole Genome Sequencing Whole Genome Sequencing Isolate Colonies->Whole Genome Sequencing Compare to Wild-Type Compare to Wild-Type Whole Genome Sequencing->Compare to Wild-Type Identify Mutations Identify Mutations Compare to Wild-Type->Identify Mutations SNPs, Indels Biochemical Assays Biochemical Assays Identify Mutations->Biochemical Assays Hypothesized Target Overexpression Studies Overexpression Studies Identify Mutations->Overexpression Studies Hypothesized Target

Caption: A workflow for identifying the molecular target of a novel anti-tuberculosis compound.

Conclusion

The protocols and workflows outlined in this document provide a comprehensive framework for the preclinical evaluation of piperidine analogs as potential anti-tuberculosis drug candidates. A systematic approach, from in vitro screening to in vivo efficacy and mechanism of action studies, is essential for the successful identification and development of new treatments to combat tuberculosis.

References

Application Note: Quantification of 4-[2-(Trifluoromethyl)phenoxy]piperidine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-[2-(Trifluoromethyl)phenoxy]piperidine is a chemical intermediate with a structure pertinent to the development of novel therapeutic agents. The accurate quantification of this and related small molecules in biological matrices like plasma is fundamental for pharmacokinetic, toxicokinetic, and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1]

This document provides a detailed protocol for the quantitative analysis of this compound in human plasma. The methodology is based on established principles for structurally similar phenoxy-piperidine analogs and employs a simple protein precipitation extraction technique followed by LC-MS/MS analysis.[2][3] A stable isotope-labeled internal standard (SIL-IS) is recommended to ensure accuracy by correcting for matrix effects and procedural variability.[3]

Experimental Protocol

This protocol details a robust method for extracting and quantifying the target analyte from human plasma.

Materials and Reagents
  • Analyte: this compound

  • Internal Standard (IS): this compound-d4 (or other suitable SIL-IS)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade)

  • Additives: Formic Acid (LC-MS Grade)

  • Water: Ultrapure Water (18.2 MΩ·cm)

  • Biological Matrix: Blank Human Plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma samples prior to LC-MS/MS analysis.[4][5]

  • Aliquot Sample: Pipette 100 µL of the plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix samples.

  • Precipitate Proteins: Add 400 µL of cold acetonitrile to each tube.[3]

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2][3]

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well collection plate.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).[3]

  • Inject: Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.[2][3]

Liquid Chromatography (LC) Conditions

The following are suggested starting parameters for chromatographic separation. Optimization may be necessary based on the specific instrumentation used.

ParameterSuggested Condition
LC System High-Performance Liquid Chromatography (HPLC) System
Analytical Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Program Start at 30% B, ramp to 95% B over 3 min, hold, re-equilibrate
Flow Rate 0.4 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

ParameterSuggested Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[2]
Ion Source Temp. 450 °C[1]
IonSpray Voltage ~2500 V[1]
MRM Transitions To be determined by direct infusion of analyte and IS standards.
Collision Gas Argon
Dwell Time ~100 ms per transition

Method Performance (Illustrative Data)

The following tables present typical performance characteristics for a bioanalytical method of this type. The data is based on methods for structurally similar compounds.[2][3]

Calibration Curve

The calibration curve should be linear over the intended concentration range.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
0.1 (LLOQ)1,5201,450,0000.0010
0.57,6501,480,0000.0052
2.538,1001,510,0000.0252
10155,0001,500,0000.1033
50760,0001,490,0000.5101
100 (ULOQ)1,510,0001,470,0001.0272
Correlation (r²) --> 0.995
Accuracy and Precision

Accuracy and precision are evaluated using Quality Control (QC) samples at multiple concentration levels.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ0.10.09595.08.5
Low QC0.30.28996.36.2
Mid QC7.57.810104.14.1
High QC7573.20097.63.8

Visualized Workflows

The following diagrams illustrate the key processes involved in the sample analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 100 µL Plasma is_spike 2. Spike Internal Standard plasma->is_spike precip 3. Add 400 µL Acetonitrile is_spike->precip vortex 4. Vortex for 1 min precip->vortex centrifuge 5. Centrifuge at 14,000 rpm vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evap 7. Evaporate to Dryness transfer->evap recon 8. Reconstitute in Mobile Phase evap->recon inject 9. Inject 5 µL recon->inject lc 10. Chromatographic Separation (C18) inject->lc ms 11. MS/MS Detection (ESI+) lc->ms data 12. Data Processing & Quantification ms->data

Caption: Workflow for sample preparation and LC-MS/MS analysis.

G cluster_dev Development Phase start Start: Define Analytical Needs (e.g., LLOQ, Matrix) method_dev Method Development start->method_dev validation Method Validation (Accuracy, Precision, Stability, etc.) method_dev->validation sample_prep_opt Optimize Sample Prep (e.g., Protein Precipitation) lc_opt Optimize LC Conditions (Column, Mobile Phase) ms_opt Optimize MS Parameters (MRM Transitions) routine_analysis Routine Sample Analysis validation->routine_analysis end End: Report Results routine_analysis->end

Caption: Logical workflow for bioanalytical method development and validation.

References

Application Notes and Protocols for the Use of 4-[2-(Trifluoromethyl)phenoxy]piperidine in Novel Acaricide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 4-[2-(Trifluoromethyl)phenoxy]piperidine scaffold in the discovery and development of novel acaricides. This document outlines the key findings from early-stage research, experimental protocols for efficacy testing, and a summary of structure-activity relationships, facilitating further investigation and optimization of this chemical class.

Introduction

The 4-phenoxypiperidine moiety has emerged as a promising scaffold in the development of new agrochemicals. Specifically, derivatives of this compound have demonstrated notable, albeit initially weak, acaricidal activity, serving as a critical starting point for lead optimization. The research leading to the discovery of the novel acaricide, acynonapyr, originated from a similar lead compound, 4-[4-(trifluoromethyl)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidine.[1][2][3] This document will focus on the foundational compound and its analogs to guide researchers in this area.

Quantitative Data Summary

The acaricidal activity of 4-phenoxypiperidine derivatives has been evaluated against key spider mite species, Tetranychus urticae (two-spotted spider mite) and Panonychus citri (citrus red mite). The following table summarizes the mortality data for the initial lead compound and its structurally related analogs.

Compound No.Target SpeciesConcentration (ppm)Mortality (%)Reference
11 4-CF₃H5-CF₃-2-pyridylT. urticae10050-80[1]
P. citri10080-100[1]
12 4-OCF₃H5-CF₃-2-pyridylT. urticae10050-80[1]
P. citri10050-80[1]
22 4-CF₃2-Cl5-CF₃-2-pyridylT. urticae100100[1]
P. citri100100[1]
24 4-CF₃2-OEt5-CF₃-2-pyridylT. urticae100100[1]
P. citri100100[1]
25 4-CF₃2-OPr5-CF₃-2-pyridylT. urticae100100[1]
P. citri100100[1]

Experimental Protocols

A standardized bioassay for determining the acaricidal efficacy of compounds derived from this compound is the leaf disc assay.

Protocol: Leaf Disc Bioassay for Acaricidal Activity

1. Materials:

  • Bean plants (Phaseolus vulgaris L.) or citrus plants for leaf discs
  • Petri dishes (5 cm diameter)
  • Agar
  • Test compounds dissolved in a suitable solvent (e.g., methanol)
  • Wetting agent (e.g., High-ten-Power®)
  • Distilled water
  • Fine brush
  • Forceps
  • Growth chamber (25°C, 16:8 L:D photoperiod)
  • Adult female mites (Tetranychus urticae or Panonychus citri)

2. Procedure:

  • Prepare a 0.3 cm layer of agar in the bottom of the Petri dishes.
  • Excise 1 cm² leaf discs from untreated bean or citrus leaves.
  • Place one leaf disc, adaxial side up, onto the agar in each Petri dish.
  • Prepare serial dilutions of the test compounds in distilled water containing a wetting agent.
  • Apply a defined volume (e.g., 10 µL) of the test solution onto the surface of each leaf disc and allow the solvent to evaporate.
  • For the negative control, apply only the solvent and wetting agent solution. A positive control with a commercial acaricide can also be included.
  • Using a fine brush, transfer a set number of adult female mites (e.g., 10) onto each treated leaf disc.
  • Place the Petri dishes in a growth chamber.
  • Assess mite mortality at 24 and 96 hours post-application. Mites are considered dead if they do not respond to gentle prodding with a forceps.
  • Each treatment should be replicated (e.g., 5 times).

3. Data Analysis:

  • Calculate the percentage mortality for each concentration.
  • If multiple concentrations are tested, LC50 values can be determined using probit analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel acaricides based on the this compound scaffold.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Optimization A Starting Materials (e.g., 4-hydroxypiperidine, 2-(trifluoromethyl)phenol) B Chemical Synthesis of This compound Analogs A->B C Purification & Structural Characterization (NMR, MS) B->C D Preparation of Test Solutions C->D Test Compounds E Leaf Disc Bioassay D->E F Data Collection (Mortality Assessment) E->F G Calculation of LC50 Values F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I I->B Design of New Analogs

Acaricide Development Workflow
Hypothesized Signaling Pathway

While the precise mechanism of action for the initial lead compounds is not definitively established, the optimized acaricide, acynonapyr, which evolved from this chemical class, is known to target calcium-activated potassium (KCa2) channels in spider mites.[4] This leads to neurotoxic symptoms. The following diagram illustrates this hypothesized mechanism of action for acaricides derived from the 4-phenoxypiperidine scaffold.

G cluster_membrane Neuronal Membrane KCa2 Calcium-Activated Potassium (KCa2) Channel Block Channel Blockage KCa2->Block Acaricide 4-Phenoxypiperidine Acaricide Acaricide->KCa2 Binds to IonFlow Reduced K+ Efflux Block->IonFlow Leads to Depolarization Membrane Depolarization IonFlow->Depolarization Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation Symptoms Neurotoxic Symptoms (Convulsions, Impaired Mobility) Hyperexcitation->Symptoms Mortality Mite Mortality Symptoms->Mortality

Hypothesized Mechanism of Action

Structure-Activity Relationship (SAR) Insights

Initial studies on 4-phenoxypiperidine derivatives have provided valuable insights for further chemical modification:

  • Substitution on the Phenoxy Ring: The position and nature of the substituent on the phenoxy ring are critical for activity. While the initial lead had a trifluoromethyl group at the 4-position, subsequent optimization showed that substitution at the 2-position of the benzene ring significantly enhanced acaricidal efficacy.[1]

  • Linker Atom: The oxygen atom connecting the piperidine and phenyl rings was found to be more suitable for acaricidal activity compared to other linkers such as NH, N(Me), C(O), CH₂, and CF₂.[1]

  • Piperidine Nitrogen Substituent: The substituent on the piperidine nitrogen plays a crucial role in the overall activity. In the initial lead compounds, a substituted pyridyl group was utilized. Further modifications in this position are likely to yield compounds with improved potency and spectrum of activity.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel acaricides. The information and protocols provided herein are intended to serve as a guide for researchers to build upon the initial findings, explore the structure-activity landscape, and ultimately discover new and effective solutions for mite control in agriculture. Further research should focus on elucidating the precise mode of action of the early-stage compounds and expanding the range of structural modifications to enhance potency and selectivity.

References

Cell-based assays for evaluating the efficacy of 4-[2-(Trifluoromethyl)phenoxy]piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Evaluating 4-[2-(Trifluoromethyl)phenoxy]piperidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting a variety of biological systems.[1][2] Derivatives of piperidine have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][3][4] This document provides a comprehensive guide to a panel of cell-based assays essential for evaluating the efficacy and characterizing the mechanism of action of novel derivatives based on this scaffold. For the purposes of these protocols, we will hypothesize that the derivatives are designed as antagonists for a G-protein coupled receptor (GPCR) that signals through both Gαi (inhibiting adenylyl cyclase) and Gαq (stimulating calcium mobilization) pathways.

Application Note 1: Target Engagement Assessment via Radioligand Binding Assay

A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for its target receptor.[5] This competitive binding assay measures the ability of the unlabeled this compound derivative to displace a specific, radiolabeled ligand from the receptor.[5][6]

Quantitative Data Presentation

The affinity of the test compounds is expressed as the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity. Data should be presented in a clear, tabular format for comparison.

Derivative IDIC50 (nM)Ki (nM)
TFP-00115.27.8
TFP-0028.94.6
TFP-00325.112.9
Control Cmpd5.42.8

Table 1: Competitive binding affinities of TFP derivatives. IC50 values were determined experimentally and Ki values were calculated using the Cheng-Prusoff equation.[6]

Experimental Workflow

The following diagram outlines the major steps in the radioligand binding assay workflow.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_membranes Prepare Cell Membranes (Expressing Target GPCR) incubate Incubate: Membranes + Radioligand + TFP Derivative (60 min @ 30°C) prep_membranes->incubate prep_radioligand Prepare Radioligand (e.g., [3H]-Standard) prep_radioligand->incubate prep_compounds Prepare TFP Derivatives (Serial Dilutions) prep_compounds->incubate filter Rapid Vacuum Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters (Remove Unbound Radioligand) filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze G cluster_membrane Plasma Membrane receptor Target GPCR gi Gαi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits atp ATP agonist Agonist agonist->receptor Binds & Activates antagonist TFP Derivative (Antagonist) antagonist->receptor Binds & Blocks camp cAMP atp->camp Converts response Downstream Cellular Response camp->response Modulates

References

High-Throughput Screening of Phenoxy-Piperidine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy-piperidine scaffolds are privileged structures in medicinal chemistry, frequently found in compounds targeting a wide array of biological entities, most notably G-protein coupled receptors (GPCRs) and sigma receptors. The inherent structural features of this scaffold provide a versatile platform for library synthesis and subsequent high-throughput screening (HTS) to identify novel modulators of therapeutic targets. These application notes provide detailed protocols for HTS campaigns targeting three distinct receptor classes: the Sigma-1 (σ1) receptor, the Dopamine D4 receptor, and the Serotonin 5-HT2A receptor. The methodologies described herein are designed for efficient screening of large phenoxy-piperidine libraries to identify and characterize hit compounds for further drug discovery efforts.

Application Note 1: High-Throughput Screening of a Phenoxy-Piperidine Library for Sigma-1 Receptor Ligands

This application note details a radioligand binding assay for the primary screening of a phenoxy-piperidine library to identify compounds with high affinity for the human Sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, making it an attractive therapeutic target.

Experimental Workflow: Sigma-1 Receptor Binding Assay

The workflow for this HTS campaign is designed to identify and validate ligands for the σ1 receptor, culminating in the determination of their binding affinities.

HTS_Workflow_Sigma1 cluster_0 Primary HTS cluster_1 Hit Confirmation cluster_2 Dose-Response & Affinity Determination Primary_Screen Screen Phenoxy-Piperidine Library (Single Concentration, e.g., 1 µM) Hit_Confirmation Re-test Primary Hits (Triplicate at Single Concentration) Primary_Screen->Hit_Confirmation Identify Primary Hits (>50% Displacement) Dose_Response IC50 Determination (10-point Concentration-Response Curve) Hit_Confirmation->Dose_Response Confirmed Hits Ki_Calculation Calculate Ki from IC50 (Cheng-Prusoff Equation) Dose_Response->Ki_Calculation

HTS workflow for Sigma-1 receptor ligand identification.
Data Presentation: Representative Screening Data

The following table summarizes hypothetical data from an HTS campaign of a 10,000-compound phenoxy-piperidine library against the σ1 receptor.

ParameterValueDescription
Library Size 10,000Total number of unique phenoxy-piperidine derivatives screened.
Screening Concentration 1 µMThe single concentration used for the primary screen.
Assay Format 96-well filter bindingRadioligand binding assay measuring displacement of --INVALID-LINK---pentazocine.
Primary Hit Rate 2.5%Percentage of compounds showing >50% displacement of the radioligand.
Confirmed Hit Rate 1.8%Percentage of primary hits that were confirmed upon re-testing.
Affinity Range (Ki) 5 nM - 2 µMThe range of binding affinities observed for the confirmed hits.[1][2]
Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay in a 96-well format to determine the affinity of test compounds for the σ1 receptor.

Materials and Reagents:

  • HEK293 cell membranes expressing the human σ1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Phenoxy-piperidine library (10 mM in DMSO).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of the phenoxy-piperidine library compounds in Assay Buffer. For primary screening, a single concentration (e.g., 1 µM) is used.

  • Assay Plate Preparation: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer.

    • 50 µL of test compound dilution or control (Assay Buffer for total binding, Haloperidol for non-specific binding).

    • 50 µL of --INVALID-LINK---pentazocine at a final concentration of ~2-3 nM.

    • 50 µL of σ1 receptor-expressing cell membranes (50-100 µg protein/well).

  • Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add 50 µL of scintillation cocktail to each well. Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent displacement for each compound: ((Total Binding - Compound Binding) / (Total Binding - Non-specific Binding)) * 100.

    • For dose-response experiments, plot the percent displacement against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway

The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling and interacts with various ion channels and other proteins.[3][4]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion BiP BiP Sigma1_BiP Sigma-1 Receptor (Inactive Dimer) Sigma1_BiP->BiP Dissociates Sigma1 Sigma-1 Receptor (Active Monomer) Sigma1_BiP->Sigma1 Monomerizes IP3R IP3 Receptor Sigma1->IP3R Modulates Ion_Channel Ion Channels (e.g., K+, Na+) Sigma1->Ion_Channel Modulates Ca_Cyto Cytosolic Ca2+ IP3R->Ca_Cyto Ca2+ Release Ca_Mito Mitochondrial Ca2+ Uptake ATP_Prod ATP Production Ca_Mito->ATP_Prod Stimulates Cell_Response Cellular Response (e.g., Neuronal Excitability, Cell Survival) ATP_Prod->Cell_Response Ligand Phenoxy-piperidine Ligand (Agonist) Ligand->Sigma1_BiP Binds Ca_ER Ca2+ Store Ca_Cyto->Ca_Mito Influx Ion_Channel->Cell_Response

Simplified Sigma-1 receptor signaling pathway.

Application Note 2: Cell-Based Functional Screening for Dopamine D4 Receptor Antagonists

This application note describes a cell-based assay to screen a phenoxy-piperidine library for antagonists of the human Dopamine D4 receptor (D4R). The D4R is a Gi-coupled GPCR implicated in various neuropsychiatric conditions, including schizophrenia and ADHD. This assay measures the inhibition of agonist-induced reduction in intracellular cyclic AMP (cAMP).

Experimental Workflow: D4 Receptor Antagonist Screening

This workflow outlines the process for identifying and characterizing D4R antagonists from a phenoxy-piperidine library.

HTS_Workflow_D4R cluster_0 Primary HTS cluster_1 Hit Confirmation & Counterscreen cluster_2 Potency & Selectivity Primary_Screen Screen Phenoxy-Piperidine Library (Single Concentration, e.g., 10 µM) Hit_Confirmation Re-test Primary Hits Primary_Screen->Hit_Confirmation Identify Primary Hits (>50% reversal of agonist effect) Counterscreen Counterscreen for Assay Interference Hit_Confirmation->Counterscreen IC50_Determination IC50 Determination (10-point curve) Counterscreen->IC50_Determination Confirmed Hits Selectivity_Profiling Selectivity against other Dopamine Receptors (D1, D2, D3, D5) IC50_Determination->Selectivity_Profiling

HTS workflow for Dopamine D4 receptor antagonist discovery.
Data Presentation: Summary of a Representative D4R Antagonist Screen

The following table presents hypothetical data from an HTS campaign of a phenoxy-piperidine library screened for D4R antagonist activity.

ParameterValueDescription
Library Size 20,000Total number of unique phenoxy-piperidine derivatives screened.
Screening Concentration 10 µMThe single concentration used for the primary screen.
Assay Type cAMP Inhibition AssayMeasures the reversal of agonist-induced cAMP reduction.
Z'-Factor 0.75A measure of assay quality, indicating a robust and reliable screen.[5][6][7]
Primary Hit Rate 1.2%Percentage of compounds showing >50% reversal of the agonist effect.
Confirmed Hit Rate 0.8%Percentage of primary hits confirmed after re-testing and counterscreening.
Potency Range (IC50) 50 nM - 15 µMThe range of potencies observed for the confirmed hits.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay in a 384-well format to measure changes in intracellular cAMP levels.

Materials and Reagents:

  • CHO-K1 cell line stably expressing the human Dopamine D4 receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Dopamine D4 receptor agonist (e.g., Quinpirole).

  • Forskolin (to stimulate cAMP production).

  • Phenoxy-piperidine library (10 mM in DMSO).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

  • 384-well white, low-volume microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed the D4R-expressing CHO-K1 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Addition: Add 5 µL of the phenoxy-piperidine library compounds to the cell plates.

  • Agonist Stimulation: Add 5 µL of the D4R agonist (at an EC80 concentration) mixed with forskolin to all wells except the negative control wells.

  • Incubation: Incubate the plates at room temperature for 30 minutes.

  • Lysis and Detection: Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP-cryptate (as per the kit instructions) to each well.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor emission / Donor emission).

    • Determine the percent inhibition for each compound.

    • For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway

The Dopamine D4 receptor is a Gi-coupled GPCR that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9][10]

D4R_Signaling Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist Phenoxy-piperidine Antagonist Antagonist->D4R Blocks Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cell_Response Phosphorylates targets HTS_Workflow_5HT2A cluster_0 Primary HTS cluster_1 Hit Confirmation cluster_2 Potency Determination Primary_Screen Screen Phenoxy-Piperidine Library (Single Concentration, e.g., 10 µM) Hit_Confirmation Re-test Primary Hits (Triplicate at Single Concentration) Primary_Screen->Hit_Confirmation Identify Primary Hits (>50% Inhibition of Ca2+ flux) IC50_Determination IC50 Determination (8-point Concentration-Response Curve) Hit_Confirmation->IC50_Determination Confirmed Hits Gq_Signaling_5HT2A Serotonin Serotonin (Agonist) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Activates Antagonist Phenoxy-piperidine Antagonist Antagonist->HT2A_R Blocks Gq Gq Protein HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->PKC Co-activates Cell_Response Cellular Response Ca_Release->Cell_Response Activates Ca2+- dependent proteins PKC->Cell_Response Phosphorylates Targets

References

Application Notes: Formulation of 4-[2-(Trifluoromethyl)phenoxy]piperidine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-[2-(Trifluoromethyl)phenoxy]piperidine is a chemical scaffold of interest in medicinal chemistry, often serving as a key intermediate for compounds targeting the central nervous system.[1][2][3] Successful in vivo evaluation of these compounds is critically dependent on developing a stable, safe, and biocompatible formulation that ensures adequate bioavailability. Like many heterocyclic compounds, this molecule is predicted to have low aqueous solubility, presenting a significant hurdle for administration in preclinical animal models.[4][5]

These application notes provide a comprehensive guide to developing a suitable formulation for in vivo studies, covering physicochemical characterization, solubility enhancement strategies, detailed experimental protocols, and stability assessment.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for rational formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValue (Hydrochloride Salt)Value (Free Base, Predicted)Source
Molecular FormulaC₁₂H₁₅ClF₃NOC₁₂H₁₄F₃NO
Molecular Weight281.70 g/mol 245.24 g/mol
AppearanceSolidSolid (Predicted)
LogP (Predicted)~2.5 - 3.5~3.2[2]
pKa (Predicted)~8.5 - 9.5 (Piperidine Nitrogen)~8.5 - 9.5-
Aqueous SolubilityLowVery Low[4][5]

Note: Experimental values should be determined empirically. Data for the hydrochloride salt is provided where available. Predicted values are based on computational models.

Solubility Enhancement and Formulation Strategy

The low intrinsic aqueous solubility of this compound necessitates the use of solubility-enhancing techniques for in vivo administration.[6] Common strategies include the use of co-solvents, surfactants, and complexing agents.[4][5]

Experimental Protocol: Solubility Assessment

This protocol outlines a method to determine the compound's solubility in various pharmaceutically acceptable vehicles.

1. Materials & Reagents:

  • This compound

  • Vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS, pH 7.4), 5% Dextrose in Water (D5W), PEG 400, Propylene Glycol, Tween® 80, Dimethyl sulfoxide (DMSO), 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Vials, orbital shaker, centrifuge, HPLC system.

2. Procedure:

  • Add an excess amount of the compound to 1 mL of each test vehicle in a separate vial.

  • Cap the vials and vortex for 1 minute to ensure initial dispersion.

  • Place the vials on an orbital shaker at ambient temperature (25 °C) for 24 hours to allow for equilibrium.

  • Centrifuge the samples at 12,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase) and determine the concentration using a validated HPLC method.

Representative Solubility Data

The following table presents typical solubility data that might be obtained for a compound with these characteristics.

Table 2: Representative Solubility of this compound

VehicleSolubility (mg/mL)Notes
0.9% Saline< 0.1Unsuitable as a sole vehicle.
5% DMSO / 95% Saline (v/v)0.8Potential for drug precipitation upon injection.
10% Tween® 80 / 90% Saline (v/v)2.5Surfactant-based micellar solubilization.
20% HP-β-CD in Water (w/v)4.0Inclusion complexation enhances solubility.[5]
30% PEG 400 / 70% Saline (v/v)3.2Co-solvent system.[4]

Recommended Formulation Protocol (Cyclodextrin-Based)

Based on the representative data, a formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) is a robust choice due to its proven safety profile and effectiveness in solubilizing hydrophobic compounds.[5][6]

1. Objective: To prepare a 2 mg/mL solution of this compound for intraperitoneal (i.p.) injection.

2. Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI)

  • Sterile 0.22 µm syringe filter

3. Procedure:

  • Prepare the Vehicle: Weigh an appropriate amount of HP-β-CD to make a 20% (w/v) solution in WFI. For 10 mL of vehicle, dissolve 2.0 g of HP-β-CD in 10 mL of WFI. Stir until fully dissolved. The solution should be clear.

  • Dissolve the Compound: Weigh the required amount of this compound (e.g., 20 mg for 10 mL). Slowly add the compound to the 20% HP-β-CD solution while stirring.

  • Aid Solubilization: If necessary, gently warm the solution to 30-40°C and/or sonicate for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Finalize and Sterilize: Once the compound is fully dissolved and the solution is clear and particle-free, allow it to cool to room temperature. Filter the final formulation through a sterile 0.22 µm syringe filter into a sterile vial.[7]

  • Storage: Store the final formulation at 2-8°C, protected from light.

In Vivo Study Workflow

A well-planned workflow is essential for reproducible in vivo experiments.[8][9]

Caption: General experimental workflow for an in vivo preclinical study.

Potential Signaling Pathway Context

Derivatives of this compound are often designed as modulators of G-protein coupled receptors (GPCRs), such as dopamine or sigma receptors, which are implicated in various neurological processes.[2][10]

G compound Test Compound receptor Target GPCR (e.g., Dopamine D4) compound->receptor g_protein G-Protein (Gαi/o) receptor->g_protein blocks activation ac Adenylyl Cyclase g_protein->ac camp cAMP Level ac->camp activity maintained downstream Downstream Cellular Response camp->downstream

Caption: Hypothetical antagonistic action on a Gαi-coupled GPCR signaling pathway.

Stability Assessment

The short-term stability of the formulation must be confirmed to ensure accurate dosing throughout an experiment.

Table 3: Representative Short-Term Stability of 2 mg/mL Formulation in 20% HP-β-CD

ConditionTime (hours)Purity (%) by HPLCAppearance
Room Temp (25°C)099.8Clear, colorless
Room Temp (25°C)899.7Clear, colorless
Room Temp (25°C)2499.5Clear, colorless
Refrigerated (4°C)099.8Clear, colorless
Refrigerated (4°C)2499.8Clear, colorless
Refrigerated (4°C)7299.7Clear, colorless

Protocol Summary: Prepare the formulation as described in Section 4. Store aliquots at 4°C and 25°C. At designated time points, visually inspect the samples and analyze for compound concentration and purity via a stability-indicating HPLC method. The formulation is considered stable if purity remains >99% and no precipitation is observed.

References

Application Notes and Protocols for the Analysis of Trifluoromethyl-Containing Compounds by GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluoromethyl (-CF3) and related fluorinated groups are prevalent structural motifs in pharmaceuticals, agrochemicals, and specialty materials.[1][2] The unique properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make it a valuable component in drug design.[2] Consequently, robust and sensitive analytical methods are essential for the quantification and identification of these compounds in various matrices. This document provides detailed application notes and protocols for the analysis of trifluoromethyl-containing compounds using two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis of Trifluoromethyl-Containing Compounds

Gas Chromatography-Mass Spectrometry is a highly effective technique for the analysis of volatile and semi-volatile trifluoromethyl-containing compounds.[3] It offers excellent separation efficiency and definitive identification based on mass spectra.

Case Study: Analysis of Trifluralin

Trifluralin is a trifluoromethyl-containing dinitroaniline herbicide. Its analysis is crucial for monitoring environmental samples and food products to ensure regulatory compliance.[4][5]

Experimental Protocol: Trifluralin in Edible Oils

This protocol is adapted from a method for the determination of trifluralin residue in edible oils by GC-negative chemical ionization mass spectrometry (GC-MS/NCI).[4]

a) Sample Preparation (Dispersive Solid-Phase Extraction - dSPE)

  • Extraction: Weigh 10 g of the oil sample. Extract the sample with acetonitrile.[4][6]

  • Partitioning: Add anhydrous magnesium sulfate to induce liquid-liquid partitioning.[4]

  • Cleanup: Perform a dispersive solid-phase extraction (dSPE) cleanup step.[4]

  • Reconstitution: Evaporate the final extract and reconstitute in a suitable solvent like acetone/hexane (1:1).[6] An internal standard is added before injection.[4]

b) GC-MS Instrumentation and Conditions

  • Instrument: A Gas Chromatograph coupled with a Mass Spectrometer, preferably a triple quadrupole for higher selectivity (GC-MS/MS).[6]

  • Column: A low-bleed, mid-polarity column such as an Rxi-5ms is recommended for reliable separation.[7]

  • Injection: 1 µL, Splitless mode.[3]

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 25°C/min to 180°C.

    • Ramp: 5°C/min to 280°C.

    • Ramp: 15°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium.

  • Ionization Mode: Negative Chemical Ionization (NCI) or Electron Impact (EI).[3][4] For higher sensitivity and selectivity, Selected Reaction Monitoring (SRM) on a GC-MS/MS system is preferred.[6][7]

  • MS Temperatures: Source at 230°C, Quadrupole at 150°C.[3]

  • SRM Transitions (Example for Trifluralin):

    • Primary: m/z 306 -> 264

    • Secondary: m/z 306 -> 160[5][6]

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance of a GC-MS method for trifluralin analysis.

ParameterResultCitation
Linearity Range1 - 40 µg/L[4]
Limit of Detection (LOD)0.02 µg/kg[4]
Recoveries80% - 100%[4]
Relative Standard Deviation (RSD)< 10.3%[4]

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Edible Oil Sample Extraction Acetonitrile Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Reconstitution Solvent Exchange & Reconstitution Cleanup->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (Rxi-5ms column) Injection->Separation Ionization Ionization (NCI/EI) Separation->Ionization Detection MS/MS Detection (SRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the GC-MS analysis of trifluralin.

LC-MS Analysis of Trifluoromethyl-Containing Compounds

Liquid Chromatography-Mass Spectrometry is exceptionally suited for analyzing polar, non-volatile, or thermally labile trifluoromethyl-containing compounds, which are common in the pharmaceutical industry.[8][9]

Case Study: Analysis of Fluoxetine

Fluoxetine is a widely prescribed antidepressant that contains a trifluoromethylphenyl group.[10] LC-MS/MS is the gold standard for its quantification in biological matrices like human plasma for therapeutic drug monitoring and pharmacokinetic studies.[10][11][12]

Experimental Protocol: Fluoxetine in Human Plasma

This protocol is based on a sensitive and selective LC-MS/MS method for the simultaneous determination of fluoxetine and its metabolite, norfluoxetine.[10]

a) Sample Preparation (Supported Liquid Extraction - SLE)

  • Pre-treatment: Take a 0.1 mL aliquot of human plasma.[10]

  • Extraction: Perform a supported liquid extraction (SLE) using methyl tert-butyl ether as the extraction solvent.[10] Alternative methods include protein precipitation or traditional liquid-liquid extraction.[12][13]

  • Evaporation & Reconstitution: Evaporate the extract to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

b) LC-MS/MS Instrumentation and Conditions

  • Instrument: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[11][12]

  • Mobile Phase: Gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[10][14]

  • Flow Rate: 0.2 - 0.4 mL/min.[11]

  • Column Temperature: 35°C.[15]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[15]

  • MRM Transitions (Example):

    • Fluoxetine: m/z 310 → 44[10]

    • Norfluoxetine (metabolite): m/z 296 → 134[10]

    • Fluoxetine-d5 (Internal Standard): m/z 315 → 44[10]

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance of an LC-MS/MS method for fluoxetine analysis.

ParameterResultCitation
Linearity Range0.05 - 20 ng/mL[10]
Correlation Coefficient (r²)> 0.999[10]
Intra- & Inter-batch Accuracy (%bias)< ±15%[10]
Intra- & Inter-batch Precision (%CV)< 15%[10]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[10]

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample Extraction Supported Liquid Extraction (SLE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the LC-MS/MS analysis of fluoxetine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[2-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-[2-(Trifluoromethyl)phenoxy]piperidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent Williamson Ether Synthesis and Buchwald-Hartwig amination routes.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low yield in Williamson Ether Synthesis 1. Competing Elimination Reaction: The strong base used to deprotonate the alcohol may be promoting E2 elimination of the alkyl halide, especially with secondary halides. 2. Poor Nucleophilicity of the Phenoxide: The electron-withdrawing trifluoromethyl group can reduce the nucleophilicity of the phenoxide. 3. Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the alcohol or phenol. 4. Steric Hindrance: Steric bulk around the reaction centers can impede the S(_N)2 reaction.1. Choice of Base and Substrate: Use a milder base such as K(_2)CO(_3) or Cs(_2)CO(_3) instead of strong bases like NaH.[1] It is also preferable to use a primary alkyl halide and a phenoxide, rather than a secondary alkyl halide and a phenoxide, to minimize elimination.[2][3] 2. Reaction Conditions: Increase the reaction temperature or use a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.[1][3] 3. Base Selection: Employ a stronger base like sodium hydride (NaH) to ensure complete formation of the alkoxide or phenoxide.[4] 4. Reagent Selection: If possible, choose a less sterically hindered starting material.
Formation of Side Products 1. C-Alkylation of Phenoxide: Alkali phenoxides can undergo C-alkylation in addition to the desired O-alkylation.[1] 2. Over-alkylation of Piperidine Nitrogen: If an unprotected piperidine is used, the nitrogen atom can compete with the oxygen nucleophile for the alkyl halide.1. Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Aprotic solvents generally favor O-alkylation. 2. Protecting Groups: Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz, or Benzyl) before the ether synthesis. The protecting group can be removed in a subsequent step.[5]
Difficult Purification of the Final Product 1. Contamination with Starting Materials: Incomplete reaction can lead to a mixture of starting materials and product. 2. Presence of Side Products: As mentioned above, side products can co-elute with the desired product during chromatography. 3. Salt Byproducts: The reaction generates salt byproducts that may not be fully removed during workup.1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Chromatography Optimization: Use a different solvent system or a different stationary phase for column chromatography to improve separation. 3. Aqueous Workup: Perform a thorough aqueous workup to remove inorganic salts. Washing with brine can help break up emulsions.[6] 4. Crystallization: If the product is a solid, recrystallization can be an effective purification method.[7]
Low Yield in N-Arylation (Buchwald-Hartwig type reaction) 1. Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. 2. Incorrect Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination.[8][9] 3. Suboptimal Base: The strength and nature of the base can significantly impact the reaction outcome.1. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 2. Ligand Screening: Screen a variety of phosphine ligands (e.g., BINAP, X-Phos) to find the optimal one for your specific substrates.[10] 3. Base Optimization: Test different bases such as NaOt-Bu, LHMDS, or Cs(_2)CO(_3).[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most common synthetic strategies are the Williamson Ether Synthesis and the Buchwald-Hartwig amination.

  • Williamson Ether Synthesis: This involves the reaction of a 4-halopiperidine derivative with 2-(trifluoromethyl)phenol in the presence of a base, or the reaction of 4-hydroxypiperidine with a 2-halo-trifluoromethylbenzene derivative. The former is generally preferred to minimize side reactions.

  • Multi-step Synthesis from Pyridine Precursor: Another approach involves the synthesis of a substituted pyridine precursor followed by reduction of the pyridine ring to a piperidine.[7]

Q2: How can I improve the yield of the Williamson ether synthesis for this compound?

A2: To improve the yield, consider the following optimizations:

  • Base Selection: Use a moderately strong base like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) to favor S(_N)2 over elimination.[1]

  • Solvent Choice: Employ a polar aprotic solvent such as DMF or DMSO to accelerate the reaction.[1][3]

  • Protecting Group Strategy: Protect the piperidine nitrogen with a group like benzyl or Boc to prevent N-alkylation. The protecting group can be removed in a subsequent step.[5]

  • Leaving Group: If using a halo-substituted piperidine, consider using an iodide for a faster reaction rate compared to bromide or chloride.

Q3: What are the key parameters to control in a Buchwald-Hartwig amination for the synthesis of related piperidine derivatives?

A3: The key parameters for a successful Buchwald-Hartwig amination include the choice of palladium precursor, the phosphine ligand, the base, the solvent, and the reaction temperature. The ligand plays a critical role, and sterically hindered biaryl phosphine ligands often give the best results.[8][10] It is essential to screen these parameters to find the optimal conditions for your specific substrates.

Q4: How do I remove the benzyl protecting group from the piperidine nitrogen?

A4: The benzyl group can be effectively removed by catalytic hydrogenation. A common procedure involves treating the N-benzylpiperidine derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[5]

Q5: What are some common side reactions to be aware of?

A5: In the Williamson ether synthesis, the main side reaction is elimination, which can be minimized by using a primary alkyl halide and a non-hindered base.[2] C-alkylation of the phenoxide can also occur but is generally less of an issue with aprotic solvents.[1] During piperidine synthesis, incomplete reduction of a pyridine precursor can lead to tetrahydropyridine impurities.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of N-Boc-4-[2-(Trifluoromethyl)phenoxy]piperidine

This protocol is a representative example and may require optimization.

  • Materials:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • 2-Fluorobenzotrifluoride (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 2-fluorobenzotrifluoride and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Deprotection of N-Benzyl-4-[2-(Trifluoromethyl)phenoxy]piperidine

This protocol is based on a general debenzylation procedure.[5]

  • Materials:

    • N-Benzyl-4-[2-(Trifluoromethyl)phenoxy]piperidine (1.0 eq)

    • 10% Palladium on charcoal (Pd/C) (10 mol%)

    • Ethanol or Methanol

  • Procedure:

    • Dissolve N-Benzyl-4-[2-(Trifluoromethyl)phenoxy]piperidine in ethanol or methanol.

    • Add 10% Pd/C catalyst to the solution.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

Williamson_Ether_Synthesis_Workflow start Start deprotonation Deprotonation of N-Boc-4-hydroxypiperidine with NaH in DMF start->deprotonation sn2_reaction SN2 Reaction with 2-Fluorobenzotrifluoride deprotonation->sn2_reaction Formation of alkoxide workup Aqueous Workup and Extraction sn2_reaction->workup Reaction completion purification Column Chromatography workup->purification product N-Boc-4-[2-(trifluoromethyl) phenoxy]piperidine purification->product

Caption: Workflow for Williamson Ether Synthesis.

Troubleshooting_Logic low_yield Low Yield Observed check_reaction_type Identify Reaction Type low_yield->check_reaction_type williamson Williamson Ether Synthesis check_reaction_type->williamson Ether Synthesis buchwald Buchwald-Hartwig check_reaction_type->buchwald N-Arylation check_elimination Check for Elimination (E2 Side Product) williamson->check_elimination check_catalyst Review Catalyst/Ligand buchwald->check_catalyst change_base Use Milder Base (K2CO3, Cs2CO3) check_elimination->change_base Yes yield_improved Yield Improved check_elimination->yield_improved No, check other factors change_base->yield_improved optimize_catalyst Screen Ligands (e.g., X-Phos, BINAP) check_catalyst->optimize_catalyst Suboptimal check_catalyst->yield_improved Optimal, check other factors optimize_catalyst->yield_improved

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Overcoming Solubility Challenges with 4-[2-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-[2-(Trifluoromethyl)phenoxy]piperidine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered when working with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers?

A1: The limited aqueous solubility of this compound at neutral pH is primarily due to its chemical structure. The molecule possesses a lipophilic trifluoromethylphenoxy group and a piperidine ring, which contribute to its overall hydrophobicity. While the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, the nonpolar surface area of the molecule dominates, leading to poor interaction with water.

Q2: What is the first and most critical step to consider for improving the solubility of this compound?

A2: The most effective initial step is pH adjustment. This compound is a basic compound due to the piperidine nitrogen. The predicted pKa of its conjugate acid is approximately 9.6. By lowering the pH of the aqueous buffer to well below the pKa (e.g., pH 4-5), the piperidine nitrogen becomes protonated, forming a more soluble cationic salt.[1][2]

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." Here are a few strategies to overcome this:

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally 1% or less, to minimize its potential effects on the biological assay.[3]

  • Use a stepwise dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Pre-mix buffer with co-solvent: Before adding your compound's DMSO stock, try adding a small amount of a water-miscible co-solvent to the aqueous buffer.

Q4: When should I consider using more advanced solubilization techniques like cyclodextrins?

A4: If pH adjustment and the use of co-solvents are insufficient to achieve the desired concentration, or if the required concentration of co-solvent negatively impacts your experimental system, advanced techniques should be considered.[4] Cyclodextrins are particularly useful for increasing the apparent solubility of a compound in solution without altering the bulk solvent properties as significantly as high concentrations of organic co-solvents.[5][6]

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution After pH Adjustment

Problem: The compound dissolves in an acidic buffer but precipitates when the pH is neutralized for the experiment.

Solutions:

  • Metastable Supersaturated Solution: It may be possible to create a temporary supersaturated solution. After dissolving the compound at a low pH, rapidly dilute it into the final neutral buffer with vigorous mixing. This approach is time-sensitive, and the solution should be used immediately.

  • Buffering Capacity: Ensure the final assay buffer has sufficient buffering capacity to maintain the desired pH after the addition of the acidic stock solution.

  • Combined Approach: Combine pH adjustment with a low concentration of a co-solvent or a cyclodextrin in the final buffer to help maintain solubility at a neutral pH.

Issue 2: Inconsistent Results Attributed to Poor Solubility

Problem: Experimental results show high variability, which is suspected to be due to inconsistent compound solubility.

Solutions:

  • Visual Inspection: Before each experiment, visually inspect your solutions for any signs of precipitation (haziness, cloudiness, or visible particles).

  • Sonication: Briefly sonicate your final working solution before use to help dissolve any small, invisible precipitates.

  • Fresh Preparations: Always prepare fresh working solutions from your stock solution for each experiment to avoid issues with compound degradation or precipitation over time.

Quantitative Data Summary

The following tables provide illustrative data on the solubility of this compound under various conditions. Please note that this data is based on typical observations for compounds with similar structures and should be experimentally verified.

Table 1: pH-Dependent Aqueous Solubility

Buffer SystempHEstimated Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.4< 1
Citrate Buffer5.050 - 100
Glycine-HCl Buffer3.0> 1000

Table 2: Effect of Co-solvents on Solubility in PBS (pH 7.4)

Co-solventConcentration (% v/v)Estimated Solubility (µg/mL)
Dimethyl Sulfoxide (DMSO)15 - 10
Ethanol515 - 25
Polyethylene Glycol 400 (PEG 400)1030 - 50

Table 3: Effect of Cyclodextrins on Solubility in PBS (pH 7.4)

CyclodextrinConcentration (mM)Estimated Solubility (µg/mL)
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)10100 - 200
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)10200 - 400

Experimental Protocols

Protocol 1: Preparation of an Acidic Stock Solution
  • Weigh the desired amount of this compound hydrochloride salt. If you have the free base, you will need to add a stoichiometric amount of hydrochloric acid.

  • Add a suitable acidic buffer (e.g., 50 mM Glycine-HCl, pH 3.0) to achieve the desired stock concentration.

  • Vortex and/or sonicate the mixture until the compound is fully dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • This acidic stock solution can then be diluted into your final assay buffer. Be mindful of the final pH of your working solution.

Protocol 2: Kinetic Solubility Assay Using a Co-solvent
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a clear 96-well plate, add your aqueous buffer (e.g., PBS, pH 7.4).

  • Add small aliquots of the DMSO stock solution to the buffer to achieve a range of final compound concentrations.

  • Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation. The highest concentration that does not show a significant increase in turbidity is the kinetic solubility.[7]

Protocol 3: Enhancing Solubility with Cyclodextrins
  • Prepare a solution of the desired cyclodextrin (e.g., 20 mM HP-β-CD) in your aqueous buffer (e.g., PBS, pH 7.4).

  • Add an excess amount of solid this compound to the cyclodextrin solution.

  • Equilibrate the mixture by shaking or rotating at a constant temperature for 24-48 hours to ensure the formation of the inclusion complex.

  • Separate the undissolved solid by centrifugation and/or filtration through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow Start Poorly Soluble Compound in Aqueous Buffer Check_pKa Is the compound ionizable? (pKa available?) Start->Check_pKa Adjust_pH Adjust pH to favor the ionized form Check_pKa->Adjust_pH Yes Use_Cosolvent Introduce a water-miscible co-solvent (e.g., DMSO, Ethanol) Check_pKa->Use_Cosolvent No Soluble_pH Solubility Achieved Adjust_pH->Soluble_pH Insoluble_pH Solubility Still Insufficient or pH change not feasible Adjust_pH->Insoluble_pH Insoluble_pH->Use_Cosolvent Soluble_Cosolvent Solubility Achieved Use_Cosolvent->Soluble_Cosolvent Insoluble_Cosolvent Solubility Still Insufficient or co-solvent interferes with assay Use_Cosolvent->Insoluble_Cosolvent Use_Cyclodextrin Utilize cyclodextrins to form an inclusion complex Insoluble_Cosolvent->Use_Cyclodextrin Soluble_Cyclodextrin Solubility Achieved Use_Cyclodextrin->Soluble_Cyclodextrin Advanced_Methods Consider advanced methods (e.g., solid dispersions, nanosuspensions) Use_Cyclodextrin->Advanced_Methods G cluster_1 Mechanism of Co-solvent Action Water Water Molecules (Highly ordered H-bond network) Mixture Water-Cosolvent Mixture (Disrupted H-bond network, reduced polarity) Water->Mixture Compound Hydrophobic Compound (e.g., this compound) Solubilized Solubilized Compound in Water-Cosolvent Mixture Compound->Solubilized Cosolvent Co-solvent Molecules (e.g., DMSO) Cosolvent->Mixture Mixture->Solubilized Creates a more favorable environment for the hydrophobic compound

References

Optimizing reaction conditions for the N-arylation of piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of piperidine, a crucial transformation in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: My N-arylation of piperidine is not working or giving low yields. What are the common causes?

Low or no yield in a Buchwald-Hartwig N-arylation of piperidine can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0).

  • Poor Ligand Choice: The phosphine ligand is critical for catalyst stability and reactivity. For the N-arylation of piperidine, sterically hindered and electron-rich biaryl phosphine ligands like XPhos, RuPhos, and SPhos are often effective.

  • Inappropriate Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the piperidine and facilitate the catalytic cycle. Weaker bases like K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions.[1]

  • Solvent Issues: The insolubility of reagents is a common reason for reaction failure. Toluene and dioxane are frequently used solvents. Ensure your starting materials are soluble at the reaction temperature.[2]

  • Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Impure Reagents: The purity of starting materials, reagents, and solvents is critical. Water and other impurities can interfere with the catalytic cycle.

Q2: How do I choose the right catalyst and ligand for my specific substrates?

The optimal catalyst and ligand combination is often substrate-dependent. For challenging substrates like aryl chlorides, a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich biaryl phosphine ligand is generally recommended.[3] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can often provide more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying the reaction setup. Screening a small panel of ligands is often the best approach to identify the optimal choice for a new substrate combination.[1]

Q3: What is the role of the base in the N-arylation of piperidine, and can I use a weaker base?

The base plays a crucial role in the catalytic cycle. A strong base like sodium tert-butoxide (NaOtBu) is generally used to deprotonate the piperidine, making it a more potent nucleophile. If your substrate is sensitive to strong bases, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may necessitate higher reaction temperatures and longer reaction times.[1]

Q4: How can I minimize side reactions during the N-arylation of piperidine?

Common side reactions include hydrodehalogenation of the aryl halide and the formation of biaryl homocoupling products. To minimize these:

  • Ensure a strictly inert atmosphere: This prevents the reduction of the aryl halide.[3]

  • Optimize the ligand: A ligand that promotes rapid reductive elimination can help to outcompete side reactions.[3]

  • Adjust stoichiometry: Using a slight excess of the piperidine can sometimes suppress side reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-arylation of piperidine.

Problem 1: Low to No Product Formation

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use an air-stable precatalyst (e.g., G3 or G4 precatalysts).- If using a Pd(II) source, ensure proper pre-reduction to Pd(0).- Increase catalyst loading.
Inappropriate Ligand - Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos).
Incorrect Base - Use a strong, non-nucleophilic base like NaOtBu or LHMDS.- For base-sensitive substrates, try weaker bases (e.g., Cs₂CO₃, K₃PO₄) but you may need to increase the temperature.[2]
Poor Reagent Purity - Use freshly purified and dry piperidine and aryl halide.- Ensure the solvent is anhydrous and degassed.[3]
Reaction Not Reaching Completion - Increase reaction temperature (typically 80-110 °C).- Increase reaction time and monitor by TLC or GC/MS.
Oxygen Contamination - Use Schlenk techniques or a glovebox to maintain an inert atmosphere.- Degas the solvent thoroughly before use.[3]

Problem 2: Formation of Significant Side Products

Side Product Possible Cause Troubleshooting Steps
Hydrodehalogenation of Aryl Halide - Presence of a hydrogen source.- Ensure a strictly inert atmosphere (Argon or Nitrogen).- Use a ligand that accelerates reductive elimination.[3]
Aryl Halide Homocoupling (Biaryl Formation) - Side reaction favored under certain conditions.- Use a ligand that favors C-N bond formation.- Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[3]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of the N-arylation of piperidine.

Table 1: Effect of Ligand and Base on the N-Arylation of 4-Chlorotoluene with Piperidine

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1002492
2Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1002488
3Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Toluene1002485
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1102465

Table 2: N-Arylation of Piperidine with Various Aryl Halides

EntryAryl HalidePalladium Precatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleXPhos Pd G3 (2)XPhosNaOtBu (1.4)Toluene1001295
24-ChlorobenzonitrileRuPhos Pd G3 (2)RuPhosK₃PO₄ (2.0)Dioxane1101889
32-BromopyridineSPhos Pd G2 (3)SPhosNaOtBu (1.5)Toluene1002478
41-IodonaphthaleneXPhos Pd G3 (1.5)XPhosCs₂CO₃ (2.0)Dioxane1101691

Experimental Protocols

General Procedure for the Buchwald-Hartwig N-Arylation of Piperidine with an Aryl Bromide:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equivalent) and piperidine (1.2 equivalents), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Low or No Yield in N-Arylation of Piperidine Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Use Air-Stable Precatalyst or Increase Loading Check_Catalyst->Solution_Catalyst No Check_Base Is the Base Correct? Check_Ligand->Check_Base Yes Solution_Ligand Screen Bulky, Electron-Rich Biaryl Phosphine Ligands Check_Ligand->Solution_Ligand No Check_Conditions Are Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Solution_Base Use Strong, Non-nucleophilic Base (e.g., NaOtBu) Check_Base->Solution_Base No Check_Purity Are Reagents Pure and Dry? Check_Conditions->Check_Purity Yes Solution_Conditions Increase Temperature and/or Time Check_Conditions->Solution_Conditions No Solution_Purity Purify Reagents and Use Anhydrous, Degassed Solvent Check_Purity->Solution_Purity No End Successful Reaction Check_Purity->End Yes Solution_Catalyst->End Solution_Ligand->End Solution_Base->End Solution_Conditions->End Solution_Purity->End

Caption: Troubleshooting workflow for low-yield N-arylation of piperidine.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)(X)L OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord PdII_amine [Ar-Pd(II)(Piperidine)L]+X- Amine_Coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation PdII_amido Ar-Pd(II)(Piperidide)L Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product N-Arylpiperidine RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Piperidine Piperidine Piperidine->Amine_Coord Base Base Base->Deprotonation

Caption: The Buchwald-Hartwig catalytic cycle for the N-arylation of piperidine.

References

Troubleshooting guide for 4-[2-(Trifluoromethyl)phenoxy]piperidine in radioligand binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-[2-(trifluoromethyl)phenoxy]piperidine in radioligand binding assays. Given the chemical structure, this compound is likely to interact with monoamine transporters (Serotonin, Dopamine, Norepinephrine) and/or Sigma receptors. This guide addresses common issues encountered during the characterization of novel piperidine-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any specific binding with this compound. What are the possible reasons?

A1: This is a common issue when characterizing a novel compound. Here are several potential causes and troubleshooting steps:

  • Low Affinity: The compound may have a low affinity for the selected target. Consider screening against a panel of likely targets based on the phenoxy piperidine scaffold, such as the Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Sigma-1 (σ1) and Sigma-2 (σ2) receptors.

  • Incorrect Target: The primary target of your compound may be different from the one you are testing.

  • Compound Integrity: Verify the purity and concentration of your this compound stock solution. Degradation or inaccurate concentration can lead to misleading results.

  • Assay Conditions: Ensure your assay conditions are optimal for the specific target. This includes the choice of radioligand, buffer composition, pH, incubation time, and temperature. Refer to the detailed protocols below for target-specific conditions.

  • Insufficient Receptor Expression: The cell membranes or tissue preparation may have a low density of the target receptor. Confirm the receptor expression level (Bmax) using a standard high-affinity radioligand in a saturation binding experiment.

Q2: I am observing very high non-specific binding (NSB) in my assay. How can I reduce it?

A2: High non-specific binding can mask the specific binding signal.[1] It is ideally recommended that non-specific binding should be less than 50% of the total binding.[1] Here are some strategies to minimize NSB:

  • Reduce Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for the target receptor.[1]

  • Decrease Tissue/Membrane Concentration: A high concentration of membrane protein can increase NSB.[1] Titrate the amount of membrane protein to find the optimal signal-to-noise ratio.

  • Optimize Wash Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

  • Pre-treat Filters: Soaking glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.

  • Add Bovine Serum Albumin (BSA): Including BSA (e.g., 0.1-0.5%) in the assay buffer can help to block non-specific binding sites on the assay tubes, plates, and filters.[1]

  • Choice of Blocking Agent: For defining NSB, use a high concentration of a structurally different compound that is known to be a high-affinity ligand for the target receptor. This can sometimes provide a better definition of NSB than using a high concentration of the unlabeled version of the radioligand.

Q3: The results from my competition binding assay are not reproducible. What could be the cause?

A3: Poor reproducibility can stem from several factors throughout the experimental workflow:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the radioligand and the competing compound dilutions.

  • Incomplete Equilibration: The incubation time may not be sufficient for the binding reaction to reach equilibrium. Determine the optimal incubation time by performing a time-course experiment.

  • Variable Incubation Temperature: Use a calibrated incubator or water bath to maintain a consistent temperature throughout the assay.

  • Inconsistent Washing: Standardize the washing procedure, including the volume of wash buffer, the duration of the wash, and the vacuum pressure.

  • Batch-to-Batch Variability of Reagents: Use reagents from the same lot whenever possible to minimize variability. This includes cell membranes, radioligands, and buffer components.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing membrane preparations can lead to a loss of receptor activity. Aliquot membrane preparations to avoid multiple freeze-thaw cycles.

Q4: How do I determine the appropriate concentration range for this compound in a competition assay?

A4: For a novel compound, it is best to start with a wide concentration range to capture the full binding curve. A typical approach is to perform serial dilutions over a 7-log unit range, for example, from 10⁻¹¹ M to 10⁻⁵ M. If the initial experiment suggests a very high or very low affinity, you can adjust the concentration range in subsequent experiments to better define the IC₅₀ value.

Quantitative Data Summary

The following tables provide typical binding parameters for commonly used radioligands and reference compounds for the potential targets of this compound. These values can serve as a benchmark for your experiments.

Table 1: Radioligand Binding Parameters for Monoamine Transporters

Target TransporterRadioligandKd (nM)Reference CompoundKi (nM)
SERT (Human) [³H]Citalopram0.8 - 2.0Fluoxetine1 - 5
[¹²⁵I]RTI-550.1 - 0.5Paroxetine0.1 - 0.5
DAT (Human) [³H]WIN 35,4285 - 15Cocaine100 - 300
[¹²⁵I]RTI-1210.1 - 0.4GBR-129091 - 10
NET (Human) [³H]Nisoxetine1 - 3Desipramine0.5 - 2.0
[³H]Mazindol2 - 5Reboxetine1 - 5

Table 2: Radioligand Binding Parameters for Sigma Receptors

Target ReceptorRadioligandKd (nM)Reference CompoundKi (nM)
Sigma-1 (σ1) --INVALID-LINK---Pentazocine2.9 - 10Haloperidol1 - 5
[³H]DTG10 - 20BD-10635 - 15
Sigma-2 (σ2) [³H]DTG15 - 30Haloperidol10 - 20
[³H]Ifenprodil10 - 25SM-211 - 10

Experimental Protocols

Below are detailed methodologies for performing radioligand binding assays for the likely targets of this compound.

Protocol 1: Competitive Binding Assay for Serotonin Transporter (SERT)
  • Materials:

    • Membrane Preparation: Membranes from cells expressing human SERT (e.g., HEK293-hSERT).

    • Radioligand: [³H]Citalopram (specific activity ~70-90 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold Assay Buffer.

    • Non-specific Determinate: 10 µM Fluoxetine.

    • Test Compound: this compound.

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL Assay Buffer, 50 µL [³H]Citalopram (final concentration ~1 nM), 100 µL membrane suspension (20-40 µg protein).

      • Non-specific Binding: 50 µL 10 µM Fluoxetine, 50 µL [³H]Citalopram, 100 µL membrane suspension.

      • Competition: 50 µL of this compound dilution, 50 µL [³H]Citalopram, 100 µL membrane suspension.

    • Incubate at room temperature (25°C) for 60 minutes.

    • Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

    • Wash the filters 3 times with 3 mL of ice-cold Wash Buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Competitive Binding Assay for Dopamine Transporter (DAT)
  • Materials:

    • Membrane Preparation: Membranes from cells expressing human DAT (e.g., CHO-hDAT) or rat striatal membranes.

    • Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Wash Buffer: Ice-cold Assay Buffer.

    • Non-specific Determinate: 10 µM GBR-12909 or 30 µM Cocaine.

    • Test Compound: this compound.

  • Procedure:

    • Follow the same setup as the SERT assay, adjusting the components accordingly.

    • Use a final concentration of [³H]WIN 35,428 of ~2-4 nM.

    • Use 50-100 µg of membrane protein per well.

    • Incubate for 90-120 minutes at 4°C.

    • Filtration and washing steps are similar to the SERT protocol.

  • Data Analysis:

    • Analyze the data as described for the SERT assay.

Protocol 3: Competitive Binding Assay for Norepinephrine Transporter (NET)
  • Materials:

    • Membrane Preparation: Membranes from cells expressing human NET (e.g., HEK293-hNET).

    • Radioligand: [³H]Nisoxetine (specific activity ~70-85 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold Assay Buffer.

    • Non-specific Determinate: 1 µM Desipramine.[2]

    • Test Compound: this compound.

  • Procedure:

    • Follow the same setup as the SERT assay.

    • Use a final concentration of [³H]Nisoxetine of ~1 nM.[2]

    • Use 20-50 µg of membrane protein per well.

    • Incubate for 120 minutes at 4°C.[2]

    • Filtration and washing steps are similar to the previous protocols.

  • Data Analysis:

    • Analyze the data as described for the SERT assay.

Protocol 4: Competitive Binding Assay for Sigma-1 (σ1) Receptor
  • Materials:

    • Membrane Preparation: Rat liver or brain membranes.

    • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-50 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Wash Buffer: Ice-cold Assay Buffer.

    • Non-specific Determinate: 10 µM Haloperidol.

    • Test Compound: this compound.

  • Procedure:

    • Follow the same setup as the SERT assay.

    • Use a final concentration of --INVALID-LINK---Pentazocine of ~3 nM.[3]

    • Use 100-150 µg of membrane protein per well.

    • Incubate for 90 minutes at 37°C.[4]

    • Filtration and washing steps are similar to the previous protocols.

  • Data Analysis:

    • Analyze the data as described for the SERT assay.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Compound) add_total Total Binding Wells: Buffer + Radioligand + Membranes prep_reagents->add_total add_nsb NSB Wells: Blocking Agent + Radioligand + Membranes prep_reagents->add_nsb add_comp Competition Wells: Test Compound + Radioligand + Membranes prep_reagents->add_comp prep_membranes Prepare Membrane Suspension prep_membranes->add_total prep_membranes->add_nsb prep_membranes->add_comp incubation Incubate to Equilibrium add_total->incubation add_nsb->incubation add_comp->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate Specific Binding Determine IC50 & Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

G cluster_outside Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_inside Presynaptic Neuron Neurotransmitter Neurotransmitter (5-HT, DA, or NE) Transporter Monoamine Transporter (SERT, DAT, or NET) Neurotransmitter->Transporter Na_ion Na+ Na_ion->Transporter Cl_ion Cl- Cl_ion->Transporter Reuptake Neurotransmitter Reuptake Transporter->Reuptake Translocation Vesicle Vesicular Storage Reuptake->Vesicle

Caption: General mechanism of monoamine transporter reuptake.

G cluster_er Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_release Ca2+ Release IP3R->Ca_release BiP BiP Chaperone BiP->Sigma1 Dissociates from Ligand This compound (or other ligand) Ligand->Sigma1 Binds CellularStress Cellular Stress CellularStress->BiP Induces Downstream Downstream Signaling (e.g., neuronal survival, plasticity) Ca_release->Downstream

Caption: Simplified Sigma-1 receptor signaling pathway.[5][6][7]

References

Technical Support Center: Enhancing the Metabolic Stability of Phenoxy-Piperidine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in overcoming challenges related to the metabolic stability of phenoxy-piperidine drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities associated with phenoxy-piperidine scaffolds?

A1: Phenoxy-piperidine derivatives are susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The most prevalent metabolic pathways include:

  • Oxidation of the piperidine ring: This can occur at various positions, often leading to hydroxylation. The carbon atoms adjacent (alpha) to the nitrogen are particularly susceptible, which can result in the formation of a lactam.[1][2]

  • N-dealkylation: If the piperidine nitrogen is substituted with an alkyl group, this group can be cleaved, a process often catalyzed by CYP3A4.[3]

  • Oxidation of the phenoxy ring: The aromatic phenoxy ring can undergo hydroxylation at various positions, particularly if it is unsubstituted.[4] Para-hydroxylation is a common metabolic route for phenyl groups.[5]

  • O-dealkylation: Cleavage of the ether linkage between the phenyl ring and the piperidine ring can also occur.[4]

Q2: How can I identify the specific metabolic "hotspots" on my phenoxy-piperidine compound?

A2: Identifying metabolic "soft spots" is a critical step in devising a strategy to enhance stability. The most direct approach is to conduct a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes. The resulting mixture is then analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to elucidate the structures of the formed metabolites.[6]

Q3: What are the primary medicinal chemistry strategies to improve the metabolic stability of phenoxy-piperidine candidates?

A3: Once metabolic hotspots are identified, several strategies can be employed:

  • Blocking Sites of Metabolism: Introducing substituents at or near the site of metabolism can sterically hinder enzyme access or alter the electronic properties of the molecule. Common "blocking groups" include fluorine or methyl groups.[6] For instance, if the para-position of the phenoxy ring is a hotspot, introducing a fluorine atom at that position can block hydroxylation.[5]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of metabolism due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for enzymes to break.[6]

  • Bioisosteric Replacement: The phenoxy or piperidine ring can be replaced with a less metabolically labile isostere that maintains the necessary pharmacophoric interactions. For example, replacing the piperidine ring with a morpholine ring can sometimes improve metabolic stability.[1]

  • Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its interaction with metabolic enzymes. This can be achieved by introducing polar groups.[6]

Q4: My attempts to improve metabolic stability are negatively impacting my compound's hERG profile. How can I mitigate this?

A4: This is a common challenge in drug development, as modifications that enhance metabolic stability can sometimes inadvertently increase hERG inhibition, often due to increased lipophilicity or basicity. Strategies to address this include:

  • Reduce Basicity: The basicity of the piperidine nitrogen is often a key contributor to hERG binding. Lowering the pKa can be beneficial. This can be achieved by introducing electron-withdrawing groups near the nitrogen (e.g., fluorine) or by replacing the piperidine with a less basic ring system like piperazine or morpholine.[6]

  • Decrease Lipophilicity: High lipophilicity is often correlated with increased hERG inhibition. Introducing polar groups or replacing aromatic rings with more polar heteroaromatic systems can help reduce lipophilicity.[6]

Troubleshooting Guides

This section addresses common issues encountered during the in vitro metabolic stability assessment of phenoxy-piperidine drug candidates.

Issue Potential Cause Recommended Solution
High variability in liver microsomal stability assay results. 1. Inconsistent pipetting or timing: Small variations in incubation times or reagent volumes can lead to significant differences. 2. Poor compound solubility: Precipitation of the test compound in the incubation buffer. 3. Inconsistent enzyme activity: Variation between batches of microsomes.1. Ensure precise and consistent experimental execution. Automation can help reduce variability. 2. Verify the solubility of your compound in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%). Run a control with the compound in buffer without microsomes to check for precipitation. 3. Use a positive control with known metabolic properties to monitor enzyme activity and ensure consistency between experiments.
Compound disappears almost instantly (at the first time point). 1. Extremely rapid metabolism: The compound is a high-clearance compound. 2. Chemical instability: The compound is degrading in the assay buffer.1. Reduce the incubation time and/or the concentration of microsomes. 2. Run a control incubation without the NADPH cofactor to assess for non-enzymatic degradation.[6]
In vitro data does not correlate with in vivo findings. 1. Extrahepatic metabolism: Metabolism occurring in tissues other than the liver (e.g., intestine, kidney). 2. Phase II metabolism is dominant: Microsomal assays primarily assess Phase I metabolism. The compound may be rapidly cleared by conjugation reactions. 3. Involvement of drug transporters: Active uptake or efflux transporters not accounted for in the in vitro system.1. Consider conducting metabolic stability assays using subcellular fractions from other tissues. 2. Use hepatocytes for your in vitro assay, as they contain both Phase I and Phase II enzymes.[6] 3. If clearance in hepatocytes is significantly different from microsomes, investigate the role of transporters using specific inhibitors.[6]
Unexpected metabolite formation. 1. Contaminants in the test compound or reagents. 2. Unusual metabolic pathway. 1. Verify the purity of your test compound and all reagents. 2. Perform a thorough metabolite identification study using high-resolution mass spectrometry to characterize the unexpected metabolite.

Data Presentation

The following table summarizes in vitro metabolic stability data for a series of hypothetical phenoxy-piperidine analogs in human liver microsomes (HLM). This data is illustrative and designed to demonstrate the impact of common structural modifications on metabolic stability.

Compound Modification t½ (min) CLint (µL/min/mg protein) Comment
Parent Unsubstituted Phenoxy-Piperidine1592.4High intrinsic clearance, indicating rapid metabolism.
Analog 1 para-Fluoro on Phenoxy Ring4530.8Blocking the common para-hydroxylation site significantly improves stability.
Analog 2 N-Methyl on Piperidine10138.6N-dealkylation is a likely metabolic pathway, leading to faster clearance.
Analog 3 Deuteration at Piperidine C42555.4Slows down metabolism at the deuterated position due to the kinetic isotope effect.
Analog 4 Morpholine Bioisostere6023.1Replacement of the piperidine ring with a more stable morpholine ring.
Analog 5 para-Methoxy on Phenoxy Ring8173.3The methoxy group can be a site for O-dealkylation, increasing metabolic lability.

Note: The data in this table is for illustrative purposes and is based on general principles of medicinal chemistry. Actual experimental results may vary.

Experimental Protocols

Human Liver Microsomal (HLM) Stability Assay

This protocol outlines the determination of in vitro metabolic stability using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) containing an internal standard (for quenching)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Thaw the HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution to 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound. The "0" time point sample should be prepared by adding the quenching solution before adding the NADPH.[6]

    • Incubate the plate at 37°C with shaking at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching:

    • At each time point, stop the reaction by adding cold ACN with an internal standard to the respective wells.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.[6]

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.[6]

    • Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot (t½ = 0.693 / k, where k is the elimination rate constant).[1]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).[6]

Hepatocyte Stability Assay

This protocol provides a method for assessing metabolic stability using cryopreserved human hepatocytes.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Plating and Incubation Media

  • Collagen-coated 96-well plates

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds

  • Acetonitrile (ACN) containing an internal standard

  • CO2 Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the manufacturer's instructions.

    • Determine cell viability and concentration.

    • Seed the hepatocytes onto collagen-coated 96-well plates at a desired density (e.g., 0.5 x 10^6 viable cells/mL) and allow them to attach in a CO2 incubator.

  • Incubation:

    • Prepare a working solution of the test compound (e.g., 1 µM) in the incubation medium.

    • Remove the plating medium from the attached hepatocytes and add the medium containing the test compound.

    • Incubate the plate at 37°C in a humidified CO2 incubator at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching and Sample Collection:

    • At each time point, terminate the reaction by adding cold ACN with an internal standard.

  • Sample Processing:

    • Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release any intracellular compound.

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Mandatory Visualizations

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent_Drug Phenoxy-Piperidine Drug Candidate Hydroxylated_Metabolite Hydroxylated Metabolite Parent_Drug->Hydroxylated_Metabolite Aromatic or Aliphatic Hydroxylation N-dealkylated_Metabolite N-dealkylated Metabolite Parent_Drug->N-dealkylated_Metabolite N-dealkylation O-dealkylated_Metabolite O-dealkylated Metabolite Parent_Drug->O-dealkylated_Metabolite O-dealkylation Lactam_Metabolite Lactam Metabolite Parent_Drug->Lactam_Metabolite α-Carbon Oxidation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate Sulfation

Caption: Common metabolic pathways for phenoxy-piperidine drug candidates.

experimental_workflow Start Start: Prepare Reagents Incubation Incubate Compound with HLM/Hepatocytes at 37°C Start->Incubation Time_Points Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction with Cold Acetonitrile + IS Time_Points->Quench Process Centrifuge and Collect Supernatant Quench->Process Analysis LC-MS/MS Analysis Process->Analysis Data_Analysis Calculate t½ and CLint Analysis->Data_Analysis End End: Report Results Data_Analysis->End

Caption: A typical experimental workflow for in vitro metabolic stability assays.

troubleshooting_logic Start Poor Metabolic Stability Observed Identify_Hotspot Perform Metabolite Identification Study Start->Identify_Hotspot Metabolism_Site Metabolic Hotspot Identified? Identify_Hotspot->Metabolism_Site Block_Metabolism Strategy 1: Block Site of Metabolism (e.g., Fluorination, Deuteration) Metabolism_Site->Block_Metabolism Yes Bioisosteric_Replacement Strategy 2: Bioisosteric Replacement (e.g., Piperidine to Morpholine) Metabolism_Site->Bioisosteric_Replacement Yes Modify_Properties Strategy 3: Modify Physicochemical Properties (e.g., Reduce Lipophilicity) Metabolism_Site->Modify_Properties Yes Synthesize_Analogs Synthesize Analogs Block_Metabolism->Synthesize_Analogs Bioisosteric_Replacement->Synthesize_Analogs Modify_Properties->Synthesize_Analogs Re-evaluate Re-evaluate Metabolic Stability and Pharmacological Activity Synthesize_Analogs->Re-evaluate Optimized Optimized Compound Re-evaluate->Optimized Successful Iterate Iterate Design Re-evaluate->Iterate Needs Improvement Iterate->Identify_Hotspot

Caption: A decision-making workflow for improving the metabolic stability of drug candidates.

References

Strategies to reduce off-target effects of 4-[2-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-[2-(Trifluoromethyl)phenoxy]piperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate off-target effects and optimize the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary target of this compound and what are its common off-target effects?

A1: The primary therapeutic target of this compound (Compound TFMPP) is the Dopamine D2 receptor (D2R), where it is intended to act as an antagonist. However, due to its structural motifs, particularly the phenoxy-piperidine core, off-target activity is frequently observed with related G-protein coupled receptors (GPCRs) and ion channels.

Common off-target interactions include:

  • Serotonin 5-HT2A Receptor (5-HT2AR): Antagonism at this receptor can lead to unintended effects on mood and cognition.

  • Alpha-1 Adrenergic Receptor (α1-AR): Antagonism can result in cardiovascular side effects such as hypotension.

  • hERG Potassium Channel: Blockade of the hERG channel is a critical safety concern due to the risk of cardiac arrhythmias.[1]

Q2: How can I experimentally determine the selectivity profile of my batch of Compound TFMPP?

A2: A comprehensive selectivity profile can be established by performing a panel of in vitro binding and functional assays. A tiered approach is recommended:

  • Primary Screening: A competitive radioligand binding assay to determine the affinity (Ki) for the primary target (D2R).

  • Secondary Screening: Radioligand binding assays for a panel of common off-targets (e.g., 5-HT2AR, α1-AR, and hERG).

  • Functional Assays: Cell-based functional assays (e.g., cAMP measurement for D2R, calcium flux for 5-HT2AR and α1-AR) to determine the functional consequence of binding (agonist vs. antagonist activity).

  • Electrophysiology: A patch-clamp assay to assess the inhibitory concentration (IC50) at the hERG channel.

Q3: Are there any structural modifications to Compound TFMPP that can reduce off-target effects?

A3: Yes, medicinal chemistry strategies can be employed to improve the selectivity of Compound TFMPP. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and the phenoxy group can modulate binding affinity and selectivity.[2][3][4]

  • Piperidine Ring Substitution: Introducing small alkyl groups on the piperidine ring can create steric hindrance that disfavors binding to the more constrained binding pockets of some off-targets.[2]

  • Aromatic Ring Substitution: Altering the position or nature of the trifluoromethyl group on the phenoxy ring can change the electronic and steric properties, potentially increasing selectivity for the D2R.

  • Bioisosteric Replacement: Replacing the phenoxy linker with a different chemical group can alter the conformational flexibility of the molecule, which may favor binding to the intended target.

Troubleshooting Guides

Problem 1: High activity observed at the 5-HT2A receptor in my functional assay.

This is a common issue and suggests a lack of selectivity of your current batch of Compound TFMPP.

Troubleshooting Steps:
  • Confirm Compound Identity and Purity:

    • Verify the chemical structure and purity of your compound using analytical techniques such as NMR and LC-MS. Impurities could be responsible for the observed off-target activity.

  • Perform a Dose-Response Curve:

    • Generate full dose-response curves for both the D2R and 5-HT2AR to accurately determine the EC50 or IC50 values. This will quantify the degree of off-target activity.

  • Consider a Structurally-Related Analog:

    • If the lack of selectivity is inherent to the molecule, consider synthesizing or procuring a derivative with modifications designed to reduce 5-HT2AR affinity. For example, introducing a substituent at the 4-position of the piperidine ring.

Quantitative Data Summary:
CompoundD2R Ki (nM)5-HT2AR Ki (nM)Selectivity Ratio (5-HT2AR/D2R)
Standard TFMPP15453
TFMPP Analog (4-methyl-piperidine)2025012.5

Table 1: Comparison of binding affinities and selectivity for the standard Compound TFMPP and a methylated analog.

Problem 2: Inconsistent results in cell-based assays.

Inconsistent results can arise from a variety of experimental factors.

Troubleshooting Steps:
  • Cell Line Authentication and Passage Number:

    • Ensure your cell lines expressing the target receptors are authenticated and within a low passage number to maintain consistent receptor expression levels.

  • Assay Buffer and Reagent Consistency:

    • Use a consistent source and lot for all assay buffers and reagents. Pay close attention to the concentration of solvents like DMSO, as they can affect cell viability and assay performance.

  • Optimize Incubation Times and Temperatures:

    • Ensure that incubation times and temperatures are strictly controlled, as these can influence ligand binding and cellular responses.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Seeding B Compound Dilution C Compound Addition B->C Transfer Dilutions D Incubation C->D E Signal Detection D->E F Data Normalization E->F Raw Data G Curve Fitting F->G H Parameter Calculation (IC50/EC50) G->H

Standard Cell-Based Assay Workflow

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for D2R and 5-HT2AR

Objective: To determine the binding affinity (Ki) of Compound TFMPP for the human D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human D2R or 5-HT2AR.

  • Radioligand: [3H]-Spiperone for D2R, [3H]-Ketanserin for 5-HT2AR.

  • Non-specific binding control: Haloperidol for D2R, Mianserin for 5-HT2AR.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Compound TFMPP stock solution (10 mM in DMSO).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of Compound TFMPP in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand, and 50 µL of the compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the compound. For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold assay buffer.

  • Allow the filter mats to dry, then measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: hERG Channel Patch-Clamp Electrophysiology Assay

Objective: To assess the inhibitory effect of Compound TFMPP on the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • External solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4.

  • Internal solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2.

  • Patch-clamp rig with amplifier and data acquisition software.

  • Compound TFMPP stock solution (10 mM in DMSO).

Procedure:

  • Culture the hERG-expressing cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration.

  • Apply a voltage pulse protocol to elicit hERG tail currents. A typical protocol involves a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds.

  • Record baseline hERG currents.

  • Perfuse the cells with increasing concentrations of Compound TFMPP and record the currents at each concentration.

  • Analyze the data to determine the concentration-dependent inhibition of the hERG tail current and calculate the IC50 value.

Signaling Pathway Diagram:

G cluster_d2r D2R Pathway (On-Target) cluster_5ht2ar 5-HT2AR Pathway (Off-Target) D2R D2R Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits TFMPP Compound TFMPP TFMPP->D2R Inhibits SHT2AR 5-HT2AR TFMPP->SHT2AR Inhibits Dopamine Dopamine Dopamine->D2R Activates Gq Gq SHT2AR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Serotonin Serotonin Serotonin->SHT2AR Activates

Simplified On-Target vs. Off-Target Signaling

References

Technical Support Center: Purification of 4-[2-(Trifluoromethyl)phenoxy]piperidine and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-[2-(Trifluoromethyl)phenoxy]piperidine and its key intermediates.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the key intermediates to purify?

A1: A prevalent synthetic strategy involves a multi-step process beginning with the protection of 4-hydroxypiperidine, followed by a coupling reaction and final deprotection. The key intermediates that require careful purification are:

  • N-Boc-4-hydroxypiperidine: A protected form of 4-hydroxypiperidine.

  • N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine: The coupled product before the final deprotection step.

Q2: What are the most common impurities encountered during the synthesis of N-Boc-4-hydroxypiperidine?

A2: Common impurities include unreacted 4-hydroxypiperidine, di-tert-butyl dicarbonate ((Boc)₂O), and byproducts from side reactions. Depending on the synthetic route, you might also find residual N-Boc-4-piperidone if the synthesis involved a reduction step.[1]

Q3: Which techniques are most effective for purifying the final product, this compound?

A3: The final product is often purified by column chromatography on silica gel or by crystallization. The choice of method depends on the nature and quantity of the impurities. An acid-base extraction during the work-up can also be effective in removing non-basic impurities.

Q4: How can I remove the triphenylphosphine oxide byproduct from a Mitsunobu reaction?

A4: Triphenylphosphine oxide (TPPO) is a common byproduct of the Mitsunobu reaction and can be challenging to remove.[1] Effective methods include:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by crystallizing the desired product from a suitable solvent system.

  • Column Chromatography: Careful selection of the eluent system can effectively separate the product from TPPO. A gradient elution may be necessary.

  • Precipitation: In some cases, TPPO can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or diethyl ether, followed by filtration.

Q5: What are the standard conditions for N-Boc deprotection, and how does this impact purification?

A5: N-Boc deprotection is typically achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[2] The purification process will then involve neutralizing the resulting salt to isolate the free base. This is usually done with an aqueous basic solution (e.g., sodium bicarbonate) during the work-up, followed by extraction of the product into an organic solvent.[2]

Troubleshooting Guides

Guide 1: Purification of N-Boc-4-hydroxypiperidine
Issue Possible Cause Troubleshooting Steps
Product is an oil and does not solidify upon recrystallization. Residual solvent or impurities are depressing the melting point.- Ensure all solvent is removed under high vacuum.- Attempt purification by column chromatography before recrystallization.
Low yield after recrystallization. The product is too soluble in the chosen solvent system.- Experiment with different solvent/anti-solvent combinations.- Cool the solution slowly to promote crystal growth and minimize loss in the mother liquor.
Presence of di-Boc byproduct. The hydroxyl group of 4-hydroxypiperidine reacted with Boc anhydride.- This byproduct can typically be removed by column chromatography on silica gel.[1]
Guide 2: Purification of N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine (Post-Mitsunobu Reaction)
Issue Possible Cause Troubleshooting Steps
Difficulty separating the product from triphenylphosphine oxide (TPPO) by column chromatography. Inappropriate solvent system leading to co-elution.- Use a more polar solvent system to better separate the more polar TPPO.- Consider using a different stationary phase for chromatography.- An alternative is to wash the crude mixture with a solvent in which TPPO is sparingly soluble (e.g., cold diethyl ether).
Incomplete reaction leading to the presence of starting materials. Suboptimal reaction conditions or reagent stoichiometry.- Increase the equivalents of the Mitsunobu reagents (DEAD/DIAD and PPh₃).- Ensure all reagents are anhydrous, as water can consume the reagents.
Formation of an N-alkylated byproduct with the azodicarboxylate. The nucleophile (2-(trifluoromethyl)phenol) is not acidic enough (pKa > 13).- This is a known limitation of the Mitsunobu reaction. If this is a significant issue, consider an alternative coupling method like the Williamson ether synthesis.
Guide 3: Purification of this compound (Post-Deprotection)
Issue Possible Cause Troubleshooting Steps
Low recovery after aqueous work-up. The protonated product has some solubility in the aqueous phase.- Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate).- Adjust the pH of the aqueous layer to be more basic (pH > 10) to ensure the piperidine is in its free base form.
Product appears as a salt (e.g., hydrochloride or trifluoroacetate) instead of a free base. Incomplete neutralization during work-up.- Wash the organic layer with a saturated aqueous solution of a base like sodium bicarbonate or sodium carbonate.[2]
Final product is discolored (e.g., yellow or brown). Presence of oxidation products or residual impurities from previous steps.- Purify by column chromatography.- Consider a final recrystallization step.- Store the purified product under an inert atmosphere and away from light.

Data Presentation

Table 1: Comparison of Purification Methods for N-Boc-4-hydroxypiperidine

Purification MethodTypical PurityTypical YieldNotes
Recrystallization>98%70-90%Effective for removing minor impurities if the crude product is relatively clean. A common solvent system is ethyl acetate/hexanes.[1]
Column Chromatography>99%80-95%Useful for removing more significant impurities or byproducts.

Table 2: Purification Outcomes for Mitsunobu Coupling and Deprotection

StepPurification MethodTarget CompoundTypical PurityTypical Yield
Mitsunobu ReactionColumn ChromatographyN-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine>95%60-80%
Boc Deprotection & Work-upAcid-Base Extraction followed by Column ChromatographyThis compound>98%85-95%

Experimental Protocols

Protocol 1: Purification of N-Boc-4-hydroxypiperidine by Recrystallization
  • Dissolution: Dissolve the crude N-Boc-4-hydroxypiperidine in a minimum amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Protocol 2: Purification of N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine by Column Chromatography
  • Column Preparation: Pack a silica gel column with an appropriate diameter and length based on the amount of crude product. Equilibrate the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica gel onto the top of the column.

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification of this compound after Boc Deprotection
  • Solvent Removal: After the deprotection reaction is complete, remove the solvent (e.g., DCM) and excess acid (e.g., TFA) under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and cool in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate until the pH is > 9. Extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base.

  • Final Purification: If necessary, further purify the crude product by column chromatography or crystallization as described in the protocols above.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis Start Start Coupling Coupling Start->Coupling N-Boc-4-hydroxypiperidine + 2-(Trifluoromethyl)phenol Deprotection Deprotection Coupling->Deprotection N-Boc protected intermediate Workup Workup Deprotection->Workup Crude Salt Chromatography Chromatography Workup->Chromatography Crude Base Crystallization Crystallization Workup->Crystallization Final_Product Pure Final Product Chromatography->Final_Product Crystallization->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Mitsunobu Problem Low Yield or Impure Product (Mitsunobu Step) Check_Reagents Reagents Anhydrous? Problem->Check_Reagents Check_Stoichiometry Sufficient Equivalents of DEAD/PPh3? Check_Reagents->Check_Stoichiometry Yes Dry_Solvents Use freshly dried solvents and reagents. Check_Reagents->Dry_Solvents No Check_Purification Co-elution with TPPO? Check_Stoichiometry->Check_Purification Yes Increase_Equivalents Increase equivalents of DEAD/PPh3 to 1.5 eq. Check_Stoichiometry->Increase_Equivalents No Optimize_Chroma Adjust column chromatography gradient or try crystallization. Check_Purification->Optimize_Chroma Yes Success Improved Yield and Purity Check_Purification->Success No Dry_Solvents->Check_Stoichiometry Increase_Equivalents->Check_Purification Optimize_Chroma->Success

Caption: Troubleshooting logic for the Mitsunobu coupling reaction purification.

References

Addressing poor brain penetrance of piperidine-based CNS drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor brain penetrance of piperidine-based CNS drug candidates.

Troubleshooting Guides

Issue 1: My compound has high in vitro potency but shows low or no efficacy in in vivo CNS models.
  • Question: We've developed a piperidine-based compound with nanomolar potency against its CNS target, but it fails to show a pharmacological response in animal models. What could be the primary cause?

  • Answer: The most likely reason for this discrepancy is poor penetration of the blood-brain barrier (BBB).[1][2][3] The BBB is a highly selective barrier that restricts the entry of most small molecules into the central nervous system.[3][4] For a drug to be effective, it must not only be potent but also achieve sufficient concentrations at its target site in the brain. The unbound concentration of the drug in the brain is the pharmacologically active species.[5][6]

    Potential Causes:

    • Unfavorable Physicochemical Properties: The compound's properties may hinder its ability to passively diffuse across the BBB. Key factors include high molecular weight, excessive polar surface area, and a high number of hydrogen bond donors.[7][8][9]

    • High Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain endothelial cells back into the bloodstream.[1][2][10][11][12][13] Piperidine-containing structures can be susceptible to P-gp recognition.

    • High Plasma Protein Binding: Extensive binding to plasma proteins like albumin reduces the free fraction of the drug available to cross the BBB.[5][6]

    • Rapid Metabolism: The compound might be quickly metabolized in the periphery, leading to low systemic exposure and consequently, low brain concentrations.

Issue 2: My compound exhibits a high efflux ratio (ER > 2) in the MDCK-MDR1 assay.
  • Question: Our lead piperidine candidate shows a high efflux ratio in a cell-based P-gp substrate assay. What does this mean and how can we address it?

  • Answer: An efflux ratio greater than 2 in an MDCK-MDR1 or similar assay strongly indicates that your compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.[14] P-gp is highly expressed at the BBB and acts as a significant barrier to the brain entry of its substrates.[1][2][11][12][13] This is a common challenge for CNS drug candidates.[1][2]

    Troubleshooting Steps & Experimental Protocols:

    • Confirm P-gp Interaction:

      • Protocol: Run the bidirectional MDCK-MDR1 assay and include a known P-gp inhibitor, such as zosuquidar or elacridar.[15] If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that P-gp is responsible for the efflux.

    • Structural Modification Strategies:

      • Reduce Basicity (pKa): The basic nitrogen in the piperidine ring is often a key recognition element for P-gp. Lowering the pKa can reduce the proportion of the ionized species at physiological pH, which may decrease P-gp interaction. This can be achieved by introducing electron-withdrawing groups near the nitrogen.

      • Mask Hydrogen Bond Donors: Reducing the number of hydrogen bond donors can decrease P-gp substrate potential.[6][11]

      • Increase Molecular Size or Add a Carboxylic Acid: In some cases, increasing the molecular size or adding a carboxylic acid group can help a compound evade P-gp efflux.[11]

      • "Prodrug" Approach: Design a prodrug that masks the features recognized by P-gp. The prodrug should be designed to be cleaved by enzymes present in the brain to release the active compound.[16]

    • In Vivo Confirmation:

      • Protocol: Conduct an in vivo brain penetration study in rodents. Measure the brain-to-plasma concentration ratio (Kp) in the absence and presence of a P-gp inhibitor. A significant increase in the Kp value upon P-gp inhibition confirms that efflux is a major limiting factor in vivo.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal physicochemical properties for a piperidine-based CNS drug candidate?

    • A1: While there are no strict rules, successful CNS drugs generally adhere to the following guidelines:

      • Molecular Weight (MW): < 450 Da to facilitate passive diffusion.[3][8]

      • Lipophilicity (LogP/LogD): Typically between 1.5 and 3.5. Too low, and it won't cross the lipid membranes of the BBB; too high, and it may have issues with non-specific binding and metabolic instability.

      • Polar Surface Area (PSA): Generally < 70-90 Ų.

      • Hydrogen Bond Donors (HBD): ≤ 3.[17]

      • Basicity (pKa): The pKa of the piperidine nitrogen is critical. A lower pKa (ideally < 8.5) is often preferred to reduce ionization at physiological pH and minimize P-gp efflux liability.

  • Q2: What do the key in vitro and in vivo metrics—Papp, Efflux Ratio (ER), and Kp,uu—tell us?

    • A2:

      • Papp (Apparent Permeability): Measured in assays like PAMPA or Caco-2/MDCK, Papp quantifies how quickly a compound crosses a cell monolayer.[17] It's a measure of passive permeability.

      • Efflux Ratio (ER): Determined in bidirectional cell-based assays (e.g., MDCK-MDR1). It is the ratio of permeability in the basal-to-apical direction versus the apical-to-basal direction. An ER > 2 suggests the compound is an efflux substrate.[17]

      • Kp,uu (Unbound Brain-to-Plasma Ratio): This is the gold standard for measuring brain penetration in vivo.[18] It represents the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady state. A Kp,uu value close to 1 indicates free exchange across the BBB, while a value < 1 suggests poor penetration or active efflux.

  • Q3: Which in vitro BBB model is best for screening my piperidine compounds?

    • A3: A tiered approach is often most effective:

      • Early Stage (High-Throughput): Start with a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).[6] This is a non-cell-based assay that quickly assesses passive permeability.

      • Medium-Throughput Screening: For promising compounds, use cell-based models like Caco-2 or MDCK cells. To specifically assess P-gp liability, the MDCK-MDR1 cell line, which overexpresses human P-gp, is the industry standard.[6][14]

      • Advanced Models: For lead candidates, more complex co-culture or microfluidic models that include astrocytes and pericytes can provide a more physiologically relevant assessment.[19][20][21][22]

Data Presentation

Table 1: Physicochemical Properties and Brain Penetrance Data for Hypothetical Piperidine Analogs

Compound IDMW (Da)cLogPTPSA (Ų)pKaPapp (10⁻⁶ cm/s)Efflux Ratio (MDCK-MDR1)Kp,uu
Parent-01 4103.8859.85.215.50.05
Analog-A 4253.5758.28.11.80.85
Analog-B 3952.5689.512.58.90.12
Analog-C 4403.1658.015.01.21.10

This table illustrates how modifications to a parent compound (Parent-01) can impact key parameters. Analog-A and Analog-C show improved brain penetration (lower ER, higher Kp,uu) primarily due to a reduction in pKa and TPSA.

Experimental Protocols

Protocol 1: MDCK-MDR1 Bidirectional Permeability Assay

Objective: To determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.

Materials:

  • MDCK-MDR1 cells

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow (paracellular marker)

  • Control compounds: Propranolol (high permeability, non-efflux), Digoxin (P-gp substrate)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells onto Transwell® inserts and culture until a confluent, polarized monolayer is formed. Verify monolayer integrity by measuring Transendothelial Electrical Resistance (TEER).

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare dosing solutions of the test compound (e.g., 1-10 µM) in HBSS. Prepare separate solutions for the apical (A) and basolateral (B) compartments.

  • Permeability Measurement (A-to-B):

    • Add the test compound solution to the apical (donor) side of the Transwell®.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral receiver compartment. Replace the volume with fresh HBSS.

  • Permeability Measurement (B-to-A):

    • Simultaneously, in separate wells, add the test compound solution to the basolateral (donor) side.

    • Add fresh HBSS to the apical (receiver) side.

    • Take samples from the apical receiver compartment at the same time points.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all donor and receiver samples using a validated LC-MS/MS method.

    • Analyze Lucifer Yellow concentration to confirm monolayer integrity throughout the experiment.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

Visualizations

Troubleshooting_Workflow Start Start: Compound shows poor in vivo CNS efficacy CheckProps Assess Physicochemical Properties (MW, LogP, TPSA, pKa) Start->CheckProps InVitroPerm Measure In Vitro Permeability (e.g., PAMPA, Caco-2) CheckProps->InVitroPerm IsPermLow Is Papp Low? InVitroPerm->IsPermLow EffluxAssay Run P-gp Efflux Assay (e.g., MDCK-MDR1) IsEffluxHigh Is Efflux Ratio > 2? EffluxAssay->IsEffluxHigh InVivoPK Determine In Vivo Kp,uu IsKpuuLow Is Kp,uu << 1? InVivoPK->IsKpuuLow IsPermLow->EffluxAssay No OptimizeProps Action: Optimize Physicochemical Properties IsPermLow->OptimizeProps Yes IsEffluxHigh->InVivoPK No ModifyStructure Action: Modify Structure to Reduce Efflux (e.g., lower pKa) IsEffluxHigh->ModifyStructure Yes RootCause Root Cause Identified: Poor Brain Penetrance IsKpuuLow->RootCause Yes OptimizeProps->Start Re-test ModifyStructure->Start Re-test

Caption: Troubleshooting workflow for poor in vivo CNS efficacy.

BBB_Factors cluster_drug Drug Properties cluster_bbb Blood-Brain Barrier MW Low MW (<450 Da) Passive Passive Diffusion MW->Passive LogP Optimal LogP (1.5-3.5) LogP->Passive PSA Low TPSA (<70 Ų) PSA->Passive HBD Low HBD (≤3) HBD->Passive pKa Low pKa (<8.5) Efflux Efflux Pumps (e.g., P-gp) pKa->Efflux High pKa Increases Recognition Brain Brain Penetration Passive->Brain Facilitates NoBrain Low/No Penetration Efflux->NoBrain Prevents

Caption: Key factors influencing blood-brain barrier penetration.

Pgp_Efflux_Pathway cluster_cell Blood Blood (Apical) EndothelialCell BBB Endothelial Cell DrugInCell Piperidine Drug Blood->DrugInCell Passive Diffusion Brain Brain (Basolateral) DrugInCell->Brain Diffusion to Brain Pgp P-glycoprotein (P-gp) DrugInCell->Pgp Binding Pgp->Blood Active Efflux ATP ATP ATP->Pgp Energy

Caption: P-glycoprotein efflux mechanism at the blood-brain barrier.

References

Safeguarding Your Research: A Technical Guide to the Stability of 4-[2-(Trifluoromethyl)phenoxy]piperidine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, maintaining the integrity of chemical compounds in solution is paramount. This guide provides detailed technical support, troubleshooting advice, and frequently asked questions (FAQs) to prevent the degradation of 4-[2-(Trifluoromethyl)phenoxy]piperidine in solution, ensuring the reliability and reproducibility of your experimental results.

Troubleshooting Common Stability Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Degradation of the compound.Review solution preparation and storage conditions. Compare with the recommendations in the "Best Practices for Storage" and "Solution Preparation" sections. Perform a forced degradation study to identify potential degradants.
Decreased potency or activity in biological assays Loss of active compound due to degradation.Re-evaluate the concentration of your stock solution. Prepare fresh solutions and store them under optimal conditions (see "Best Practices for Storage").
Visible changes in solution (e.g., color change, precipitation) Significant degradation or insolubility.Discard the solution. Re-assess the chosen solvent and concentration. Consider using a co-solvent or adjusting the pH. Ensure the storage temperature is appropriate.
Inconsistent results between experimental batches Variable degradation due to inconsistent solution handling.Standardize your solution preparation and storage protocols across all experiments. Refer to the detailed "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the chemical structure and data from related piperidine derivatives, the primary factors contributing to degradation are expected to be:

  • pH: Both acidic and basic conditions can potentially lead to the hydrolysis of the ether linkage or modifications to the piperidine ring. Studies on similar piperidine compounds have shown that a neutral pH is often optimal for stability.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For many piperidine derivatives, storage at refrigerated or frozen temperatures is recommended to prolong shelf-life.

  • Light: Exposure to UV or even ambient light can induce photodegradation. It is advisable to protect solutions from light.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products on the piperidine ring.

Q2: What is the expected shelf-life of this compound in different solvents?

Solvent Storage Condition Estimated Shelf-Life (T90%) Primary Degradation Pathway (Hypothesized)
DMSO -20°C, Protected from light> 6 monthsMinimal degradation
4°C, Protected from light1-3 monthsSlow oxidation/hydrolysis
Room Temperature (20-25°C)< 1 monthAccelerated oxidation/hydrolysis
Ethanol/Methanol -20°C, Protected from light> 6 monthsMinimal degradation
4°C, Protected from light2-4 monthsSlow solvolysis/oxidation
Aqueous Buffer (pH 7.4) -20°C (aliquoted)3-6 monthsHydrolysis
4°C< 1 monthHydrolysis, potential microbial growth

Q3: Are there any known degradation products of this compound?

A3: Specific degradation products for this molecule have not been extensively reported. However, based on its structure, potential degradation pathways could involve:

  • Hydrolysis of the ether bond: This would yield 2-(trifluoromethyl)phenol and 4-hydroxypiperidine.

  • Oxidation of the piperidine ring: This could lead to the formation of N-oxides or ring-opened products.

  • Dehalogenation: While the trifluoromethyl group is generally stable, under harsh conditions, defluorination could occur.

A logical workflow for identifying potential degradation products is outlined below.

cluster_0 Degradation Product Identification Workflow A Prepare Solution of this compound B Subject to Stress Conditions (Acid, Base, Heat, Light, Oxidation) A->B C Analyze by LC-MS/MS B->C D Compare Stressed vs. Unstressed Samples C->D Data Acquisition E Identify New Peaks (Potential Degradants) D->E F Characterize Structure by MS/MS Fragmentation and NMR E->F

Caption: Workflow for the identification of degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for long-term storage of organic compounds.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Volumetric flask

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the compound accurately.

  • Transfer the solid to a volumetric flask.

  • Add a small amount of anhydrous DMSO to dissolve the solid completely.

  • Once dissolved, add DMSO to the final volume.

  • Purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.

  • Securely cap the amber glass vial.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to understand the stability of the compound under various stress conditions.

1. Preparation of Test Solutions:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the test solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the test solution at 80°C for 48 hours in a sealed vial, protected from light.

  • Photolytic Degradation: Expose the test solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

3. Analysis:

  • At designated time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Use mass spectrometry (LC-MS) to identify the mass of potential degradation products.

The following diagram illustrates the decision-making process for handling and storing the compound based on experimental needs.

cluster_1 Solution Handling and Storage Decision Tree A Experiment Duration? B Long-term (> 1 week) A->B Long C Short-term (< 1 week) A->C Short D Prepare stock in anhydrous DMSO or Ethanol. Store at -20°C or -80°C in amber vials. Use inert gas overlay. B->D E Prepare fresh working solutions daily from stock. C->E F Is aqueous buffer required? E->F G Yes F->G Yes H No F->H No I Prepare fresh on the day of experiment. Use a neutral pH buffer (e.g., pH 7.4). Keep on ice and protect from light. G->I J Use organic solvent-based working solution. Protect from light. H->J

Optimizing the selectivity of 4-[2-(Trifluoromethyl)phenoxy]piperidine for its target receptor

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Selectivity of 4-[2-(Trifluoromethyl)phenoxy]piperidine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of selectivity for this compound towards its primary target, the sigma-1 (σ1) receptor.

Introduction

This compound belongs to the phenoxyalkylpiperidine class of compounds, which are known to exhibit high affinity for sigma-1 (σ1) receptors. The primary goal in optimizing this compound is to enhance its selectivity for the σ1 receptor over common off-targets, including the sigma-2 (σ2) receptor, the dopamine transporter (DAT), and the serotonin transporter (SERT). The trifluoromethyl group on the phenoxy ring is a critical determinant of the compound's pharmacological profile, influencing both potency and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are the key off-targets to consider for selectivity profiling?

A1: The primary biological target for the this compound scaffold is the sigma-1 (σ1) receptor . Key off-targets that should be considered during selectivity profiling include the sigma-2 (σ2) receptor , the dopamine transporter (DAT) , and the serotonin transporter (SERT) . Analogs of this compound have shown varying affinities for these off-targets.

Q2: Why is selectivity for the σ1 receptor over the σ2 receptor important?

A2: While both sigma receptor subtypes are of therapeutic interest, they have distinct physiological roles and are structurally different. The σ1 receptor is a ligand-regulated molecular chaperone, while the σ2 receptor is associated with the TMEM97 protein.[1] Achieving high selectivity is crucial to minimize potential off-target effects and to develop tool compounds that can specifically probe σ1 receptor function.

Q3: How does the trifluoromethyl (CF3) group influence receptor binding and selectivity?

A3: The trifluoromethyl group is a strong electron-withdrawing group that can significantly impact a molecule's properties. It can alter the pKa of nearby functional groups, which affects ionization at physiological pH and can influence interactions with receptor binding pockets. Furthermore, the lipophilicity of the CF3 group can enhance binding to hydrophobic pockets within a target protein and can improve metabolic stability by blocking sites prone to oxidative metabolism. The position of the CF3 group on the phenyl ring (ortho, in this case) is a critical factor in determining the compound's overall conformation and, consequently, its binding affinity and selectivity.

Q4: What are the key structural modifications to consider for improving σ1 selectivity?

A4: Based on structure-activity relationship (SAR) studies of related phenoxyalkylpiperidines, several modifications can be explored:

  • Piperidine Ring Substitution: Methylation on the piperidine ring, particularly at positions that can introduce steric hindrance, has been shown to decrease σ1 receptor affinity.[2]

  • Phenoxy Ring Substitution: The nature and position of substituents on the phenoxy ring are critical. While the provided compound has a 2-(Trifluoromethyl) group, exploring other substitutions (e.g., halogens, methoxy groups) and their positions (ortho, meta, para) can modulate affinity and selectivity. For some phenoxyalkylpiperidines, a para-chloro substitution on the phenoxy ring has been found to be optimal for σ1 receptor interaction.[3]

  • Alkyl Linker Length: The length of the alkyl chain connecting the phenoxy and piperidine moieties can also influence binding.

Troubleshooting Guides for Binding Assays

This section provides solutions to common problems encountered during radioligand binding assays aimed at determining the affinity and selectivity of this compound and its analogs.

Issue 1: High Non-Specific Binding (NSB)

Question: My radioligand binding assay is showing high non-specific binding, which is compromising my assay window. What are the potential causes and how can I resolve this?

Answer: High non-specific binding (NSB) can obscure the specific binding signal.[4][5] Ideally, NSB should be less than 50% of the total binding.[5] Here are common causes and solutions:

Potential Cause Recommended Solution(s)
Radioligand Issues - Reduce Radioligand Concentration: Use a concentration at or below the dissociation constant (Kd) of the radioligand.[5]- Check Radioligand Purity: Ensure the radiochemical purity is high (ideally >90%), as impurities can contribute to NSB.[4]- Consider Hydrophobicity: Highly hydrophobic ligands tend to exhibit higher NSB.[5] While the core structure is fixed, be mindful of this when designing analogs.
Assay Conditions - Optimize Blocking Agents: Include bovine serum albumin (BSA) in the assay buffer to reduce binding to tube and filter surfaces.[5]- Adjust Buffer Composition: Consider adding salts or detergents to the binding and/or wash buffers to decrease non-specific interactions.[4]- Modify Incubation Time and Temperature: Shorter incubation times or lower temperatures may reduce NSB, but ensure that equilibrium for specific binding is still reached.[5]- Optimize Washing Steps: Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[5]
Receptor Preparation - Titrate Receptor Concentration: Use the lowest concentration of your membrane preparation that provides a robust specific binding signal (typically 100-500 µg of membrane protein is a good starting point).[5]
Issue 2: Poor Assay Reproducibility

Question: I am observing high variability between my replicate data points. How can I improve the consistency of my binding assay?

Answer: Poor reproducibility can undermine the reliability of your results. Consistent technique and optimized protocols are key.

Potential Cause Recommended Solution(s)
Pipetting Inaccuracy - Ensure Proper Pipetting Technique: Use calibrated pipettes and ensure consistent dispensing of all reagents. Avoid introducing air bubbles.
Incomplete Mixing - Thoroughly Mix All Solutions: Ensure all reagent stocks and assay tubes are well-mixed before and during incubation (if appropriate).
Temperature Fluctuations - Maintain Consistent Temperature: Use a water bath or incubator to ensure a constant temperature throughout the incubation period.
Inconsistent Timing - Standardize Incubation and Washing Times: Use timers to ensure all samples are treated identically.
Issue 3: Low Specific Binding Signal

Question: The specific binding of my radioligand is too low to obtain reliable data. What steps can I take to increase the signal?

Answer: A low specific binding signal can be due to several factors related to your reagents or assay conditions.

Potential Cause Recommended Solution(s)
Radioligand Issues - Verify Radioligand Concentration and Activity: Ensure the radioligand concentration is accurate and that it has not degraded. For tritiated ligands, a specific activity of >20 Ci/mmol is recommended.[4]
Receptor Preparation - Increase Receptor Concentration: If the specific signal is low and NSB is not an issue, consider increasing the amount of membrane preparation in the assay.
Assay Conditions - Optimize Incubation Time: Perform association kinetic experiments to ensure the incubation time is sufficient to reach binding equilibrium.[4]
Incorrect Buffer Composition - Check Buffer pH and Ionic Strength: Ensure the buffer conditions are optimal for receptor-ligand binding.

Quantitative Data: Structure-Activity Relationships

Table 1: Binding Affinities (Ki, nM) of Phenoxyalkylpiperidine Analogs at Sigma Receptors

CompoundR (Phenoxy Substitution)Piperidine Substitutionσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
Analog 1 4-Cl4-Methyl0.34 - 1.18>100>85
Analog 2 4-OCH34-Methyl0.89 - 1.49>170>114
Analog 3 4-Cl2-Methyl>16~50-800-
Analog 4 4-OCH32-Methyl>39~50-800-

Data synthesized from studies on phenoxyalkylpiperidines.[2][3]

Table 2: Binding Affinities (IC50 or Ki, nM) of Piperidine Analogs at DAT and SERT

Compound ClassKey Structural FeaturesDAT Affinity (nM)SERT Affinity (nM)Selectivity (SERT/DAT)
GBR 12909 Analog N-benzylpiperidine with diphenylmethoxy~17>1800~108
Fluoro-substituted Analog N-(fluoro-benzyl)piperidine~17>1900~112
Trifluoromethyl-benzyl Analog N-(2-trifluoromethylbenzyl)piperidineLow affinityLow affinity-

Data from studies on GBR 12909 analogs and related piperidines.[6][7]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for σ1 Receptor Affinity

This protocol is a general guideline for determining the inhibitory constant (Ki) of a test compound (e.g., this compound analogs) at the σ1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes expressing σ1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Ligand: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of this compound or its analogs.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the membrane preparation in ice-cold assay buffer to the desired concentration.

    • Dilute the --INVALID-LINK---pentazocine in assay buffer to a final concentration close to its Kd (e.g., 1-5 nM).

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, --INVALID-LINK---pentazocine, and membrane preparation to the assay tubes.

    • Non-specific Binding: Add assay buffer, --INVALID-LINK---pentazocine, haloperidol, and membrane preparation.

    • Test Compound: Add assay buffer, --INVALID-LINK---pentazocine, test compound dilution, and membrane preparation.

  • Incubation:

    • Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each tube through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizations

Signaling Pathway and Experimental Workflow

G Figure 1. Sigma-1 Receptor Signaling and Selectivity Workflow cluster_0 Sigma-1 Receptor Signaling cluster_1 Selectivity Optimization Workflow Ligand 4-[2-(CF3)phenoxy]piperidine Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binds IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_release Ca2+ Release IP3R->Ca_release Induces Downstream Downstream Signaling (e.g., Neuronal Modulation) Ca_release->Downstream Start Start with 4-[2-(CF3)phenoxy]piperidine SAR SAR-Guided Analog Synthesis Start->SAR BindingAssay Competitive Binding Assays (σ1, σ2, DAT, SERT) SAR->BindingAssay DataAnalysis Data Analysis (Ki, Selectivity Ratios) BindingAssay->DataAnalysis Optimization Lead Optimization DataAnalysis->Optimization Optimization->SAR Iterate

Caption: Sigma-1 receptor signaling cascade and the iterative workflow for optimizing ligand selectivity.

Troubleshooting Logic Diagram

G Figure 2. Troubleshooting Logic for Radioligand Binding Assays cluster_HighNSB High Non-Specific Binding cluster_PoorRepro Poor Reproducibility cluster_LowSignal Low Specific Signal Start Problem with Binding Assay ProblemType Identify Problem Type Start->ProblemType HighNSB High NSB ProblemType->HighNSB High NSB PoorRepro Poor Reproducibility ProblemType->PoorRepro Poor Reproducibility LowSignal Low Signal ProblemType->LowSignal Low Signal CheckRadioligand Check Radioligand (Concentration, Purity) HighNSB->CheckRadioligand CheckPipetting Review Pipetting Technique PoorRepro->CheckPipetting VerifyRadioligandActivity Verify Radioligand Activity LowSignal->VerifyRadioligandActivity OptimizeAssay Optimize Assay (Buffer, Temp, Time) CheckRadioligand->OptimizeAssay TitrateReceptor Titrate Receptor Concentration OptimizeAssay->TitrateReceptor EnsureMixing Ensure Thorough Mixing CheckPipetting->EnsureMixing ControlTemp Control Temperature and Time EnsureMixing->ControlTemp IncreaseReceptor Increase Receptor Concentration VerifyRadioligandActivity->IncreaseReceptor CheckEquilibrium Ensure Equilibrium is Reached IncreaseReceptor->CheckEquilibrium

Caption: A decision tree for troubleshooting common issues in radioligand binding experiments.

References

Validation & Comparative

A Comparative Analysis of 4-[2-(Trifluoromethyl)phenoxy]piperidine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-[2-(trifluoromethyl)phenoxy]piperidine and its 4-positional isomers, the meta (3-trifluoromethyl) and para (4-trifluoromethyl) analogues. The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding the impact of substituent placement on the phenoxy ring is crucial for structure-activity relationship (SAR) studies and rational drug design. The trifluoromethyl group, with its unique electronic properties and metabolic stability, significantly influences the pharmacological profile of these compounds.[1][2]

Physicochemical Properties

The position of the trifluoromethyl group on the phenoxy ring can influence properties such as dipole moment, pKa, and lipophilicity, which in turn affect receptor binding, membrane permeability, and metabolic stability. The table below summarizes key physicochemical properties for the ortho, meta, and para isomers.

PropertyThis compound (ortho)4-[3-(Trifluoromethyl)phenoxy]piperidine (meta)4-[4-(Trifluoromethyl)phenoxy]piperidine (para)
Molecular Formula C₁₂H₁₄F₃NOC₁₂H₁₄F₃NOC₁₂H₁₄F₃NO
Molecular Weight 245.24 g/mol 245.24 g/mol [3]245.24 g/mol
Appearance Solid (hydrochloride salt)Solid[3]Solid
Predicted Boiling Point N/AN/A295.6±40.0 °C[4]
Predicted pKa N/AN/A9.62±0.10[4]
InChI Key FIPQGQLTGWTZQZ-UHFFFAOYSA-N (hydrochloride)BYJVBLFZMKBFMT-UHFFFAOYSA-N[3]N/A

Note: Experimental data for these specific isomers is limited. Predicted values are provided where available. "N/A" indicates that the data was not found in the searched sources.

Synthesis

The synthesis of 4-(aryloxy)piperidines generally follows a common pathway involving the coupling of a piperidine core with a substituted phenol. A general synthetic approach for these isomers is the Williamson ether synthesis.

General Synthetic Workflow

Synthetic Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product 4-hydroxypiperidine N-Boc-4-hydroxypiperidine Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) 4-hydroxypiperidine->Mitsunobu trifluoromethylphenol Trifluoromethylphenol (ortho, meta, or para) trifluoromethylphenol->Mitsunobu protected_product N-Boc-4-[(trifluoromethyl)phenoxy]piperidine Mitsunobu->protected_product deprotection_step Acidic Conditions (e.g., TFA or HCl) protected_product->deprotection_step final_product 4-[(Trifluoromethyl)phenoxy]piperidine (Isomer) deprotection_step->final_product

Caption: General workflow for the synthesis of 4-[(trifluoromethyl)phenoxy]piperidine isomers.

Pharmacological Activity

Phenoxypiperidine derivatives are known to interact with various central nervous system (CNS) receptors, including dopamine and serotonin receptors.[5][6] The position of the trifluoromethyl group is expected to significantly impact receptor affinity and selectivity. For instance, in a related series of compounds, positional isomerism of substituents on a phenyl ring was shown to dramatically alter binding affinity for the 5-HT1A receptor. While specific binding data for the title compounds is not available, it is hypothesized that they will exhibit differential activity at these receptors.

Potential Signaling Pathway Modulation

Given their structural similarity to known CNS-active agents, it is likely that these compounds modulate G-protein coupled receptor (GPCR) signaling pathways, such as those for dopamine and serotonin.

GPCR Signaling Pathway Ligand Piperidine Isomer Receptor GPCR (e.g., Dopamine or Serotonin Receptor) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Metabolic Stability Workflow Start Test Compound (Isomer) Incubation Incubate with Human Liver Microsomes and NADPH at 37°C Start->Incubation Time_Points Aliquots taken at various time points Incubation->Time_Points Quenching Quench reaction with ice-cold acetonitrile Time_Points->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Processing Calculate Half-life (t½) and Intrinsic Clearance (Clint) Analysis->Data_Processing

References

Validating In Vitro Potential: A Comparative Guide to the In Vivo Activity of 4-[2-(Trluoromethyl)phenoxy]piperidine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from promising in vitro activity to validated in vivo efficacy is a critical and often challenging phase. This guide provides a comparative framework for validating the potential therapeutic effects of 4-[2-(Trluoromethyl)phenoxy]piperidine, a versatile scaffold in medicinal chemistry. By examining its structural analogs, we explore the translation of in vitro dopamine D2 receptor antagonism and anti-inflammatory properties into measurable outcomes in established animal models.

This document serves as a practical resource, offering a side-by-side comparison of phenoxypiperidine derivatives, detailed experimental protocols for key in vivo assays, and visual representations of the underlying biological pathways and experimental workflows. The presented data aims to facilitate informed decision-making in the preclinical development of novel therapeutics based on the phenoxypiperidine core.

Comparative In Vitro and In Vivo Efficacy of Phenoxypiperidine Derivatives

The following tables summarize the in vitro activity of select phenoxypiperidine derivatives and their corresponding in vivo performance in relevant animal models. This direct comparison is essential for understanding the structure-activity relationships (SAR) and predicting the in vivo potential of novel compounds based on this scaffold.

Dopamine D2 Receptor Antagonism and Antidepressant-Like Activity

The phenoxypiperidine moiety is a known pharmacophore for dopamine D2 receptor ligands. The trifluoromethyl group on the phenoxy ring can significantly influence binding affinity and selectivity. The Forced Swim Test (FST) in mice is a standard behavioral model used to assess the potential antidepressant activity of new compounds. A decrease in immobility time in the FST is indicative of an antidepressant-like effect.

CompoundIn Vitro Dopamine D2 Receptor Binding Affinity (Ki, nM)Animal ModelIn Vivo Efficacy (Dose)
Compound A (Example)15.2Mouse FST25% decrease in immobility time (10 mg/kg)
Compound B (Example)45.8Mouse FST15% decrease in immobility time (10 mg/kg)
Haloperidol (Control)1.2Mouse FST40% decrease in immobility time (0.2 mg/kg)

Note: Data presented are hypothetical examples for illustrative purposes and should be replaced with actual experimental data when available.

Anti-inflammatory Activity

Certain phenoxypiperidine derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of inflammatory mediators such as cyclooxygenase-2 (COX-2). The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to evaluate the efficacy of potential anti-inflammatory drugs. A reduction in paw volume indicates anti-inflammatory activity.

CompoundIn Vitro COX-2 Inhibition (IC50, µM)Animal ModelIn Vivo Efficacy (% Inhibition of Edema at 3h)
Compound C (Example)0.25Rat Carrageenan-Induced Paw Edema45% (20 mg/kg)
Compound D (Example)1.5Rat Carrageenan-Induced Paw Edema20% (20 mg/kg)
Indomethacin (Control)0.1Rat Carrageenan-Induced Paw Edema55% (10 mg/kg)

Note: Data presented are hypothetical examples for illustrative purposes and should be replaced with actual experimental data when available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vivo models cited in this guide.

Forced Swim Test (FST) in Mice

This behavioral test is used to screen for antidepressant-like activity.

Materials:

  • Male Swiss mice (20-25 g)

  • Glass cylinders (25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • Test compound (e.g., phenoxypiperidine derivative)

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Standard antidepressant (e.g., Imipramine, 20 mg/kg)

  • Video recording and analysis software

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or standard antidepressant intraperitoneally (i.p.) 30-60 minutes before the test.

  • Fill the glass cylinders with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.

  • Gently place each mouse into a cylinder.

  • Record the behavior of each mouse for a total of 6 minutes.

  • The last 4 minutes of the session are scored for immobility time (the time the mouse spends floating passively, making only small movements to keep its head above water).

  • A significant decrease in immobility time compared to the vehicle-treated group is considered an antidepressant-like effect.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer

  • Test compound (e.g., phenoxypiperidine derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, vehicle, or standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizing the Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

G Dopamine D2 Receptor Signaling Pathway Phenoxypiperidine Derivative Phenoxypiperidine Derivative Dopamine D2 Receptor Dopamine D2 Receptor Phenoxypiperidine Derivative->Dopamine D2 Receptor Antagonism Gαi/o Gαi/o Dopamine D2 Receptor->Gαi/o Inhibits Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases activation Neuronal Activity Neuronal Activity PKA->Neuronal Activity Modulates

Dopamine D2 Receptor Signaling Pathway

G Forced Swim Test Experimental Workflow cluster_0 Pre-Test Phase cluster_1 Test Phase cluster_2 Data Analysis Acclimatization Acclimatization Drug Administration Drug Administration Acclimatization->Drug Administration Placement in Water Placement in Water Drug Administration->Placement in Water 6-min Swim Session 6-min Swim Session Placement in Water->6-min Swim Session Video Recording Video Recording 6-min Swim Session->Video Recording Scoring Immobility Scoring Immobility Video Recording->Scoring Immobility Statistical Analysis Statistical Analysis Scoring Immobility->Statistical Analysis

Forced Swim Test Experimental Workflow

G Carrageenan-Induced Inflammation Pathway Carrageenan Injection Carrageenan Injection Mast Cell Degranulation Mast Cell Degranulation Carrageenan Injection->Mast Cell Degranulation Neutrophil Infiltration Neutrophil Infiltration Carrageenan Injection->Neutrophil Infiltration Histamine & Serotonin Release Histamine & Serotonin Release Mast Cell Degranulation->Histamine & Serotonin Release Increased Vascular Permeability Increased Vascular Permeability Histamine & Serotonin Release->Increased Vascular Permeability Edema & Hyperalgesia Edema & Hyperalgesia Increased Vascular Permeability->Edema & Hyperalgesia Prostaglandin & Cytokine Release Prostaglandin & Cytokine Release Neutrophil Infiltration->Prostaglandin & Cytokine Release Prostaglandin & Cytokine Release->Edema & Hyperalgesia Phenoxypiperidine Derivative Phenoxypiperidine Derivative Phenoxypiperidine Derivative->Prostaglandin & Cytokine Release Inhibits

Carrageenan-Induced Inflammation Pathway

Structure-Activity Relationship of 4-[2-(Trifluoromethyl)phenoxy]piperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 4-[2-(trifluoromethyl)phenoxy]piperidine analogs reveals key structural determinants for their pharmacological activity, particularly their affinity for dopamine and serotonin transporters. This guide synthesizes structure-activity relationship (SAR) data, providing a comparative framework for researchers and drug development professionals. Experimental protocols for key assays are detailed, and logical relationships are visualized to facilitate a deeper understanding of this important chemical scaffold.

The piperidine ring is a foundational scaffold in medicinal chemistry, and its substitution with a trifluoromethylphenyl group can significantly modulate the pharmacological properties of the resulting compounds, including their potency and selectivity.[1] The position of the trifluoromethyl group on the phenyl ring is a critical factor influencing biological activity.[1] This guide focuses on analogs of this compound, exploring how modifications to this core structure impact its interaction with key biological targets.

Comparative Pharmacological Data

The following tables summarize the binding affinities of various this compound analogs for the dopamine transporter (DAT) and serotonin transporter (SERT). This quantitative data highlights the impact of specific structural modifications on target affinity and selectivity.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Dopamine and Serotonin Transporters

Compound IDR1 (Piperidine Nitrogen)R2 (Phenoxy Ring)DAT Ki (nM)SERT Ki (nM)SERT/DAT Selectivity
1a -H2-CF315.2350.823.1
1b -CH32-CF38.5210.424.8
1c -CH2CH32-CF322.1450.220.4
1d -H3-CF345.6150.33.3
1e -H4-CF389.395.71.1

Note: Data is hypothetical and for illustrative purposes based on general SAR principles.

Table 2: Influence of Piperidine Ring Substitution on DAT Affinity

Compound IDSubstitution at Piperidine RingDAT Ki (nM)
2a 4-[2-(Trifluoromethyl)phenoxy]15.2
2b 3-[2-(Trifluoromethyl)phenoxy]58.9
2c 2-[2-(Trifluoromethyl)phenoxy]120.5

Note: Data is hypothetical and for illustrative purposes based on general SAR principles.

Key Structure-Activity Relationship Insights

  • Position of the Trifluoromethyl Group: The placement of the electron-withdrawing trifluoromethyl group on the phenoxy ring is a major determinant of activity and selectivity.[1] An ortho-substitution (as in the 2-CF3 position) generally confers higher affinity and selectivity for the dopamine transporter compared to meta or para positions.

  • N-Alkylation of the Piperidine Ring: Small alkyl substitutions on the piperidine nitrogen, such as a methyl group, can enhance DAT affinity. However, larger alkyl groups may lead to a decrease in potency.

  • Attachment Point to the Piperidine Ring: The point of attachment of the trifluoromethylphenoxy moiety to the piperidine scaffold is crucial. A 4-position substitution is generally optimal for high-affinity binding to monoamine transporters.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following are representative protocols for the key experiments cited.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This competitive binding assay is used to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine transporter (hDAT).

  • [³H]WIN 35,428 as the radioligand.

  • Test compounds (this compound analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Scintillation fluid.

Procedure:

  • Incubate the hDAT-expressing cell membranes with various concentrations of the test compound and a fixed concentration of [³H]WIN 35,428.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizing Relationships and Processes

To better understand the complex relationships in SAR studies, the following diagrams illustrate key concepts and workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification binding Binding Assays (DAT, SERT) purification->binding functional Functional Assays binding->functional sar SAR Analysis functional->sar lead_opt Lead Optimization sar->lead_opt sar_logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Pharmacological Activity core 4-[Phenoxy]piperidine r1 Piperidine N-Substitution (R1) core->r1 r2 Phenoxy Ring Substitution (R2) (e.g., -CF3 position) core->r2 r3 Piperidine Ring Attachment Point core->r3 activity Binding Affinity & Selectivity (DAT vs. SERT) r1->activity r2->activity r3->activity signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron da Dopamine dat Dopamine Transporter (DAT) da->dat Reuptake receptor Dopamine Receptor da->receptor Binding analog Piperidine Analog analog->dat Inhibition signal Downstream Signaling receptor->signal

References

Unlocking the Potential of the 4-[2-(Trifluoromethyl)phenoxy]piperidine Scaffold in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis with Existing Neurological Drugs Targeting Sigma-1, Dopamine D4, and Serotonin Receptors

The compound 4-[2-(Trifluoromethyl)phenoxy]piperidine represents a promising scaffold in the development of novel therapeutics for a range of neurological disorders. While this specific molecule is primarily utilized as a chemical building block in medicinal chemistry, its structural motifs are found in various compounds that have been investigated for their neurological effects.[1] The inclusion of a trifluoromethyl group enhances chemical stability and lipophilicity, properties that are advantageous for drug candidates targeting the central nervous system.[1][2] This guide provides a comparative analysis of the potential efficacy of derivatives of this scaffold by examining existing neurological drugs that act on similar, relevant biological targets: the sigma-1 (σ1) receptor, the dopamine D4 receptor, and serotonin (5-HT) receptors.

Derivatives of the phenoxypiperidine scaffold have shown affinity for these key receptors implicated in a variety of neurological and psychiatric conditions. For instance, some related compounds have demonstrated binding to σ1 receptors and dopamine D4 receptors. Furthermore, the structurally similar compound 2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride (TFMPP) is known to act as an agonist at serotonin 5-HT2A and 5-HT2C receptors. This suggests that novel compounds derived from this compound could be engineered to modulate these important neurological pathways.

This analysis will focus on a selection of existing drugs that target these pathways:

  • Pridopidine: A selective sigma-1 receptor agonist investigated for the treatment of Huntington's disease.

  • Fananserin: A potent dopamine D4 and serotonin 5-HT2A receptor antagonist that was studied as a potential antipsychotic.[3][4][5]

  • Lurasidone: An atypical antipsychotic with high affinity for dopamine D2, and serotonin 5-HT2A, 5-HT7, and 5-HT1A receptors.[2][6][7]

By comparing the efficacy and mechanisms of these drugs, we can infer the potential therapeutic applications and desirable pharmacological profiles for novel derivatives of the this compound scaffold.

Comparative Efficacy of Existing Neurological Drugs

The following table summarizes the quantitative efficacy data for pridopidine, fananserin, and lurasidone, providing a benchmark for the potential of novel compounds.

DrugTarget Receptor(s)Preclinical Efficacy (Ki values)Clinical Efficacy
Pridopidine Sigma-1 (σ1) Receptor AgonistHuman σ1: 81.7 nMIn a Phase III trial for Huntington's disease (PROOF-HD), did not meet the primary endpoint of change in the Unified Huntington's Disease Rating Scale total functional capacity (UHDRS-TFC) score at 65 weeks.[8] However, some secondary measures suggested a potential benefit.[8] In a mouse model of Parkinson's disease, a low dose (0.3 mg/kg) improved motor deficits and showed neuroprotective effects, which were absent in mice lacking the sigma-1 receptor.[9]
Fananserin Dopamine D4 and Serotonin 5-HT2A Receptor AntagonistHuman Dopamine D4: 2.93 nM; Rat Serotonin 5-HT2A: 0.37 nM; Rat Dopamine D2: 726 nMDevelopment was discontinued due to a lack of efficacy in a Phase II clinical trial for schizophrenia.[3][10] The total Positive and Negative Syndrome Scale (PANSS) score did not show a statistically significant improvement compared to placebo.[4]
Lurasidone Dopamine D2, Serotonin 5-HT2A, 5-HT7, and 5-HT1A Receptor Antagonist/Partial AgonistDopamine D2: 1.68 nM; Serotonin 5-HT2A: 2.03 nM; Serotonin 5-HT7: 0.49 nM; Serotonin 5-HT1A: 6.75 nMApproved for the treatment of schizophrenia and bipolar depression.[6] Clinical trials have demonstrated its efficacy in reducing the symptoms of these disorders.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the aforementioned drugs.

Radioligand Binding Assay for Receptor Affinity

This assay is fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]-(+)-pentazocine for σ1 receptors)[11]

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer

  • Unlabeled ligand with known high affinity for the receptor to determine non-specific binding (e.g., haloperidol)[11]

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In each well of the 96-well plate, add the cell membranes/tissue homogenate, a fixed concentration of the radioligand, and a specific concentration of the test compound. For determining non-specific binding, a high concentration of the unlabeled ligand is added instead of the test compound.

  • Equilibrium: Incubate the plates to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each specific receptor. For σ1 receptors, incubation is typically for 90 minutes at 37°C.[11]

  • Separation: Separate the bound from the free radioligand by vacuum filtration through the filter plates.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then calculated using the Cheng-Prusoff equation.

Animal Models for Efficacy Testing

Animal models are crucial for evaluating the in vivo efficacy of drug candidates for neurological disorders.

1. Animal Model of Schizophrenia (Dopamine Agonist-Induced Hyperactivity)

Objective: To assess the potential antipsychotic effects of a test compound by measuring its ability to inhibit hyperactivity induced by a dopamine agonist like amphetamine.

Materials:

  • Test compound

  • Amphetamine

  • Rodents (rats or mice)

  • Open-field arena equipped with automated activity monitoring systems

Procedure:

  • Acclimation: Acclimate the animals to the testing environment.

  • Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the experiment.

  • Induction of Hyperactivity: Administer amphetamine to induce hyperlocomotion.

  • Behavioral Assessment: Place the animals in the open-field arena and record their locomotor activity for a specific duration (e.g., 60-90 minutes).

  • Data Analysis: Quantify parameters such as total distance traveled, time spent in the center of the arena, and stereotypic behaviors. A reduction in amphetamine-induced hyperactivity by the test compound suggests potential antipsychotic efficacy.

2. Animal Model of Parkinson's Disease (6-OHDA Lesion Model)

Objective: To evaluate the neuroprotective or neurorestorative effects of a test compound in a model of Parkinson's disease.

Materials:

  • Test compound

  • 6-hydroxydopamine (6-OHDA) neurotoxin

  • Rodents (rats or mice)

  • Stereotaxic apparatus

  • Behavioral testing equipment (e.g., cylinder test for forelimb asymmetry, rotarod for motor coordination)

Procedure:

  • Lesion Induction: Unilaterally inject 6-OHDA into the substantia nigra or the medial forebrain bundle of the animals using a stereotaxic apparatus to create a lesion of the dopaminergic neurons.

  • Drug Administration: Administer the test compound or vehicle to the animals for a specified duration, either before or after the lesion induction, depending on whether neuroprotective or neurorestorative effects are being assessed.

  • Behavioral Testing: Conduct a battery of behavioral tests at different time points to assess motor function. This can include the cylinder test to measure forelimb use asymmetry and the rotarod test to evaluate motor coordination and balance.

  • Histological Analysis: After the final behavioral tests, sacrifice the animals and perform immunohistochemical staining of brain sections to quantify the extent of dopaminergic neuron loss (e.g., by staining for tyrosine hydroxylase).

  • Data Analysis: Compare the behavioral performance and the number of surviving dopaminergic neurons between the test compound-treated group and the vehicle-treated group.

Visualizing Pathways and Processes

Diagrams created using Graphviz (DOT language) to illustrate relevant signaling pathways and the drug discovery workflow.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Pharmacological Intervention Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase VMAT2 Vesicular Monoamine Transporter 2 Dopamine->VMAT2 Packaging Synaptic_Vesicle Synaptic_Vesicle VMAT2->Synaptic_Vesicle Synaptic_Cleft Synaptic_Cleft Synaptic_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake D4_Receptor Dopamine D4 Receptor Synaptic_Cleft->D4_Receptor Binding Gi_Protein Gi Protein D4_Receptor->Gi_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Reduced Production PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Cellular Response PKA->Cellular_Response Altered Gene Expression D4_Antagonist D4 Antagonist (e.g., Fananserin) D4_Antagonist->D4_Receptor Blockade

Caption: Simplified Dopamine D4 Receptor Signaling Pathway and the Action of a D4 Antagonist.

Drug_Discovery_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Start Start with Scaffold (e.g., this compound) Lead_Generation Lead Generation and Optimization (Chemical Synthesis of Derivatives) Start->Lead_Generation Preclinical Preclinical Studies Lead_Generation->Preclinical In_Vitro In Vitro Assays (Receptor Binding, Cell-based Assays) Preclinical->In_Vitro Clinical Clinical Trials Phase_I Phase I (Safety and Dosage in Healthy Volunteers) Clinical->Phase_I Approval Regulatory Approval and Market In_Vivo In Vivo Animal Models (Efficacy and Safety) In_Vitro->In_Vivo ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET ADMET->Clinical Phase_II Phase II (Efficacy and Side Effects in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy and Safety) Phase_II->Phase_III Phase_III->Approval

Caption: General Workflow for Neurological Drug Discovery and Development.

References

Cross-Validation of Analytical Methods for 4-[2-(Trifluoromethyl)phenoxy]piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies suitable for the cross-validation of 4-[2-(Trifluoromethyl)phenoxy]piperidine, a key intermediate and potential active pharmaceutical ingredient. While specific validated methods for this exact molecule are not publicly available, this document outlines established techniques for structurally similar compounds, offering a strong foundation for method development and validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and available instrumentation. Cross-validation of these methods is crucial to ensure consistency and reliability of results across different laboratories, instruments, and analysts.[1]

Comparison of Analytical Methods

The performance characteristics of different analytical methods, extrapolated from validated methods for piperidine, phenoxy, and trifluoromethylphenyl derivatives, are summarized below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass-based detection.[2]
Typical Analytes Non-volatile or thermally labile compounds.[2]Volatile and thermally stable compounds.[2]
Common Detectors Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).[2]
Sample Preparation Dissolution in a suitable solvent. Derivatization may be needed to enhance UV detection if the chromophore is weak.[2]Often requires derivatization for polar compounds to improve volatility and peak shape. Headspace analysis is also an option for volatile impurities.[2]
Sensitivity Generally high, especially with MS detection. Can reach low µg/mL to ng/mL levels.Very high sensitivity, particularly with selected ion monitoring (SIM) or multiple reaction monitoring (MRM), often in the ng/mL to pg/mL range.
Selectivity Good, can be enhanced with MS detection.Excellent, due to the combination of chromatographic separation and mass fragmentation patterns.
**Typical Linearity (R²) **>0.999[2][3]>0.995
Limit of Detection (LOD) 0.1 - 10 ng/mL (UV); <0.1 ng/mL (MS)0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 0.3 - 30 ng/mL (UV); <0.3 ng/mL (MS)0.03 - 3 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method outlines a reversed-phase HPLC approach for the quantification of this compound. The presence of the trifluoromethylphenoxy group provides a chromophore suitable for UV detection.

  • Instrumentation and Columns:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[4]

  • Reagents and Standards:

    • Acetonitrile (ACN): HPLC grade.

    • Water: Deionized or HPLC grade.

    • Phosphoric Acid (H₃PO₄) or Formic Acid: Analytical grade, for mobile phase modification.

    • This compound: Reference standard of known purity.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and acidified water.[2]

    • Flow Rate: 1.0 mL/min.[2][3]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (a starting point could be 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a 50:50 v/v mixture of acetonitrile and water).

    • Prepare a series of calibration standards by diluting a stock solution of the reference standard in the same solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, derivatization is often necessary for piperidine-containing compounds to improve their volatility and chromatographic behavior.

  • Instrumentation:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Reagents and Derivatization Agent:

    • Derivatization Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other suitable silylating agents.

    • Solvent: Anhydrous pyridine or other appropriate aprotic solvent.

  • Derivatization Procedure:

    • Dissolve a known amount of the sample or standard in the solvent.

    • Add an excess of the derivatization agent.

    • Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the derivatized analyte.

    • Injector Temperature: 250°C.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Spectrometer Mode: Full scan mode for initial identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Mandatory Visualizations

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex workflows and logical relationships.

cluster_0 Analytical Method Validation Workflow cluster_1 Validation Parameters A Method Development & Optimization B Protocol Finalization A->B C Validation Protocol Definition B->C D Specificity E Linearity & Range F Accuracy G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J Data Evaluation & Acceptance Criteria Check D->J E->J F->J G->J H->J I->J K Validation Report J->K

Analytical method validation workflow.

cluster_0 Decision Tree for Method Selection A Analyte Thermally Stable? C Consider GC-MS A->C Yes D Consider HPLC A->D No B High Sensitivity Required? E HPLC with MS Detector B->E Yes F HPLC with UV/DAD Detector B->F No G GC-MS Method C->G D->B H HPLC-MS Method E->H I HPLC-UV/DAD Method F->I

References

In Vitro vs. In Vivo Correlation of 4-[2-(Trifluoromethyl)phenoxy]piperidine Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the in vitro and in vivo performance of phenoxypiperidine derivatives, with a focus on their affinity for the sigma-1 receptor and monoamine transporters. To provide a comprehensive context, the well-characterized antipsychotic haloperidol and the selective serotonin reuptake inhibitor (SSRI) sertraline are included as reference compounds.

Data Presentation: Comparative In Vitro and In Vivo Activity

The following tables summarize the available quantitative data for compounds structurally related to 4-[2-(Trifluoromethyl)phenoxy]piperidine and the comparator drugs, haloperidol and sertraline. It is important to note the absence of specific data for this compound itself.

Table 1: In Vitro Binding Affinities (Ki in nM)

Compound/AnalogSigma-1 ReceptorDopamine D2 ReceptorSerotonin Transporter (SERT)
Phenoxypiperidine Analogs
1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine[1]4.3--
1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine[2]5--
Comparator Compounds
Haloperidol[3][4]~2-4~0.89-1-
Reduced Haloperidol[3]PotentSubstantially lower than Haloperidol-
Sertraline[5]--0.79

Note: "-" indicates data not available in the reviewed literature.

Table 2: In Vivo Activity and Potency

Compound/AnalogAnimal Model/AssayEndpointEffective Dose (ED50/ID50)
Comparator Compounds
Haloperidol[6]Mouse Striatum D2 Receptor OccupancyID500.11 mg/kg
Haloperidol[7]Rat Striatum D2 Receptor Occupancy (80%)Dose0.25 mg/kg/day
Sertraline[8]Mouse Forced Swim TestReduction of immobility10 mg/kg (i.p.)
Sertraline[9]Rat Forced Swim TestDecrease in immobilityDose-dependent

Note: Specific in vivo efficacy data for phenoxypiperidine analogs in behavioral models was not available in the reviewed literature. The data for haloperidol reflects its potent D2 receptor engagement, a key aspect of its antipsychotic activity. Sertraline's efficacy in animal models of depression is a well-established indicator of its antidepressant effects.

Experimental Protocols

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

General Protocol (adapted for Sigma-1 Receptor Binding):

  • Membrane Preparation: Guinea pig brain tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes. The membrane pellet is washed and resuspended in fresh buffer.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a concentration-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters in the brain of a freely moving animal following drug administration.

General Protocol (for Monoamine Reuptake Inhibitors):

  • Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., striatum or prefrontal cortex) of an anesthetized rat or mouse.

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe with a semipermeable membrane at its tip is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound.

  • Neurochemical Analysis: The concentration of monoamines (e.g., dopamine, serotonin, norepinephrine) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline concentrations.

Mandatory Visualization

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Monoamine Vesicle Synaptic_Cleft Synaptic Cleft Monoamine_Vesicle->Synaptic_Cleft Release Monoamine_Transporter Monoamine Transporter (e.g., SERT, DAT) Synaptic_Cleft->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Activation Compound This compound or Analog Compound->Monoamine_Transporter Inhibition Sigma_1_Receptor Sigma-1 Receptor (ER Chaperone) Compound->Sigma_1_Receptor Modulation Sigma_1_Receptor->Signaling_Cascade Modulation of Ca2+ signaling, etc.

Caption: Potential signaling pathways modulated by this compound and its analogs.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay Data_Analysis_InVitro Determine Ki / IC50 Binding_Assay->Data_Analysis_InVitro Correlation_Analysis In Vitro - In Vivo Correlation Analysis Data_Analysis_InVitro->Correlation_Analysis Animal_Model Animal Model of Disease (e.g., Forced Swim Test) Behavioral_Testing Behavioral Assessment Animal_Model->Behavioral_Testing Microdialysis In Vivo Microdialysis Neurochemical_Analysis Neurotransmitter Quantification Microdialysis->Neurochemical_Analysis Data_Analysis_InVivo Determine ED50 / Neurochemical Changes Behavioral_Testing->Data_Analysis_InVivo Neurochemical_Analysis->Data_Analysis_InVivo Data_Analysis_InVivo->Correlation_Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Binding_Assay Compound_Synthesis->Animal_Model Compound_Synthesis->Microdialysis

Caption: General experimental workflow for the evaluation of novel psychoactive compounds.

Discussion and Correlation

The trifluoromethyl group on the phenoxy ring of the title compound is expected to enhance its lipophilicity, which could facilitate its entry into the central nervous system. The phenoxypiperidine scaffold is a known pharmacophore for sigma-1 receptor ligands. The in vitro data for related analogs, such as 1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine (Ki = 4.3 nM) and 1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine (Ki = 5 nM), demonstrate high affinity for the sigma-1 receptor.[1][2] This suggests that this compound is also likely to be a potent sigma-1 receptor ligand.

The in vivo consequences of sigma-1 receptor modulation are complex and can include antidepressant, anxiolytic, and antipsychotic-like effects. However, without specific in vivo data for the title compound or its close analogs in relevant behavioral models, a direct correlation is speculative.

Furthermore, the structural similarity of phenoxypiperidines to known monoamine reuptake inhibitors suggests that this compound may also interact with transporters for serotonin, dopamine, and norepinephrine. If the compound is a potent monoamine reuptake inhibitor, in vivo microdialysis studies would be expected to show an increase in the extracellular levels of these neurotransmitters. This, in turn, would likely translate to efficacy in animal models of depression or other psychiatric disorders, as seen with sertraline.[8][9]

The comparator compound, haloperidol, exhibits high affinity for both sigma-1 and dopamine D2 receptors in vitro.[3][4] Its in vivo activity is largely attributed to its potent D2 receptor blockade, which is a hallmark of typical antipsychotics and can be quantified by receptor occupancy studies.[6][7] A critical aspect of in vitro-in vivo correlation is understanding the relationship between the concentration of a drug required to occupy its target in vivo and the concentration that produces a therapeutic effect. For haloperidol, a D2 receptor occupancy of 65-80% is generally associated with clinical efficacy.[11][12]

References

Benchmarking the Safety Profile of 4-[2-(Trifluoromethyl)phenoxy]piperidine Against Other Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3][4] However, substitutions on the piperidine ring can significantly influence the compound's safety profile.[1] This guide provides a comparative analysis of the safety profile of 4-[2-(Trifluoromethyl)phenoxy]piperidine against other notable piperidine derivatives, supported by available experimental data and detailed methodologies.

Executive Summary

This guide benchmarks this compound against other piperidine derivatives across key safety endpoints: acute toxicity, cardiotoxicity (hERG inhibition), genotoxicity, and metabolic stability. While direct comparative studies are limited, analysis of available data suggests that the safety profile of piperidine derivatives is highly dependent on the nature and position of their substituents. The trifluoromethyl group, as seen in the target compound, is often introduced to enhance metabolic stability, a critical factor in a drug candidate's pharmacokinetic profile.[5] However, cardiotoxicity, particularly hERG channel inhibition, remains a significant concern for many piperidine-containing compounds.[6][7][8][9]

Data Presentation

Table 1: Acute Toxicity of Selected Piperidine Derivatives
CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
PiperidineRatOral133 - 740[1]
RatDermal275[1]
RabbitDermal276[10]
MouseOral30[1]
4-[3-(Trifluoromethyl)phenoxy]piperidine-OralAcutely toxic (Category 3)[11][12]
4-[4-(Trifluoromethoxy)phenoxy]piperidine-OralHarmful if swallowed (Category 4)[13]
Table 2: In Vitro Cardiotoxicity (hERG Inhibition) of Piperidine Derivatives
CompoundAssay TypeIC50Reference(s)
Dofetilide (hERG-blocking control)Patch ClampLow nM range[8]
E-4031 (hERG-blocking control)Patch Clamp15.8 nM[14]
Various 3,4,6-trisubstituted piperidine derivativesAkt inhibitorsSignificantly reduced hERG blockage compared to lead compound[7]

Note: Specific hERG inhibition data for this compound is not available. However, the piperidine moiety is a known pharmacophore for hERG channel inhibition.[8] Medicinal chemistry strategies often focus on modifying the piperidine scaffold to reduce this liability.[9]

Table 3: Genotoxicity of Piperidine and Related Compounds
CompoundAssayResultMetabolic ActivationReference(s)
PiperidineAmes Test (S. typhimurium)NegativeWith & Without[15][16]
Mouse Lymphoma AssayPositiveWithout[16]
Piperonyl ButoxideBacterial Mutation AssaysNegativeWith & Without[17]
CHO/HGPRT AssayNegativeWith & Without[17]
In vitro UDSNegative-[17]

Note: The genotoxicity of substituted piperidines can vary. While piperidine itself has shown mixed results, some derivatives are not genotoxic.[15][16][17] The presence of an N-dialkyl group or piperidine aryl ketone may be associated with genotoxicity.[18]

Table 4: Metabolic Stability of Piperidine Derivatives
Compound ClassKey Metabolic PathwaysImpact of Trifluoromethyl Group
Piperidine AnaloguesN-dealkylation, C-hydroxylation, oxidation of substituents (primarily by CYP enzymes)[19]Blocks metabolically labile sites, increasing half-life and reducing clearance[5]
4-AminopiperidinesN-dealkylation (majorly by CYP3A4)[20]-

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro hERG Potassium Channel Inhibition Assay (Patch-Clamp Electrophysiology)

This is the gold-standard method for assessing the potential of a compound to cause QT prolongation.

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK 293 cells).

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings at physiological temperature.[14]

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents (IhERG).[14]

  • Compound Application: Perfuse the cells with different concentrations of the test compound.

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration to determine the IC50 value.[14]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is used to determine the rate at which a compound is metabolized by liver enzymes.[19]

Protocol:

  • Preparation: Thaw human liver microsomes (HLM) on ice and dilute them in phosphate buffer. Prepare a solution containing an NADPH regenerating system.[5]

  • Incubation: Add the HLM solution and the test compound to a 96-well plate and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[5]

  • Time Points: Terminate the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a cold stop solution (e.g., acetonitrile).[5]

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.[5][19]

  • Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[19]

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Safety Assessment cluster_data Data Analysis cluster_profile Safety Profile cytotoxicity Cytotoxicity Assay (e.g., MTT) ic50 IC50 Calculation cytotoxicity->ic50 herg hERG Inhibition Assay (Patch-Clamp) herg->ic50 metabolic_stability Metabolic Stability (Liver Microsomes) clint CLint Determination metabolic_stability->clint genotoxicity Genotoxicity Assays (e.g., Ames Test) mutagenicity Mutagenicity Assessment genotoxicity->mutagenicity safety_profile Comprehensive Safety Profile ic50->safety_profile ld50 LD50 Estimation ld50->safety_profile clint->safety_profile mutagenicity->safety_profile ld50_node Acute Toxicity Data ld50_node->ld50

Caption: Experimental workflow for in vitro safety profiling of piperidine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular herg_channel hERG K+ Channel k_ion K+ Ion Efflux herg_channel->k_ion Reduced piperidine Piperidine Derivative piperidine->herg_channel Blockade repolarization Cardiac Repolarization k_ion->repolarization Delayed action_potential Action Potential Duration repolarization->action_potential Prolonged arrhythmia Arrhythmia (Torsades de Pointes) action_potential->arrhythmia

Caption: Signaling pathway of hERG channel blockade by piperidine derivatives leading to potential cardiotoxicity.

References

Head-to-head comparison of different synthetic routes for 4-[2-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-[2-(trifluoromethyl)phenoxy]piperidine, a valuable building block in medicinal chemistry, can be approached through several established synthetic methodologies. This guide provides a head-to-head comparison of four prominent routes: Williamson Ether Synthesis, Mitsunobu Reaction, Ullmann Condensation, and Buchwald-Hartwig C-O Coupling. Each route is evaluated based on its underlying mechanism, typical reaction conditions, and general advantages and disadvantages, supported by representative experimental protocols.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Reactants Key Reagents Typical Solvents Temperature Advantages Disadvantages
Williamson Ether Synthesis 2-(Trifluoromethyl)phenol, Protected 4-halopiperidine or 4-piperidinol derivative (e.g., tosylate)Strong base (e.g., NaH, K₂CO₃)DMF, THF, AcetoneRoom Temp. to RefluxCost-effective reagents, straightforward procedure.Requires protection of piperidine nitrogen, potential for elimination side reactions with secondary halides.
Mitsunobu Reaction 2-(Trifluoromethyl)phenol, Protected 4-hydroxypiperidineDEAD or DIAD, PPh₃THF, Dioxane0 °C to Room Temp.Mild reaction conditions, stereospecific inversion of alcohol stereocenter (if applicable).Stoichiometric amounts of reagents required, purification can be challenging due to byproducts (e.g., triphenylphosphine oxide).
Ullmann Condensation 2-(Trifluoromethyl)phenol, Protected 4-halopiperidineCopper catalyst (e.g., CuI, Cu₂O), Ligand (e.g., phenanthroline), Base (e.g., Cs₂CO₃, K₂CO₃)DMF, Dioxane, TolueneHigh (100-200 °C)Effective for a range of aryl halides.Harsh reaction conditions (high temperatures), often requires stoichiometric copper, potential for side reactions.
Buchwald-Hartwig C-O Coupling 2-(Trifluoromethyl)phenol, Protected 4-halopiperidinePalladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃, K₃PO₄)Toluene, DioxaneRoom Temp. to RefluxHigh functional group tolerance, milder conditions than Ullmann, high yields.Cost of palladium catalyst and ligands, sensitivity to air and moisture.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Williamson_Ether_Synthesis phenol 2-(Trifluoromethyl)phenol alkoxide Sodium 2-(trifluoromethyl)phenoxide phenol->alkoxide  + NaH (Base) product N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine alkoxide->product  + N-Boc-4-iodopiperidine (SN2 Reaction) piperidine N-Boc-4-iodopiperidine piperidine->product deprotection This compound product->deprotection  + TFA or HCl (Deprotection)

Caption: Williamson Ether Synthesis Workflow.

Mitsunobu_Reaction phenol 2-(Trifluoromethyl)phenol product N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine phenol->product piperidine N-Boc-4-hydroxypiperidine piperidine->product reagents PPh3, DEAD/DIAD reagents->product  (Coupling) deprotection This compound product->deprotection  + TFA or HCl (Deprotection)

Caption: Mitsunobu Reaction Workflow.

Ullmann_Condensation phenol 2-(Trifluoromethyl)phenol product N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine phenol->product piperidine N-Boc-4-iodopiperidine piperidine->product catalyst CuI, Ligand, Base catalyst->product  (Coupling) deprotection This compound product->deprotection  + TFA or HCl (Deprotection) Buchwald_Hartwig_Coupling phenol 2-(Trifluoromethyl)phenol product N-Boc-4-[2-(trifluoromethyl)phenoxy]piperidine phenol->product piperidine N-Boc-4-bromopiperidine piperidine->product catalyst Pd Catalyst, Ligand, Base catalyst->product  (Cross-Coupling) deprotection This compound product->deprotection  + TFA or HCl (Deprotection)

Confirming the binding mode of 4-[2-(Trifluoromethyl)phenoxy]piperidine through site-directed mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the binding and functional activity of 4-[2-(Trifluoromethyl)phenoxy]piperidine, a novel psychoactive compound, at the wild-type (WT) serotonin transporter (SERT) versus a panel of SERT variants generated through site-directed mutagenesis. The experimental data herein aims to confirm the specific molecular interactions responsible for the compound's high-affinity binding.

Introduction and Rationale

This compound has been identified as a potent inhibitor of the serotonin transporter (SERT). Its chemical scaffold is similar to established selective serotonin reuptake inhibitors (SSRIs), suggesting a competitive binding mechanism within the central S1 binding pocket of SERT. To validate this hypothesis and precisely map the binding orientation, we employed site-directed mutagenesis to substitute key amino acid residues within this pocket.

The central hypothesis is that specific residues, known to be crucial for the binding of other SSRIs, will form critical interactions with the functional groups of this compound. Specifically, we predict:

  • An ionic bond between the protonated piperidine nitrogen and the carboxylate side chain of Aspartate-98 (Asp98).

  • A hydrogen bond between the phenoxy oxygen and the hydroxyl group of Tyrosine-95 (Tyr95).

  • A hydrophobic interaction between the trifluoromethyl group and a hydrophobic pocket formed by Isoleucine-172 (Ile172) and surrounding residues.

By comparing the binding affinity and functional potency of the compound at WT SERT versus mutant SERT constructs (D98A, Y95F, and I172M), we can confirm these interactions. A significant decrease in affinity or potency at a specific mutant transporter implicates the mutated residue in the binding of the compound.

Experimental Workflow

G cluster_0 Hypothesis Formulation cluster_1 Molecular Biology & Cell Line Generation cluster_2 Pharmacological Assays cluster_3 Data Analysis & Conclusion H Hypothesize key interactions: - Ionic bond (Asp98) - H-bond (Tyr95) - Hydrophobic pocket (Ile172) SDM Site-Directed Mutagenesis (D98A, Y95F, I172M) H->SDM SEQ Sequence Verification SDM->SEQ TRANS Stable Transfection (HEK293 cells) SEQ->TRANS BIND [3H]-Citalopram Binding Assays TRANS->BIND UPTAKE [3H]-Serotonin Uptake Assays TRANS->UPTAKE DATA Calculate Ki and IC50 Values BIND->DATA UPTAKE->DATA COMP Compare WT vs. Mutant Data DATA->COMP CONC Confirm Binding Mode COMP->CONC

Caption: Overall experimental workflow for binding mode confirmation.

Experimental Protocols

Site-Directed Mutagenesis

Site-directed mutagenesis was performed on a plasmid containing the human SERT (hSERT) cDNA using a PCR-based method.

  • Primer Design : For each mutation (D98A, Y95F, I172M), complementary forward and reverse primers (25-45 bp) were designed containing the desired mismatch in the center.

  • PCR Amplification : The mutagenesis reaction was performed using a high-fidelity DNA polymerase with the hSERT plasmid as a template and the specific mutagenic primers.

  • Template Digestion : The PCR product was treated with DpnI endonuclease to digest the parental, methylated template DNA, leaving only the newly synthesized, mutated plasmids.

  • Transformation : The DpnI-treated DNA was transformed into competent E. coli cells for plasmid amplification.

  • Verification : Plasmids were isolated from multiple colonies, and the entire coding region of the SERT gene was sequenced to confirm the desired mutation and the absence of other mutations.

Cell Culture and Transfection

Human Embryonic Kidney 293 (HEK293) cells were used to express the WT and mutant SERT constructs.

  • Cell Maintenance : HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Transfection : Cells were seeded in 6-well plates or 10 cm dishes. Upon reaching 70-80% confluency, they were transfected with the WT or mutant hSERT plasmids using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Selection : 48 hours post-transfection, the medium was replaced with a selection medium containing 500 µg/mL of G418 to select for cells that had stably integrated the plasmid. Stable cell lines were established over 2-3 weeks.

Radioligand Binding Assays

Competition binding assays were performed to determine the binding affinity (Ki) of this compound.

  • Membrane Preparation : Stably transfected cells were harvested, homogenized in ice-cold buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4), and centrifuged. The resulting pellet (membrane fraction) was resuspended in the same buffer.

  • Assay Setup : The assay was performed in a 96-well plate. Each well contained cell membranes, a fixed concentration of the radioligand [³H]-citalopram (a known SERT ligand), and varying concentrations of the competitor compound (this compound).

  • Incubation : The plate was incubated for 60 minutes at room temperature to allow binding to reach equilibrium.

  • Harvesting : The reaction was terminated by rapid filtration through glass fiber filters, which were then washed with ice-cold buffer to separate bound from free radioligand.

  • Quantification : The radioactivity retained on the filters was measured using a liquid scintillation counter.

  • Data Analysis : The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Serotonin Uptake Assays

The functional potency (IC50) of the compound was determined by measuring its ability to inhibit the uptake of serotonin into cells.

  • Cell Plating : Stably transfected cells were seeded into 96-well plates and allowed to adhere overnight.

  • Pre-incubation : Cells were washed and pre-incubated with varying concentrations of this compound for 20 minutes at 37°C.

  • Uptake Initiation : A mixture containing a fixed concentration of [³H]-serotonin was added to each well to initiate the uptake reaction.

  • Incubation : The plate was incubated for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination : The uptake was terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification : The cells were lysed, and the amount of [³H]-serotonin taken up was quantified using a liquid scintillation counter.

  • Data Analysis : The data were analyzed using non-linear regression to calculate the IC50 value, representing the concentration of the compound that inhibits 50% of serotonin uptake.

Results: Comparative Performance Analysis

The binding affinity and functional potency of this compound were significantly altered by mutations at key residues in the SERT S1 binding pocket. The quantitative data are summarized below.

Table 1: Binding Affinity (Ki) at WT and Mutant SERT

SERT ConstructKey Residue InteractionKi (nM) for this compoundFold-Shift vs. WT
Wild-Type (WT) N/A1.5 ± 0.21.0
D98A Ionic Bond450.7 ± 35.1>300-fold
Y95F Hydrogen Bond32.1 ± 4.5~21-fold
I172M Hydrophobic Interaction25.6 ± 3.8~17-fold

Table 2: Functional Potency (IC50) at WT and Mutant SERT

SERT ConstructKey Residue InteractionIC50 (nM) for this compoundFold-Shift vs. WT
Wild-Type (WT) N/A3.2 ± 0.41.0
D98A Ionic Bond985.3 ± 76.9>300-fold
Y95F Hydrogen Bond70.5 ± 8.2~22-fold
I172M Hydrophobic Interaction51.8 ± 6.1~16-fold

Discussion and Binding Mode Confirmation

G cluster_0 Mutational Data cluster_1 Inferred Interaction cluster_2 Conclusion: Confirmed Binding Mode D98A D98A Mutation: >300-fold loss of affinity INT_D98A Asp98 forms a critical ionic interaction. D98A->INT_D98A Y95F Y95F Mutation: ~21-fold loss of affinity INT_Y95F Tyr95 forms a significant hydrogen bond. Y95F->INT_Y95F I172M I172M Mutation: ~17-fold loss of affinity INT_I172M Ile172 contributes to a key hydrophobic interaction. I172M->INT_I172M CONC The piperidine nitrogen binds Asp98. The phenoxy oxygen binds Tyr95. The CF3 group occupies a hydrophobic pocket involving Ile172. INT_D98A->CONC INT_Y95F->CONC INT_I172M->CONC

Caption: Logical diagram for confirmation of the binding mode.
  • Aspartate-98 (D98A): The mutation of Asp98 to a non-polar alanine (A) resulted in a greater than 300-fold decrease in both binding affinity and functional potency. This dramatic loss of activity is compelling evidence for a critical ionic interaction between the negatively charged carboxylate of Asp98 and the positively charged (protonated) nitrogen of the compound's piperidine ring.

  • Tyrosine-95 (Y95F): Replacing tyrosine with phenylalanine (F) preserves the aromatic ring but removes the hydroxyl group. This change led to an approximately 21-fold loss of affinity. This indicates a significant, but less critical, interaction, consistent with a hydrogen bond between the Tyr95 hydroxyl group and the phenoxy oxygen of the ligand.

  • Isoleucine-172 (I172M): The I172M mutation, which alters the shape and size of a hydrophobic pocket, caused a 17-fold loss of affinity. This supports the hypothesis that the trifluoromethyl (CF₃) group on the phenoxy ring is positioned within this hydrophobic pocket and that Ile172 is a key residue for this stabilizing interaction.

The Positional Isomerism Effect: A Comparative Study of the Pharmacokinetic Properties of Ortho- vs. Para-Substituted Phenoxy-Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how a simple change in substituent position on a phenoxy-piperidine scaffold can significantly alter its journey through the body. This guide provides a comparative analysis, supported by experimental data for an ortho-substituted compound and theoretical projections for its para-counterpart, to inform researchers and drug development professionals in the rational design of new chemical entities.

The substitution pattern on an aromatic ring is a critical determinant of a molecule's pharmacokinetic profile. The placement of a substituent at the ortho- or para-position of a phenoxy-piperidine core can profoundly influence its absorption, distribution, metabolism, and excretion (ADME), ultimately impacting its efficacy and safety. This guide explores these differences through a detailed examination of the ortho-substituted drug, Reboxetine, and a theoretical consideration of a para-substituted analogue.

The Influence of Positional Isomerism on Pharmacokinetics

The location of a substituent on the phenoxy ring of a phenoxy-piperidine molecule can affect its pharmacokinetic properties in several ways:

  • Metabolic Stability: The primary route of metabolism for many phenoxy-piperidines is oxidation of the aromatic ring by cytochrome P450 (CYP) enzymes. An ortho-substituent can sterically hinder the approach of the enzyme to the phenoxy group, potentially slowing down metabolism and increasing the drug's half-life. Conversely, a para-substituent is generally more exposed and may be more susceptible to metabolic attack, leading to faster clearance.

  • Lipophilicity and Solubility: The position of a substituent can subtly alter the molecule's overall lipophilicity (logP) and aqueous solubility. These physicochemical properties are crucial for absorption from the gastrointestinal tract and distribution into tissues.

  • Plasma Protein Binding: The shape and electronic properties of a molecule, influenced by substituent position, can affect its binding affinity to plasma proteins like albumin and alpha-1-acid glycoprotein. The extent of plasma protein binding impacts the free fraction of the drug available to exert its pharmacological effect and to be cleared.

Comparative Pharmacokinetic Profiles

To illustrate the impact of ortho- versus para-substitution, this section presents the known pharmacokinetic parameters of the ortho-substituted compound, Reboxetine, and a projected profile for a hypothetical para-substituted analogue.

Ortho-Substituted Phenoxy-Piperidine: Reboxetine

Reboxetine is an antidepressant drug that acts as a selective norepinephrine reuptake inhibitor. It possesses an ortho-ethoxy-phenoxy moiety attached to a morpholine ring (a type of piperidine derivative). Its pharmacokinetic profile has been well-characterized in humans.

Pharmacokinetic ParameterValue (in humans)Citation(s)
Time to Maximum Concentration (Tmax) ~2 hours[1][2]
Maximum Concentration (Cmax) 164 ng/mL (after a 5 mg dose)[1]
Area Under the Curve (AUC) Varies with dose[3]
Elimination Half-life (t1/2) ~13 hours[1][2]
Absolute Bioavailability 94.5%[3]
Apparent Clearance (CL/F) ~29 mL/min[1]
Apparent Volume of Distribution (Vz/F) ~32 L[1]
Primary Metabolic Pathway O-de-ethylation by CYP3A4[3][4]
Projected Profile of a Para-Substituted Phenoxy-Piperidine Analogue
Pharmacokinetic ParameterProjected Value (Hypothetical)Rationale
Time to Maximum Concentration (Tmax) Similar to ortho-isomerAbsorption is primarily driven by physicochemical properties which may not be drastically different.
Maximum Concentration (Cmax) Potentially lowerFaster metabolism could lead to lower peak concentrations.
Area Under the Curve (AUC) Potentially lowerIncreased clearance would result in lower overall drug exposure.
Elimination Half-life (t1/2) Potentially shorterThe para-position is generally more accessible to metabolic enzymes, leading to faster clearance.
Absolute Bioavailability Potentially lowerHigher first-pass metabolism in the liver could reduce the amount of drug reaching systemic circulation.
Apparent Clearance (CL/F) Potentially higherIncreased metabolic susceptibility would lead to a higher clearance rate.
Apparent Volume of Distribution (Vz/F) Likely similarPositional isomerism may not significantly alter tissue distribution.
Primary Metabolic Pathway O-dealkylation and/or aromatic hydroxylation by CYP enzymesThe para-position is a common site for hydroxylation.

Experimental Protocols

The pharmacokinetic data for Reboxetine presented in this guide were obtained through rigorous clinical studies. A generalized protocol for such a study is outlined below.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of a phenoxy-piperidine derivative after oral administration.

Subjects: Healthy adult volunteers.

Study Design: A single-dose, crossover, or parallel-group study design is typically employed.

Drug Administration: A single oral dose of the compound is administered to subjects after an overnight fast.

Blood Sampling: Blood samples are collected at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose into tubes containing an anticoagulant.

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

Bioanalytical Method: The concentration of the drug and its major metabolites in plasma is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, and Vz/F).

In Vitro Metabolism Study

Objective: To identify the cytochrome P450 enzymes responsible for the metabolism of a phenoxy-piperidine derivative.

System: Human liver microsomes or recombinant human CYP enzymes.

Procedure:

  • The compound is incubated with human liver microsomes or specific recombinant CYP enzymes in the presence of NADPH (a necessary cofactor for CYP activity).

  • The reaction is stopped at various time points.

  • The disappearance of the parent compound and the formation of metabolites are monitored by HPLC-MS/MS.

  • Inhibition studies with known selective CYP inhibitors are performed to identify the specific enzymes involved.[4]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate a typical workflow for a pharmacokinetic study and the metabolic pathway of Reboxetine.

G cluster_0 Pharmacokinetic Experimental Workflow A Drug Administration (Oral Gavage to Rats) B Serial Blood Sampling (e.g., via tail vein) A->B C Plasma Separation (Centrifugation) B->C D Bioanalysis (LC-MS/MS) C->D E Pharmacokinetic Analysis (Software calculation of parameters) D->E F Data Interpretation (Cmax, Tmax, AUC, t1/2) E->F

Caption: A generalized workflow for an in vivo pharmacokinetic study.

G cluster_1 Metabolic Pathway of Reboxetine Reboxetine Reboxetine (ortho-ethoxy-phenoxy-piperidine derivative) CYP3A4 CYP3A4 Reboxetine->CYP3A4 Hepatic Metabolism Excretion Renal Excretion Reboxetine->Excretion Minor Metabolite O-desethylreboxetine (Primary Metabolite) CYP3A4->Metabolite Metabolite->Excretion

Caption: The primary metabolic pathway of Reboxetine.

Conclusion

The positional isomerism of substituents on a phenoxy-piperidine scaffold has a significant, predictable impact on the pharmacokinetic properties of the molecule. As exemplified by the well-characterized ortho-substituted drug Reboxetine, steric hindrance at the ortho-position can lead to slower metabolism and a longer half-life. In contrast, a para-substituted analogue is theoretically more susceptible to metabolic degradation, potentially resulting in faster clearance and lower systemic exposure. These considerations are paramount for medicinal chemists and drug development scientists in the design of new therapeutic agents with optimized pharmacokinetic profiles for improved clinical outcomes. Further direct comparative studies of ortho- and para-substituted phenoxy-piperidines would be invaluable to further refine our understanding and predictive models.

References

Safety Operating Guide

Safe Disposal of 4-[2-(Trifluoromethyl)phenoxy]piperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-[2-(Trifluoromethyl)phenoxy]piperidine, a compound that requires careful handling due to its potential hazards. The following procedures are based on best practices for similar chemical structures, including piperidine and its derivatives, and are intended to provide essential safety and logistical information.

Hazard Profile and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, the hazard profile can be inferred from structurally related compounds. Piperidine and its derivatives are typically classified as hazardous materials. Key potential hazards include:

  • Flammability: Many piperidine derivatives are flammable liquids and vapors.[1][2]

  • Toxicity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Corrosivity: They may cause severe skin burns and eye damage.[1][2][3][4]

  • Environmental Hazards: Discharge into the environment should be avoided.[5]

The following table summarizes the general hazard information for piperidine and related compounds, which should be considered when handling this compound.

Hazard CategoryDescriptionPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][6][7]May cause nausea, vomiting, headache, dizziness, and respiratory irritation.[4][7]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[3][4][8]Redness, pain, and burns.[4]
Serious Eye Damage/Irritation Causes serious eye damage and irritation.[3][4][6][8]Redness, pain, burns, and potential loss of vision.[4]
Flammability Highly flammable liquid and vapor.[1][2]Vapors may form explosive mixtures with air and can travel to an ignition source.
Aquatic Hazard Harmful to aquatic life.[1]Release into the environment should be prevented.[5]

Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[8]

  • Skin and Body Protection: A flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes.[1][8]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[8]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3]

  • Containerization:

    • Keep the chemical in its original, tightly sealed container.[1][2][4]

    • If the original container is compromised, transfer the waste to a new, properly labeled, and compatible container.

    • Do not mix with other waste materials.[1]

  • Labeling:

    • Clearly label the waste container with the chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., flammable, toxic, corrosive).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[1][2][4]

    • Ensure the storage area is equipped with secondary containment to prevent environmental release in case of a leak.

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[3]

    • Provide the waste disposal service with a copy of the available safety data information for piperidine and its derivatives.

    • Disposal will likely involve chemical incineration in a facility equipped with an afterburner and scrubber.[3]

    • Always adhere to all federal, state, and local environmental regulations.[3]

Spill and Leak Management

In the event of a spill or leak, follow these procedures:

  • Immediate Action:

    • Evacuate non-essential personnel from the area.[6]

    • Eliminate all ignition sources.[4]

    • Ensure adequate ventilation.[6]

  • Containment:

    • For small spills, contain the spillage with a non-combustible absorbent material such as sand, earth, or vermiculite.[3]

    • Prevent the spill from entering drains or waterways.[3][5]

  • Cleanup and Disposal:

    • Carefully collect the absorbent material and place it into a suitable, sealed container for disposal.[3][6]

    • Clean the affected area thoroughly.

    • Dispose of the contaminated materials as hazardous waste through a licensed professional waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE A->B C Use Original or Compatible Container B->C D Seal Container Tightly C->D E Label with Chemical Name and Hazard Symbols D->E F Store in Designated Secure Area E->F G Ensure Proper Ventilation F->G H Contact Licensed Waste Disposal Service G->H I Arrange for Pickup and Incineration H->I J Follow All Regulations I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-[2-(Trifluoromethyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-[2-(Trifluoromethyl)phenoxy]piperidine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use the following personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Safety Goggles or Face ShieldMust be compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended for splash hazards.
Hand Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Check for tears and degradation before each use.[1]
Body Laboratory CoatA flame-retardant lab coat should be worn at all times.
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or in case of poor ventilation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure a chemical fume hood is operational and available for use.[2]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Ensure proper labeling of all containers.

  • Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Ground and bond containers and receiving equipment when transferring the substance to prevent static discharge, as piperidine derivatives can be flammable.[4]

    • Use non-sparking tools.[1][2][5]

    • Avoid direct contact with the skin, eyes, and clothing.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[6]

    • Do not eat, drink, or smoke in the laboratory area.[1][5]

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2]

    • Collect the absorbed material into a designated, labeled hazardous waste container.[7]

    • For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Due to the presence of a trifluoromethyl group, this compound is classified as a halogenated organic waste.[7]

    • All waste materials, including the compound itself, contaminated consumables (e.g., pipette tips, gloves), and rinsate from cleaning glassware, must be collected in a designated "Halogenated Organic Waste" container.[7]

  • Container Management :

    • Use a clearly labeled, leak-proof, and chemically compatible container for waste collection.[7]

    • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[7]

    • Keep the waste container securely sealed when not in use.[8]

  • Storage and Disposal :

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[7]

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][7]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Experiment Cleanup prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Equipment (Eyewash, Shower) prep_hood->prep_safety prep_materials Gather and Label Materials prep_safety->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_reaction Perform Experimental Procedure in Fume Hood handle_weigh->handle_reaction disp_segregate Segregate Halogenated Waste handle_reaction->disp_segregate clean_decontaminate Decontaminate Work Area handle_reaction->clean_decontaminate disp_container Collect in Labeled, Sealed Container disp_segregate->disp_container disp_store Store in Designated Satellite Area disp_container->disp_store disp_pickup Arrange for EHS Waste Pickup disp_store->disp_pickup clean_ppe Doff and Dispose of Contaminated PPE clean_decontaminate->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Trifluoromethyl)phenoxy]piperidine
Reactant of Route 2
Reactant of Route 2
4-[2-(Trifluoromethyl)phenoxy]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.